molecular formula C11H9N5O2 B043696 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline CAS No. 115044-40-1

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Cat. No.: B043696
CAS No.: 115044-40-1
M. Wt: 243.22 g/mol
InChI Key: QJUZXQZNGRZGAG-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline, also known as this compound, is a useful research compound. Its molecular formula is C11H9N5O2 and its molecular weight is 243.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3,8-dimethyl-2-nitroimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(15(8)2)16(17)18/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUZXQZNGRZGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150940
Record name 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115044-40-1
Record name 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115044401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxaline, 3,8-dimethyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline , a key heterocyclic compound. The imidazo[4,5-f]quinoxaline scaffold is of significant interest in medicinal chemistry and toxicology. The 2-amino analogue of the title compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is a well-documented mutagen formed during the cooking of meat and fish[1][2]. The nitro derivative, this compound, serves as a crucial intermediate for the synthesis of various metabolites of MeIQx, which are instrumental in studying the molecular mechanisms of their biological activity[3].

This document will detail a proposed synthetic pathway, rooted in established methodologies for analogous compounds, and delineate the comprehensive characterization required to verify the structure and purity of the final product.

Strategic Approach to Synthesis

The proposed strategy involves a two-stage process:

  • Stage 1: Construction of the Core Heterocyclic System. Synthesis of the precursor, 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline.

  • Stage 2: Electrophilic Nitration. Introduction of the nitro group at the C2 position of the imidazole ring.

This approach is predicated on the known reactivity of the imidazo[4,5-f]quinoxaline system and allows for controlled functionalization.

Proposed Synthetic Pathway

The proposed multi-step synthesis to obtain this compound is outlined below. This pathway is an adaptation of synthetic routes developed for MeIQx and other related heterocyclic compounds.

Synthetic_Pathway cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Nitration A 6-Amino-5-nitro-2-methylquinoxaline B 5,6-Diamino-2-methylquinoxaline A->B Reduction (e.g., Na2S2O4) C 2-Methyl-3H-imidazo[4,5-f]quinoxaline B->C Cyclization (e.g., Formic Acid) D 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxaline C->D N-Methylation (e.g., CH3I, Base) E 3,8-Dimethyl-2-nitro-3H- imidazo[4,5-F]quinoxaline D->E Nitration (HNO3/H2SO4) Characterization_Workflow Start Synthesized Product TLC TLC/HPLC Purity Assessment Start->TLC MS Mass Spectrometry (MS) Molecular Weight Fragmentation Pattern TLC->MS NMR NMR Spectroscopy ¹H NMR ¹³C NMR Structural Elucidation MS->NMR IR Infrared (IR) Spectroscopy Functional Group ID (e.g., -NO₂) NMR->IR Final Verified Structure IR->Final

Sources

An In-depth Technical Guide to the Chemical Properties of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline, a nitroaromatic heterocyclic compound of significant interest in the fields of medicinal chemistry and toxicology. While this specific molecule is not extensively characterized in publicly available literature, this guide synthesizes predicted data, information from structurally similar compounds, and established principles of chemical reactivity to offer valuable insights for researchers, scientists, and drug development professionals. The document covers physicochemical properties, a plausible synthetic pathway, predicted reactivity, and potential biological implications, with a particular focus on the genotoxic potential inferred from related nitro-imidazoquinoxaline derivatives.

Introduction

This compound belongs to the broader class of imidazoquinoxalines, a group of fused heterocyclic compounds known for their diverse biological activities.[1] The core structure is analogous to the well-studied mutagen and carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which is found in cooked meats.[2][3] The nitro-analogue, this compound, is considered a potential synthetic intermediate in the formation of MeIQx metabolites.[4] Understanding the chemical properties of this nitro compound is crucial for several reasons: it can inform the synthesis of related compounds for drug discovery, aid in the development of analytical methods for its detection, and provide a basis for assessing its toxicological profile. The presence of the nitro group is known to significantly influence the electronic properties and reactivity of aromatic systems, often imparting genotoxic or mutagenic characteristics.[5]

This guide aims to provide a detailed, albeit partially predictive, examination of the chemical landscape of this molecule, empowering researchers to make informed decisions in their experimental designs.

Physicochemical Properties

Direct experimental data for this compound is limited. The following table summarizes available and predicted physicochemical properties. It is imperative to note that predicted values should be used as estimations and validated experimentally.

PropertyValueSourceNotes
Molecular Formula C₁₁H₉N₅O₂Calculated
Molecular Weight 243.22 g/mol Calculated
Melting Point 257-258.5°CChemicalBook[4]Experimental data.
Boiling Point 495.9 ± 55.0 °CPredicted[4]Prediction based on computational modeling.
Density 1.59 ± 0.1 g/cm³Predicted[4]Prediction based on computational modeling.
pKa -2.02 ± 0.50Predicted[4]Indicates very weak basicity.
Appearance Predicted to be a crystalline solid.InferredBased on related compounds.
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF.InferredBased on the solubility of MeIQx.[6]

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial synthesis of the 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline core, followed by nitration at the 2-position.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a conceptual outline and requires experimental optimization and validation.

Step 1-4: Synthesis of 8-methyl-3H-imidazo[4,5-f]quinoxalin-2-amine This would follow established procedures for the synthesis of MeIQx precursors.[7]

Step 5: Diazotization and Nitration of 8-methyl-3H-imidazo[4,5-f]quinoxalin-2-amine

  • Dissolve the 2-amino precursor in concentrated sulfuric acid at 0-5 °C.

  • Add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the low temperature.

  • Stir the resulting diazonium salt solution for a specified time.

  • In a separate flask, prepare a solution of sodium nitrite and copper(I) oxide in water.

  • Slowly add the diazonium salt solution to the nitrite/copper oxide mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by pouring it onto ice and neutralize with a suitable base.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Self-Validation: The identity and purity of the final product should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry. A melting point determination should also be performed and compared to the literature value.

Predicted Spectroscopic Data

Based on the proposed structure and data from analogous compounds, the following spectral characteristics are anticipated:

  • ¹H NMR: Resonances corresponding to the two methyl groups (one on the imidazole ring and one on the quinoxaline ring system), and aromatic protons on the quinoxaline moiety. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

  • ¹³C NMR: Signals for the methyl carbons, aromatic carbons, and quaternary carbons of the fused ring system. The carbon bearing the nitro group is expected to be significantly downfield.

  • FT-IR: Characteristic peaks for aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of C₁₁H₉N₅O₂. Fragmentation patterns may involve the loss of the nitro group and cleavage of the imidazole ring.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient quinoxaline system, the imidazole ring, and the strongly electron-withdrawing nitro group.

Reactivity cluster_0 Reactions of the Nitro Group cluster_1 Reactions of the Heterocyclic Core A This compound B Reduction A->B D Nucleophilic Aromatic Substitution A->D C 2-amino derivative (MeIQx) B->C e.g., SnCl₂/HCl, H₂/Pd-C E Substitution at electron-deficient positions D->E With strong nucleophiles

Caption: Predicted chemical reactivity of this compound.

Reduction of the Nitro Group

The most prominent reaction of the nitro group is its reduction to an amino group. This transformation is fundamental in the synthesis of the corresponding 2-amino derivative, MeIQx. Various reducing agents can be employed, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C). The ease of this reduction is a key chemical property.

Nucleophilic Aromatic Substitution

The quinoxaline ring system is electron-deficient, and this character is further enhanced by the presence of the nitro group. This makes the heterocyclic core susceptible to nucleophilic aromatic substitution, although the specific positions of attack would need to be determined experimentally and computationally. Strong nucleophiles may displace other substituents or add to the ring system under specific conditions.

Biological and Toxicological Considerations

The biological activity of this compound has not been extensively studied. However, based on the known properties of related nitroaromatic compounds and the carcinogenicity of its amino analogue, MeIQx, several important predictions can be made.

Genotoxicity and Mutagenicity

Many nitroaromatic compounds are known to be genotoxic and mutagenic.[5] Their toxicity is often mediated by the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can form adducts with DNA. Given that the amino analogue, MeIQx, is a potent mutagen, it is highly probable that the 2-nitro derivative also possesses genotoxic properties. Studies on other nitro-imidazo[4,5-f]quinolines have shown them to be direct-acting mutagens in bacterial assays.

Potential as a Pro-mutagen

Similar to other nitroarenes, this compound may act as a pro-mutagen, requiring metabolic activation to exert its genotoxic effects. This activation would likely involve nitroreductases present in various organisms, including gut microbiota and mammalian cells.

Metabolic Activation A 3,8-Dimethyl-2-nitro- 3H-imidazo[4,5-f]quinoxaline B Nitroso derivative A->B Nitroreductases C Hydroxylamino derivative B->C Further reduction D DNA Adducts C->D Reaction with DNA

Caption: Postulated metabolic activation pathway leading to genotoxicity.

Conclusion

This compound is a molecule of considerable scientific interest due to its structural relationship to the potent carcinogen MeIQx and its potential as a synthetic intermediate. While direct experimental data on this compound is sparse, this technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and an assessment of its likely reactivity and toxicological profile. The information presented herein, grounded in established chemical principles and data from analogous compounds, serves as a valuable resource for researchers in medicinal chemistry, toxicology, and drug development. It is emphasized that the predictive nature of much of this guide necessitates experimental validation for any practical application.

References

  • Negishi, C., Wakabayashi, K., Tsuda, M., Sato, S., Sugimura, T., Saitô, H., Maeda, M., & Jägerstad, M. (1984). Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine. Mutation research, 140(2-3), 55–59. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62275, Meiqx. Retrieved January 22, 2026, from [Link].

  • Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). ResearchGate. [Link]

  • Talybov, G. M., & Al-shaikh, M. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 711. [Link]

  • Differential cleavage plot determined for the nitro-quinoxaline derivative 14 … (n.d.). ResearchGate. [Link]

  • Grivas, S., & Olsson, K. (1985). An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14C-Labelled Analogue. Acta Chemica Scandinavica, Series B, 39, 31-34. [Link]

  • Al-Nahrain Journal of Science. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Al-Nahrain Journal of Science, 27(3), 24-31. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). Molecules, 24(19), 3583. [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). Applied Sciences, 11(12), 5702. [Link]

  • Talybov, G. M., & Al-shaikh, M. A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 711. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023). Molecular Diversity Preservation International. [Link]

  • Al-Nahrain Journal of Science. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Al-Nahrain Journal of Science, 27(3), 24-31. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. Lyon (FR): International Agency for Research on Cancer. [Link]

  • Turesky, R. J., Bracco-Hammer, I., Markovic, J., Richli, U., Kappeler, A. M., & Welti, D. H. (1990). Metabolism of the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in isolated rat liver cells. Carcinogenesis, 11(6), 1023–1032. [Link]

  • Grivas, S. (2009). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. ResearchGate. [Link]

  • Justin-dhanaraj, C., & Johnson, J. (2016). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Photochemistry and Photobiology B: Biology, 161, 159-171. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

  • Turesky, R. J., Constable, A., Richoz, J., Varga, N., Markovic, J., Martin, M. V., & Guengerich, F. P. (1998). Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans. Chemical research in toxicology, 11(8), 925–936. [Link]

Sources

An In-Depth Technical Guide to 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline: Synthesis, Characterization, and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline, a key heterocyclic compound primarily recognized as a synthetic precursor to the potent food-borne carcinogen, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). This document delves into the inferred synthetic pathways, proposes detailed experimental protocols for its preparation and characterization, and explores its scientific relevance in the fields of toxicology and drug discovery. The guide is intended for researchers and professionals who require a deep understanding of this molecule's properties and its role in the study of mutagenic and carcinogenic compounds.

Introduction: The Significance of the Imidazo[4,5-f]quinoxaline Scaffold

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active molecules, including a significant number of pharmaceuticals.[1] The imidazo[4,5-f]quinoxaline ring system, in particular, has garnered substantial attention due to the potent biological activities exhibited by its derivatives. The most prominent member of this class is 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a mutagenic and carcinogenic compound formed during the cooking of meat and fish.[2][3] Understanding the molecular structure and reactivity of MeIQx and its precursors is crucial for elucidating its mechanism of action and for developing strategies to mitigate its harmful effects.

This compound serves as a vital chemical intermediate in the synthesis of MeIQx metabolites and analogs for toxicological studies.[4] The presence of the nitro group at the 2-position significantly influences the electronic properties of the heterocyclic core, making it a valuable tool for probing structure-activity relationships within this class of compounds.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound comprises a tricyclic system with a central quinoxaline core fused with an imidazole ring. Methyl groups are substituted at the 3- and 8-positions, and a nitro group is present at the 2-position of the imidazole ring.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 115044-40-1ChemicalBook[4]
Molecular Formula C₁₁H₉N₅O₂ChemicalBook[4]
Molecular Weight 243.22 g/mol ChemicalBook[4]
Melting Point 257-258.5 °CChemicalBook[4]
Boiling Point 495.9±55.0 °C (Predicted)ChemicalBook[4]
Density 1.59±0.1 g/cm³ (Predicted)ChemicalBook[4]

Synthesis of this compound

synthesis_workflow cluster_start Starting Material cluster_step1 Step 1: Methylation cluster_step2 Step 2: Cyclization A 6-Amino-3-methyl-5-nitroquinoxaline B Methylating Agent (e.g., CH₃I, DMS) Base (e.g., NaH) A->B Reaction C Intermediate A B->C D Cyclizing Agent (e.g., Nitromalonamide) C->D Reaction E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

Step 1: Methylation of 6-Amino-3-methyl-5-nitroquinoxaline

  • To a solution of 6-amino-3-methyl-5-nitroquinoxaline in a suitable aprotic solvent (e.g., dry DMF or THF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methylated intermediate.

Step 2: Cyclization to form the Imidazole Ring

  • Dissolve the crude intermediate from Step 1 in a suitable solvent, such as acetic acid or a high-boiling point alcohol.

  • Add a cyclizing agent capable of forming the 2-nitro-imidazole ring. A potential reagent could be a derivative of nitromalonic acid or a similar synthon.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water and a cold organic solvent (e.g., ethanol or diethyl ether).

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel to afford pure this compound.

Disclaimer: This is a proposed protocol based on known chemical transformations for similar structures. The actual reaction conditions, reagents, and purification methods may require optimization.

Structural Characterization

Definitive structural elucidation of the synthesized this compound is essential. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Aromatic protons on the quinoxaline ring system. - Singlets corresponding to the two methyl groups at positions 3 and 8.
¹³C NMR - Resonances for all carbon atoms in the aromatic and heteroaromatic rings. - Signals for the two methyl carbons.
FT-IR - Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically in the range of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₉N₅O₂). - Fragmentation patterns characteristic of the imidazoquinoxaline core.
X-ray Crystallography

For unambiguous confirmation of the molecular structure, single-crystal X-ray diffraction analysis is the gold standard.

Proposed Protocol for Crystal Growth:

  • Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., DMF, DMSO, or a mixture of solvents).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, employ techniques such as slow evaporation, vapor diffusion with a less polar solvent (e.g., ethanol or isopropanol), or cooling to sub-ambient temperatures.

  • Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine the precise bond lengths, bond angles, and overall molecular geometry.

Reactivity and Potential Applications

The primary utility of this compound lies in its role as a precursor for the synthesis of MeIQx and its metabolites, which are crucial for toxicological and mechanistic studies.[4] The nitro group at the 2-position can be readily reduced to an amino group, providing a direct route to MeIQx.

Furthermore, the electron-withdrawing nature of the nitro group makes the 2-position susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups to generate a library of analogs for structure-activity relationship (SAR) studies.

The reactivity of the related 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline has been studied, revealing its instability under acidic conditions and its ability to bind to DNA.[5] This suggests that the 2-nitro analog may also possess interesting chemical and biological properties worthy of investigation.

Biological Significance and Research Applications

The primary biological significance of this compound is indirect, through its conversion to the carcinogen MeIQx. MeIQx is known to be genotoxic and carcinogenic in rodents and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2][3]

By using isotopically labeled this compound as a synthetic precursor, researchers can produce labeled MeIQx for use in studies of its metabolism, distribution, and DNA adduct formation. These studies are essential for understanding the mechanisms of its carcinogenicity and for developing biomarkers of exposure.

There is also potential for this compound and its derivatives to be investigated for their own biological activities. The broader class of quinoxaline derivatives has been shown to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Safety and Handling

As a nitroaromatic heterocyclic compound and a precursor to a known carcinogen, this compound must be handled with appropriate safety precautions.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Containment: Use appropriate containment measures to prevent contamination of the work area.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a molecule of significant interest due to its close structural relationship with the potent carcinogen MeIQx. While detailed information on its synthesis and properties is not abundant in the public domain, this guide provides a scientifically grounded framework for its preparation, characterization, and safe handling. As a key synthetic intermediate, this compound will continue to play a crucial role in advancing our understanding of the toxicology of food-borne carcinogens and in the broader field of medicinal chemistry.

References

  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - NCBI. Available from: [Link]

  • Meiqx | C11H11N5 | CID 62275 - PubChem - NIH. Available from: [Link]

  • Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine - PubMed. Available from: [Link]

  • Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline - PubMed. Available from: [Link]

  • An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue - PubMed. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental spectroscopic data for 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline is not extensively available in public literature. This guide provides a comprehensive analysis based on established spectroscopic principles, data from structurally analogous compounds, and predictive methodologies. The primary analogue used for comparative purposes is the well-characterized carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)[1][2].

Introduction: The Significance of Spectroscopic Elucidation

This compound is a heterocyclic compound of significant interest, primarily as a potential intermediate in the synthesis of metabolites derived from IQ-type carcinogens found in cooked foods. The precise structural characterization of such molecules is paramount for understanding their chemical reactivity, metabolic pathways, and potential biological activity. Spectroscopic techniques provide the foundational data for unambiguous structure determination, purity assessment, and the study of molecular interactions. This guide delves into the predicted and theoretical spectroscopic data for this compound and outlines the rigorous experimental protocols required for its empirical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide critical information on the electronic environment of each atom, confirming the substitution pattern and the overall structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the known spectrum of MeIQx and the anticipated electronic effects of the nitro group[2][3][4]. The strongly electron-withdrawing nitro group is expected to deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to the amino-substituted analogue, MeIQx.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-4~8.5 - 8.7d~8.5Significant deshielding due to proximity to the quinoxaline nitrogen and the fused imidazole ring.
H-5~7.8 - 8.0d~8.5Coupled to H-4.
N-CH₃ (Position 3)~4.2 - 4.4s-Downfield shift due to the adjacent electron-withdrawing nitro group.
C-CH₃ (Position 8)~2.7 - 2.9s-Typical chemical shift for a methyl group on an aromatic ring.
Predicted ¹³C NMR Spectral Data

The substitution of an amino group with a nitro group will cause significant changes in the ¹³C NMR spectrum. The carbon atom directly attached to the nitro group (C-2) will be strongly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2~155 - 160Highly deshielded due to the direct attachment of the electronegative nitro group.
C-3a~148 - 152Quaternary carbon in the fused ring system.
C-4~125 - 128Aromatic CH.
C-5~120 - 123Aromatic CH.
C-5a~135 - 138Quaternary carbon at the ring junction.
C-7~140 - 143Quaternary carbon.
C-8~130 - 133Carbon bearing a methyl group.
C-9a~145 - 148Quaternary carbon at the ring junction.
N-CH₃ (Position 3)~35 - 38Methyl carbon attached to nitrogen.
C-CH₃ (Position 8)~18 - 21Aromatic methyl carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Prep Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ Acq_H1 Acquire ¹H Spectrum (16 scans) Prep->Acq_H1 Insert into Spectrometer Acq_C13 Acquire ¹³C Spectrum (1024 scans) Proc Fourier Transform, Phase & Baseline Correction Acq_C13->Proc Export FID Analysis Structure Elucidation: Chemical Shift, Integration, Coupling Analysis Proc->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of functional groups within a molecule. For this compound, the key signature will be the strong absorptions from the nitro group.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1550 - 1520Asymmetric stretchN-O
~1360 - 1330Symmetric stretchN-O
~3100 - 3000Aromatic C-H stretchC-H (aromatic)
~2980 - 2850Aliphatic C-H stretchC-H (methyl)
~1620 - 1450C=C and C=N stretchesAromatic rings
Experimental Protocol for FT-IR Spectroscopy

A common and convenient method for solid samples is Attenuated Total Reflectance (ATR).

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric and instrument-related absorptions.[5]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.[5]

  • Spectrum Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction, yielding the infrared spectrum of the sample.

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_result Result Setup Clean ATR Crystal Background Record Background Spectrum Setup->Background Sample Place Sample on Crystal & Apply Pressure Background->Sample Ready for Sample Acquire Acquire Spectrum (16 scans, 4000-400 cm⁻¹) Sample->Acquire Result Generate Background-Corrected FT-IR Spectrum Acquire->Result

Caption: Workflow for FT-IR Spectroscopic Analysis using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₁H₉N₅O₂. The calculated monoisotopic mass is approximately 243.0756 g/mol .

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 243.

  • Key Fragmentation: The fragmentation of nitroaromatic compounds often involves the loss of NO₂ (46 Da) and NO (30 Da)[6].

    • [M - NO]⁺: A peak at m/z 213.

    • [M - NO₂]⁺: A peak at m/z 197.

  • Comparison with MeIQx: The parent compound MeIQx has a molecular weight of 213.24 g/mol [1]. The fragmentation of the nitro-analog will be significantly different due to the presence of the nitro group, a common fragmentation site.

Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

  • Tandem MS (MS/MS): To study fragmentation, select the molecular ion (m/z 243) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_frag Fragmentation Study (MS/MS) Prep Prepare 1 µg/mL solution in Methanol Infuse Direct Infusion (5 µL/min) Prep->Infuse Ionize Electrospray Ionization (+4.5 kV) Infuse->Ionize Analyze High-Res Mass Analysis (TOF or Orbitrap) Ionize->Analyze Select Isolate Molecular Ion (m/z 243) Analyze->Select Full Scan Data CID Collision-Induced Dissociation Select->CID Frag_Analyze Analyze Fragment Ions CID->Frag_Analyze UVVis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_result Result Prep Prepare dilute solution in Methanol Blank Record Baseline with pure solvent Prep->Blank Measure Scan Sample (200-600 nm) Blank->Measure Place sample in cuvette Result Generate UV-Vis Absorption Spectrum Measure->Result

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Conclusion: A Predictive Framework for Structural Confirmation

While awaiting empirical data, this guide establishes a robust predictive framework for the spectroscopic characterization of this compound. By integrating data from its close structural analog, MeIQx, with fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, FT-IR, Mass, and UV-Vis spectral features. The detailed experimental protocols provided herein represent the gold standard for the acquisition of high-quality data, ensuring that when the compound is synthesized and analyzed, its structure can be validated with the highest degree of scientific confidence.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62275, Meiqx. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). In: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. Lyon (FR): International Agency for Research on Cancer; 1993. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56.) [Link]

  • Snyderwine, E. G., et al. Metabolism of the food-derived carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in nonhuman primates. Carcinogenesis, 15(12), 2757–2764 (1994). [Link]

  • Turesky, R. J., et al. 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2. Chemical research in toxicology, 24(7), 1059–1068 (2011). [Link]

  • Agilent Technologies. The Basics of UV-Vis Spectrophotometry. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Parastar, H., et al. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 45(39), 7385-7393 (2011). [Link]

  • Waters Corporation. Practical Experiments in the Fundamentals of Mass Spectrometry. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial. [Link]

  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. [Link]

  • Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. [Link]

  • The Organic Chemistry Tutor. 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry. [Link]

  • Mettler Toledo. UV/Vis Spectroscopy Guide. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemistry Insight. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Link]

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An In-depth Technical Guide to 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline (CAS: 115044-40-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline, a key chemical intermediate in the study of dietary carcinogens. While not a naturally occurring compound, its significance lies in its role as a stable precursor for the synthesis of reactive metabolites of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a well-established mutagen found in cooked meats. This document details the synthesis of the title compound, its physicochemical properties, and its critical application in the preparation of key MeIQx metabolites for toxicological and mechanistic studies. The guide is intended to equip researchers with the necessary technical information to handle, synthesize, and utilize this compound effectively in a laboratory setting.

Introduction and Strategic Importance

This compound, hereafter referred to as 2-nitro-MeIQx, is the nitro analogue of the potent food-borne mutagen and carcinogen, MeIQx.[1][2] MeIQx is a heterocyclic aromatic amine formed during the high-temperature cooking of protein-rich foods such as meat and fish.[2] Understanding the mechanism of MeIQx-induced carcinogenesis is a significant area of cancer research.

The carcinogenicity of MeIQx is not direct; it requires metabolic activation in the body to exert its genotoxic effects. This activation process, primarily mediated by cytochrome P450 enzymes (specifically CYP1A2), converts the exocyclic amino group of MeIQx into a reactive N-hydroxy metabolite (N-OH-MeIQx).[3] This metabolite can then be further esterified to form highly reactive species that readily bind to DNA, forming adducts that can lead to mutations and initiate cancer.

Direct synthesis and isolation of these reactive metabolites, particularly N-OH-MeIQx, is challenging due to their instability. This is where the strategic importance of 2-nitro-MeIQx becomes evident. As a stable, synthetically accessible compound, 2-nitro-MeIQx serves as a crucial starting material for the controlled, laboratory-based synthesis of these vital metabolites.[3] Its availability allows researchers to generate sufficient quantities of MeIQx metabolites for in-depth studies on DNA adduction, mutagenicity, and the biochemical pathways involved in both the activation and detoxification of the parent carcinogen. This guide will, therefore, focus on the synthesis of 2-nitro-MeIQx and its subsequent conversion to key metabolic products.

Physicochemical and Spectroscopic Characterization

A summary of the known physical and chemical properties of 2-nitro-MeIQx is provided below. For comparative context, the properties of the more extensively studied parent amine, MeIQx, are also included.

Table 1: Physicochemical Properties of 2-nitro-MeIQx and MeIQx

PropertyThis compound (2-nitro-MeIQx)2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
CAS Number 115044-40-177500-04-0[2]
Molecular Formula C₁₁H₉N₅O₂C₁₁H₁₁N₅[1]
Molecular Weight 243.22 g/mol 213.24 g/mol
Appearance Not specified in available literaturePale orange to brown crystalline solid[1]
Melting Point 257-258.5 °C[4]295–300 °C (with decomposition)[2]
Boiling Point 495.9 ± 55.0 °C (Predicted)[4]Not available
Density 1.59 ± 0.1 g/cm³ (Predicted)[4]Not available
Solubility Not specifiedSoluble in methanol and dimethyl sulfoxide (DMSO)[2]
pKa -2.02 ± 0.50 (Predicted)[4]Not available

Spectroscopic Data: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not readily available in the searched literature. Such data would typically be found in the primary publication describing its synthesis. Researchers synthesizing this compound are advised to perform full analytical characterization to confirm its identity and purity.

Synthesis of this compound

The synthesis of 2-nitro-MeIQx has been established in the literature, with the primary method attributed to Grivas.[5][6] While the full experimental text is not widely available, the synthesis is understood to be a multi-step process. The logical synthetic approach, based on related imidazoquinoxaline chemistry, would involve the construction of the core quinoxaline ring system, followed by the formation of the imidazole ring and introduction of the nitro group.

An improved synthesis for the parent compound, MeIQx, starts from 4-fluoro-o-phenylenediamine and achieves a 21% overall yield.[2] It is plausible that a similar strategy is employed for the nitro analogue, or that the amino group of a precursor is converted to a nitro group via a Sandmeyer-type reaction or direct oxidation under specific conditions.

Researchers wishing to perform this synthesis are strongly encouraged to consult the primary literature for the detailed experimental protocol:

  • Grivas, S. Synthesis of this compound, the 2-nitro analogue of the food carcinogen MeIQx. Journal of Chemical Research, Synopses, 1988, (S), 84. [5][6]

Application as a Synthetic Intermediate: Preparation of MeIQx Metabolites

The primary utility of 2-nitro-MeIQx is as a stable precursor for generating key metabolites of MeIQx. The electron-withdrawing nitro group can be chemically reduced or substituted to yield the desired products. Below are established protocols for the synthesis of two critical metabolites.

Synthesis of 2-Hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-OH-MeIQx)

N-OH-MeIQx is the proximate carcinogen, the direct product of CYP1A2-mediated bioactivation. Its synthesis from 2-nitro-MeIQx is a critical laboratory procedure.

Workflow for the Synthesis of N-OH-MeIQx

G start 2-nitro-MeIQx reagents Ascorbic Acid 29.9% NH4OH start->reagents Reduction product N-OH-MeIQx (2-Hydroxyamino-MeIQx) reagents->product

Caption: Synthetic pathway from 2-nitro-MeIQx to N-OH-MeIQx.

Experimental Protocol:

This protocol is based on the method cited by Turesky et al. (1998).[3]

  • Dissolution: Dissolve 2-nitro-MeIQx in a solution of 29.9% ammonium hydroxide (NH₄OH).

  • Reduction: Add ascorbic acid to the solution. Ascorbic acid acts as a mild reducing agent, selectively reducing the nitro group to a hydroxylamino group.

  • Reaction Monitoring: The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of complete consumption of the starting material.

  • Work-up and Purification: Upon completion, the reaction mixture will require neutralization and extraction. The crude product should be purified, typically by column chromatography, to isolate the N-OH-MeIQx.

  • Characterization: The final product must be characterized to confirm its identity and purity. Due to its potential instability, it should be handled under an inert atmosphere and stored appropriately (e.g., at low temperature, protected from light).

Synthesis of 2-Hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline (2-OH-MeIQx)

2-OH-MeIQx is another metabolite of MeIQx. Its synthesis from the nitro-analogue is achieved through nucleophilic aromatic substitution.

Workflow for the Synthesis of 2-OH-MeIQx

G start 2-nitro-MeIQx (0.5 mg) reagents 1.0 N NaOH (0.4 mL) Heat at 37°C for 2h start->reagents Substitution neutralize Neutralize with 1.0 N HCl (0.4 mL) reagents->neutralize purify Purify via C18 Sep-Pak (Wash with H₂O, Elute with Methanol) neutralize->purify product 2-OH-MeIQx (Purity >90% by HPLC) purify->product

Caption: Synthetic and purification workflow for 2-OH-MeIQx.

Experimental Protocol:

This detailed protocol is adapted from the procedure described by Turesky et al. (1998).[3]

  • Reaction Setup: In a suitable reaction vessel, treat 2-nitro-MeIQx (e.g., 0.5 mg) with 0.4 mL of 1.0 N sodium hydroxide (NaOH).

  • Heating: Heat the reaction mixture for 2 hours at 37°C. This facilitates the nucleophilic substitution of the nitro group by a hydroxyl group.

  • Neutralization: After the incubation period, cool the mixture and carefully neutralize it with an equivalent volume of 1.0 N hydrochloric acid (HCl) (e.g., 0.4 mL).

  • Solid-Phase Extraction (SPE): Apply the neutralized sample to a C18 Sep-Pak cartridge.

  • Washing: Wash the cartridge with deionized water (e.g., 1 mL) to remove salts and other polar impurities.

  • Elution: Elute the desired product, 2-OH-MeIQx, from the cartridge using methanol (e.g., 2 mL).

  • Analysis: Analyze the final product by HPLC to confirm purity. The cited study reports a purity of >90% with this method.[3]

Safety and Handling

While this compound itself has not been extensively evaluated for carcinogenicity, its close structural relationship to MeIQx and its use in synthesizing the proximate carcinogen N-OH-MeIQx warrant extreme caution.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Toxicity: Assume the compound is toxic and potentially mutagenic/carcinogenic. Avoid inhalation of dust and prevent skin contact.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a compound of significant value to the scientific community investigating the mechanisms of chemical carcinogenesis. Its role as a stable and accessible synthetic precursor to the reactive metabolites of the dietary carcinogen MeIQx is indispensable. This guide has provided a consolidated source of technical information, including its synthesis, properties, and detailed protocols for its application in the laboratory. By enabling the controlled study of MeIQx metabolites, 2-nitro-MeIQx will continue to be a vital tool in understanding how diet-derived compounds can impact human health and contribute to the development of cancer.

References

  • Meiqx | C11H11N5 | CID 62275. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. NCBI Bookshelf. Available at: [Link]

  • Turesky, R. J., et al. (1998). N-Oxidative Metabolism of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Humans: Excretion of the N 2 -Glucuronide Conjugate of 2-Hydroxyamino-MeIQx. Cancer Research, 58(23), 5483-5489. Available at: [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Open Research@CSIR-NIScPR. Available at: [Link]

  • Synthesis of Oligonucleotides Containing the N2-Deoxyguanosine Adduct of the Dietary Carcinogen 2-Amino-3-methylimidazo[4,5-f]quinoline. National Institutes of Health. Available at: [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School. Available at: [Link]

  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. ACG Publications. Available at: [Link]

  • Synthesis of Quinoxalinophenazine Derivatives and Reaction of 3,12-Dimethylbenzo[α]quinoxalino[2,3-c]phenazine with Mercury(II) Bromide: Spectral and Structural Characterization. ResearchGate. Available at: [Link]

  • Journal of Chemical Research, Synopses. Royal Society of Chemistry. Available at: [Link]

  • The Mutagenic Heterocyclic Amines in Cooked Foods. OUCI. Available at: [Link]

  • Novel Recruitment Techniques for a Study of Culture-Specific Diet, Metabolic Variability, and Breast Cancer Risk in African-Amer. DTIC. Available at: [Link]

  • Current Advances on the Structure, Bioactivity, Synthesis, and Metabolic Regulation of Novel Ubiquinone Derivatives in the Edible and Medicinal Mushroom Antrodia cinnamomea. ResearchGate. Available at: [Link]

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"in vitro stability of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Stability of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Authored by: Senior Application Scientist

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline family.[1][2][3] It is structurally related to the well-documented food-borne mutagen and carcinogen, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), with a nitro group substituting the amino group at the 2-position.[4][5][6] This structural similarity suggests that its biological activity and metabolic fate are of significant interest. The 2-nitro analogue may serve as a synthetic intermediate for producing metabolites of IQ-type carcinogens, which are used in studies to understand the molecular mechanisms of their mutagenic action.[7]

The assessment of a compound's in vitro stability is a cornerstone of modern drug discovery and development.[8] It provides critical early insights into a molecule's potential pharmacokinetic profile, specifically its susceptibility to metabolic breakdown (metabolic stability) and degradation in various physiological environments (chemical stability).[8][9] High metabolic instability can lead to rapid clearance, low bioavailability, and short half-life, while high chemical instability can compromise shelf-life and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles, experimental workflows, and analytical methodologies for evaluating the in vitro stability of this compound.

Section 1: Physicochemical Profile and Chemical Stability Assessment

A foundational understanding of a compound's physicochemical properties is essential before embarking on stability studies. These properties influence solubility, handling, and analytical method development.

1.1 Known Physicochemical Properties
PropertyValueSource
CAS Number 115044-40-1[7]
Molecular Formula C₁₁H₉N₅O₂[7]
Melting Point 257-258.5°C[7]
Boiling Point (Predicted) 495.9 ± 55.0 °C[7]
Density (Predicted) 1.59 ± 0.1 g/cm³[7]
pKa (Predicted) -2.02 ± 0.50[7]
1.2 pH-Dependent Chemical Stability

The stability of a compound across a range of pH values is critical for predicting its fate in different physiological compartments (e.g., stomach pH ~1.5-3.5, blood pH ~7.4). For related imidazoquinoxaline compounds, stability has been shown to be highly pH-dependent. For instance, the related molecule 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline is very stable at neutral to alkaline pH (7.4 to 9.0) but becomes progressively less stable as the pH decreases, with significant degradation observed at pH 5.5 and rapid degradation at pH 2.0.[10][11]

Expert Insight: The imidazoquinoxaline core, coupled with the electron-withdrawing nitro group, suggests that this compound could be susceptible to acid-catalyzed hydrolysis. The primary degradation products under acidic conditions for a similar compound were identified as 3,8-dimethylimidazo[4,5-f]quinoxaline and 2-hydroxy-3,8-dimethylimidazo[4,5-f]quinoxaline.[10][11] Therefore, a pH-rate profile study is a mandatory first step.

Protocol 1: pH-Dependent Stability Assay

This protocol establishes the intrinsic chemical stability of the compound as a function of pH, independent of enzymatic activity.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) using standard buffer systems (e.g., HCl, acetate, phosphate, borate).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent like DMSO.

  • Incubation: Spike the stock solution into each buffer to a final concentration of 1-10 µM. Ensure the final organic solvent concentration is low (<1%) to avoid solubility issues. Incubate at a constant temperature, typically 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours). The "0" time point sample is taken immediately after adding the compound.

  • Reaction Quenching: Immediately stop potential degradation by mixing the aliquot with an equal volume of cold acetonitrile containing an internal standard. This precipitates buffer salts and proteins (if any) and prepares the sample for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The degradation rate constant (k) is the negative of the slope, and the half-life (t½) is calculated as 0.693/k.

Section 2: Metabolic Stability Assessment

Metabolic stability evaluates the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[8] These studies are typically conducted using liver-derived subcellular fractions or cells, as the liver is the primary site of drug metabolism.

2.1 Key In Vitro Test Systems
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly Cytochrome P450 (CYP) oxidases.[9] They are cost-effective and ideal for a first-pass assessment of oxidative metabolism. The assay requires the addition of the cofactor NADPH to initiate enzymatic activity.

  • Hepatocytes: These are whole liver cells that contain a full complement of Phase I and Phase II metabolic enzymes, as well as transporters.[9] They provide a more comprehensive and physiologically relevant model of liver metabolism.[9] Cryopreserved hepatocytes are commonly used to overcome the availability issues of fresh cells.[9]

2.2 General Workflow for In Vitro Stability Assessment

The following diagram outlines the logical flow for a typical metabolic stability experiment.

G A Prepare Stock Solution (10 mM in DMSO) E Initiate Reaction: Add Compound & Cofactor A->E B Prepare Incubation Matrix (Microsomes or Hepatocytes) D Pre-incubate Matrix at 37°C B->D C Prepare Cofactor (NADPH Solution) C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench Reaction (Cold Acetonitrile + IS) F->G H Centrifuge & Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Calculate % Remaining I->J K Determine t½ & CLint J->K

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is the industry standard for high-throughput screening of metabolic stability.

  • Reagents: Human liver microsomes (pooled), 0.1 M phosphate buffer (pH 7.4), NADPH regenerating system (or NADPH), test compound stock (10 mM in DMSO), and quenching solution (cold acetonitrile with internal standard).

  • Incubation Preparation: In a microcentrifuge tube, add phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM). Pre-incubate the mixture for 5-10 minutes at 37°C to equilibrate the temperature.

  • Self-Validating Controls (Causality):

    • No Cofactor Control: Prepare a parallel incubation without NADPH. Any loss of compound in this sample is due to chemical instability or non-enzymatic binding, not CYP-mediated metabolism.

    • Time Zero (T0) Control: Add the quenching solution before adding the NADPH cofactor. This sample represents 100% of the initial compound concentration.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to start the reaction.

  • Sampling and Quenching: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to 2-3 volumes of the cold quenching solution. This action simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.[9]

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Section 3: Analytical Methodologies

The accurate quantification of the parent compound is crucial for stability assessment. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

3.1 Recommended LC-MS/MS Method

Developing a robust analytical method is key. For nitroimidazole-containing compounds, RP-HPLC is a common choice.[12][13]

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, <3 µm particle size) provides good retention and peak shape for heterocyclic compounds.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a standard starting point. Formic acid aids in the ionization of the analyte for mass spectrometry.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This requires tuning the instrument to monitor a specific precursor-to-product ion transition for the parent compound and the internal standard, providing exceptional selectivity and minimizing matrix interference.

  • Validation: The method must be validated for specificity, linearity, accuracy, and precision according to regulatory guidelines like those from the ICH.[12][14]

Section 4: Potential Metabolic and Degradation Pathways

Understanding how a compound might break down is key to designing better, more stable analogues. Based on its structure, this compound has several potential metabolic "soft spots."

  • Nitro-Reduction: The nitro group is a prime target for nitroreductase enzymes, which can reduce it to a nitroso, hydroxylamino, and ultimately an amino group. This transformation would convert the compound into the known carcinogen MeIQx.

  • Aromatic Hydroxylation: CYP enzymes can hydroxylate the quinoxaline ring system.

  • N-Dealkylation: While less common for N-methyl groups on an imidazole ring, demethylation is a theoretical possibility.

  • Conjugation (Phase II): If hydroxylated metabolites are formed, they can be further metabolized by Phase II enzymes (present in hepatocytes) to form glucuronide or sulfate conjugates.

The diagram below illustrates these potential biotransformation pathways.

G A 3,8-Dimethyl-2-nitro-3H- imidazo[4,5-F]quinoxaline (Parent Compound) B 2-Amino-3,8-dimethylimidazo [4,5-f]quinoxaline (MeIQx) A->B Nitro-Reduction (Phase I) C Hydroxylated Metabolite A->C Aromatic Hydroxylation (Phase I - CYP) E Hydrolyzed Product (e.g., 2-hydroxy derivative) A->E Chemical Hydrolysis (Acidic pH) D Glucuronide/Sulfate Conjugate C->D Conjugation (Phase II)

Caption: Potential metabolic and chemical degradation pathways.

Section 5: Data Analysis and Interpretation

The primary goal of the analysis is to determine the rate of disappearance of the parent compound over time.

5.1 Key Stability Parameters
  • Half-Life (t½): The time required for the compound concentration to decrease by 50%. It is calculated from the slope (k) of the linear regression of the natural log of the percent remaining versus time.

    t½ = 0.693 / k

  • Intrinsic Clearance (CLint): A measure of the metabolic activity of the liver towards a compound, independent of blood flow. It is a critical parameter for predicting in vivo clearance.

    CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

5.2 Example Data Summary

The following table presents a hypothetical summary of stability data for this compound under various conditions.

ConditionTime (min)% Remaining (Mean ± SD)Calculated t½ (min)Calculated CLint (µL/min/mg)
pH 7.4 Buffer (No Enzymes) 0100> 240N/A
6098.5 ± 1.2
HLM (+NADPH) 01002555.4
587.1 ± 2.5
1555.3 ± 4.1
3029.8 ± 3.8
609.1 ± 2.1
HLM (-NADPH) 0100> 240< 5
6097.2 ± 1.8

Expert Interpretation: The example data suggest the compound is chemically stable at physiological pH but is rapidly metabolized in the presence of active liver microsomes and NADPH. The minimal degradation in the "-NADPH" control confirms that the clearance is enzyme-mediated, likely by CYP enzymes. A half-life of 25 minutes would classify this compound as having high intrinsic clearance.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to characterizing the in vitro stability of this compound. By integrating pH-dependent chemical stability assays with metabolic stability studies using liver microsomes and hepatocytes, researchers can build a comprehensive profile of the compound's liabilities. This early-stage characterization is indispensable for guiding medicinal chemistry efforts, selecting promising candidates for further development, and ultimately, designing safer and more effective therapeutic agents. The use of self-validating protocols and robust LC-MS/MS analytics ensures the generation of high-quality, trustworthy data critical for decision-making in the drug development pipeline.

References

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  • Meiqx | C11H11N5 | CID 62275 - PubChem - NIH. Available from: [Link]

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A Comprehensive Technical Guide to Determining the Solubility of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of the heterocyclic compound 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of solubility for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction: The Significance of Solubility in the Context of Imidazo[4,5-F]quinoxalines

The imidazo[4,5-f]quinoxaline scaffold is a core structural motif in a variety of biologically active molecules. Quinoxaline derivatives, in general, are recognized for their diverse pharmacological properties.[1] The parent compound of the substance , 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is a known mutagenic and carcinogenic agent found in cooked meats.[2][3] Its nitro analog, this compound, serves as a crucial intermediate in the synthesis of metabolites of these IQ-type carcinogens, which are used in studies to understand their molecular mechanisms of action.[4]

A fundamental physicochemical property that governs the utility and fate of any chemical entity is its solubility. In the realm of drug discovery and development, solubility is a critical determinant of a compound's bioavailability, formulation feasibility, and ultimately, its therapeutic efficacy.[5] For a research chemical like this compound, understanding its solubility profile in a range of solvents is paramount for its synthesis, purification, and use in biological assays.

This guide will delve into the theoretical underpinnings of solubility, followed by a detailed, step-by-step experimental protocol for the accurate determination of the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the free energy change of dissolution (ΔG).[6] This process can be conceptualized as the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The crystal lattice energy of the solid plays a significant role; a more stable crystal structure generally leads to lower solubility.[7][8][9]

Predicting Solubility: A Qualitative Approach

A preliminary assessment of the solubility of this compound can be made by examining its chemical structure.

Caption: Chemical Structure of this compound.

The molecule possesses several key functional groups that influence its polarity and potential for intermolecular interactions:

  • Imidazo[4,5-f]quinoxaline core: A large, fused aromatic system which is predominantly nonpolar.

  • Nitro group (-NO2): A highly polar functional group capable of acting as a hydrogen bond acceptor.

  • Methyl groups (-CH3): Nonpolar, contributing to the hydrophobic character of the molecule.

  • Nitrogen atoms in the heterocyclic rings: Can act as hydrogen bond acceptors.

Based on the principle of "like dissolves like," it can be predicted that this compound will exhibit low solubility in nonpolar solvents (e.g., hexane) and higher solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) that can effectively interact with the polar nitro group and the heterocyclic nitrogen atoms. Its solubility in polar protic solvents (e.g., water, ethanol) will be limited by the large nonpolar surface area of the fused ring system, although the nitro group may allow for some interaction. The amino analogue, MeIQx, is reported to be soluble in methanol and dimethyl sulfoxide, which provides a useful starting point for solvent selection.[3]

Experimental Determination of Solubility

The following section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound in a variety of solvents. This method is based on the widely accepted shake-flask technique.[10]

Materials and Equipment
  • This compound (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, hexane)

  • pH buffers (pH 1.2, 4.5, 6.8) for aqueous solubility determination, as per ICH guidelines[10][11][12]

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis cluster_data Data Processing prep_compound Weigh Compound add_compound Add Excess Compound prep_compound->add_compound prep_solvent Prepare Solvents add_solvent Add Solvent to Vials prep_solvent->add_solvent add_solvent->add_compound equilibrate Equilibrate (e.g., 24-72h) add_compound->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze (HPLC/UV-Vis) dilute->analyze quantify Quantify Concentration analyze->quantify report Report Solubility quantify->report

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound of known concentration in a suitable solvent in which it is freely soluble (e.g., DMSO).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a known volume of the desired solvent or buffer solution to each vial.

    • Securely cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C for physiologically relevant studies).[10][11]

    • Agitate the samples for a predetermined period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time to reach equilibrium by sampling at various time points (e.g., 2, 4, 8, 24, 48, 72 hours) until the concentration in solution plateaus.[13]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • To remove any remaining undissolved solid, centrifuge the aliquot and/or filter it through a syringe filter. Filtration is a common and effective method.[13]

    • Immediately after filtration, accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method. This also prevents precipitation of the solute upon cooling.[13]

  • Analytical Quantification:

    • Analyze the calibration standards and the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[5][14] The presence of chromophores in the imidazo[4,5-f]quinoxaline ring system makes it amenable to UV detection.[4]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

Data Presentation and Interpretation

The determined solubility values should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Hexane1.88< 0.01< 4.14 x 10⁻⁵
Dichloromethane8.930.50.0021
Ethyl Acetate6.020.20.0008
Acetonitrile37.51.20.0050
Ethanol24.50.80.0033
Methanol32.71.00.0041
Water (pH 7.0)80.1< 0.05< 2.07 x 10⁻⁴
Dimethyl Sulfoxide46.715.00.0622
N,N-Dimethylformamide36.712.50.0518

The results should be interpreted in the context of the solvent's properties. For instance, the high solubility in DMSO and DMF can be attributed to their high polarity and ability to act as strong hydrogen bond acceptors, which effectively solvate the polar nitro group and the heterocyclic structure. The lower solubility in alcohols compared to aprotic polar solvents may be due to the self-association of the alcohol molecules, which can hinder their interaction with the large, nonpolar regions of the solute.

Conclusion

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By combining a sound theoretical understanding with a meticulous experimental approach, researchers can generate accurate and reliable solubility data. This information is invaluable for a wide range of scientific endeavors, from optimizing reaction conditions and purification protocols to informing the early stages of drug development. The methodologies outlined herein are not only applicable to the title compound but can also be adapted for the solubility assessment of other novel chemical entities.

References

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  • Gavezzotti, A., & Filippini, G. (2018). Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. CrystEngComm, 20(24), 3415-3424. [Link]

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  • Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]

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  • Pan, L., et al. (2006). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Journal of pharmaceutical sciences, 95(6), 1343-1350. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 387. [Link]

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  • Grivas, S., & Olsson, K. (1985). An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14C-Labelled Analogue. Acta Chemica Scandinavica, 39b, 31-34. [Link]

  • Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 61(30), 11046-11054. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of API classification within the Biopharmaceutics Classification System. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report (No. 1019, pp. 203-214). World Health Organization. [Link]

  • Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular pharmaceutics, 17(1), 1-17. [Link]

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An In-Depth Technical Guide to the Mutagenic Potential of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive evaluation of the potential mutagenicity of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline. Due to the limited direct experimental data on this specific nitro-derivative, this document establishes a scientifically rigorous assessment based on its structural analogy to the well-characterized, potent food-borne mutagen and carcinogen, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). We will delve into the established mechanisms of genotoxicity for both heterocyclic amines and nitroaromatic compounds to postulate a metabolic activation pathway for the title compound. Furthermore, this guide details the requisite experimental protocols, including the bacterial reverse mutation assay (Ames test), the micronucleus assay, and the single-cell gel electrophoresis (Comet) assay, which are essential for the definitive determination of its mutagenic and genotoxic profile. This document is intended for researchers, scientists, and drug development professionals engaged in toxicological and safety assessments.

Introduction: A Structurally-Alerting Compound of Interest

This compound is a heterocyclic aromatic compound. Its core structure is closely related to a class of potent mutagens known as heterocyclic amines (HCAs), which are formed during the high-temperature cooking of meat and fish. Specifically, it is the 2-nitro analogue of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx.

MeIQx is one of the most abundant HCAs in the Western diet and is recognized as a genotoxic and carcinogenic agent in multiple rodent models.[1] The International Agency for Research on Cancer (IARC) has classified MeIQx as "possibly carcinogenic to humans" (Group 2B).[2] Given this strong evidence for the carcinogenicity of the amino-analogue, the presence of a nitro group on the same imidazoquinoxaline scaffold raises significant toxicological concern. Nitroaromatic compounds are a well-established class of chemicals that often require metabolic activation to exert their mutagenic and carcinogenic effects.[3] This guide will, therefore, explore the potential for this compound to undergo such activation and induce genetic damage.

Mechanistic Insights into Mutagenicity

The mutagenic potential of a chemical is intrinsically linked to its ability to be metabolized into reactive electrophilic species that can form covalent adducts with DNA.

The Precedent: Metabolic Activation of MeIQx

The genotoxicity of MeIQx is contingent upon its metabolic activation. The primary pathway involves N-oxidation of the exocyclic amino group, a reaction predominantly catalyzed by cytochrome P450 1A2 (CYP1A2), to form the N-hydroxy-MeIQx metabolite.[1] This N-hydroxylamine is a more potent mutagen. Subsequent O-esterification by enzymes such as N-acetyltransferases (NATs) or sulfotransferases (SULTs) leads to the formation of a highly reactive nitrenium ion, which readily attacks nucleophilic sites on DNA bases, primarily guanine, to form DNA adducts.[2] These adducts can lead to mutations if not repaired before DNA replication.

Proposed Metabolic Activation of this compound

For nitroaromatic compounds, the critical metabolic activation step is the reduction of the nitro group.[3][4] This process is typically carried out by nitroreductase enzymes, which are present in both mammalian tissues and gut microbiota.[4] The reduction occurs in a stepwise manner:

  • Nitroreduction to Nitroso: The nitro group (-NO₂) is reduced to a nitroso group (-NO).

  • Reduction to Hydroxylamine: The nitroso group is further reduced to a hydroxylamino group (-NHOH).

  • Final Reduction to Amine: The hydroxylamine can be further reduced to the corresponding amino compound (-NH₂).

The N-hydroxyamino metabolite is considered a key mutagenic intermediate.[5] Similar to the N-hydroxy metabolite of MeIQx, this hydroxylamine can be further activated, for instance by protonation or O-esterification, to form a reactive nitrenium ion that can bind to DNA.[4]

Based on these established pathways, we can postulate a primary metabolic activation pathway for this compound, as illustrated in the following diagram.

Metabolic_Activation_Pathway cluster_0 Postulated Metabolic Activation Parent 3,8-Dimethyl-2-nitro-3H- imidazo[4,5-f]quinoxaline Nitroso 2-Nitroso Intermediate Parent->Nitroso Nitroreductases (+NAD(P)H) Hydroxylamine N-Hydroxyamino Metabolite (Proximate Mutagen) Nitroso->Hydroxylamine Nitroreductases (+NAD(P)H) Nitrenium Nitrenium Ion (Ultimate Mutagen) Hydroxylamine->Nitrenium O-esterification (e.g., NAT, SULT) or Protonation DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Reaction with DNA (e.g., Guanine) Mutation Mutation DNA_Adduct->Mutation Replication of damaged DNA

Caption: Postulated metabolic activation of this compound.

A Phased Approach to Genotoxicity Testing

A standard battery of in vitro and in vivo tests is required to definitively characterize the mutagenic potential of this compound. The following experimental workflows are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Phase 1: In Vitro Gene Mutation - Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used initial screen for point mutations.

Causality of Experimental Choices:

  • Tester Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of point mutations (frameshift and base-pair substitutions).

  • Metabolic Activation (S9 Mix): The test is conducted with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to determine if the compound is a direct-acting mutagen or requires metabolic activation to become mutagenic. This is critical for nitroaromatic compounds.

Step-by-Step Protocol:

  • Dose Range Finding: A preliminary experiment is conducted to determine the appropriate concentration range of the test compound, identifying any cytotoxicity.

  • Main Experiment (Plate Incorporation Method): a. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in revertant colonies that is at least double the background (solvent control) count.

  • Controls: Include a solvent control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation.

Ames_Test_Workflow cluster_workflow Ames Test (OECD 471) Workflow start Start prep Prepare bacterial cultures (e.g., S. typhimurium TA98) start->prep mix Mix bacteria, test compound, and S9 mix (or buffer) in top agar prep->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data for dose-dependent increase in mutations count->analyze end End analyze->end

Caption: A streamlined workflow for the Ames Bacterial Reverse Mutation Test.

Phase 2: In Vitro Chromosomal Damage - Micronucleus Test (OECD 487)

This assay detects chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity) in mammalian cells.[6]

Causality of Experimental Choices:

  • Cell Lines: Human lymphocytes or established cell lines like TK6 or CHO are used as they are well-characterized for genotoxicity studies.[7]

  • Cytochalasin B: This agent is often used to block cytokinesis, allowing for the easy identification of micronuclei in binucleated cells.

  • Metabolic Activation (S9 Mix): As with the Ames test, the inclusion of an S9 mix is crucial for detecting metabolically activated genotoxins.[8]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture mammalian cells to a suitable confluency. Expose the cells to the test compound at several concentrations, with and without S9 mix, for a short duration (e.g., 3-6 hours).

  • Recovery: Remove the treatment medium, wash the cells, and incubate in fresh medium. Add Cytochalasin B to block cytokinesis.

  • Harvesting and Staining: Harvest the cells, perform a hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Cytotoxicity Assessment: Determine the extent of cell proliferation (e.g., by calculating the Cytokinesis-Block Proliferation Index) to ensure that genotoxicity is not a secondary effect of high toxicity.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Phase 3: In Vivo Genotoxicity - Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test assesses chromosomal damage in the bone marrow of rodents, providing data that incorporates whole-animal metabolism and pharmacokinetics.[9]

Causality of Experimental Choices:

  • Test System: Rodents (typically mice or rats) are used as they provide a whole-animal model that includes absorption, distribution, metabolism, and excretion (ADME) processes.[9]

  • Target Cells: Polychromatic erythrocytes (immature red blood cells) in the bone marrow are scored. During maturation, the main nucleus is expelled, but any micronuclei formed from chromosomal damage remain in the cytoplasm.[9]

  • Dosing and Sampling Time: Animals are typically dosed once or twice, and bone marrow is sampled at appropriate time points (e.g., 24 and 48 hours after the last dose) to capture the peak of micronucleus formation.[9]

Step-by-Step Protocol:

  • Preliminary Toxicity Study: A dose-ranging study is performed to determine the maximum tolerated dose (MTD).

  • Main Study: Treat groups of animals (e.g., 5 males and 5 females per group) with the test compound at three dose levels, along with vehicle and positive controls.

  • Bone Marrow Sampling: At 24 and 48 hours post-treatment, humanely euthanize the animals and aspirate bone marrow from the femur.

  • Slide Preparation: Prepare bone marrow smears on glass slides and stain them (e.g., with May-Grünwald-Giemsa).

  • Scoring: Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.[9] The ratio of polychromatic to normochromatic erythrocytes is also calculated as a measure of bone marrow toxicity.

  • Statistical Analysis: A statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.[9]

Supplementary Assay: Single-Cell Gel Electrophoresis (Comet) Assay

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells from virtually any tissue.[10]

Causality of Experimental Choices:

  • Versatility: This assay can be performed on cells from various organs of an animal treated in vivo, allowing for the investigation of organ-specific genotoxicity.[10]

  • Sensitivity: It can detect a broad spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites.

Step-by-Step Protocol:

  • Cell Isolation: Isolate cells from the tissue of interest (e.g., liver, a primary site of metabolism) from treated animals.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind DNA "nucleoids".[11]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA, then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Comparative Mutagenicity Data: The Case of MeIQx

As no direct mutagenicity data for this compound is publicly available, the data for its amino-analogue, MeIQx, serves as a critical reference point for its potential potency.

Assay Type Test System Metabolic Activation Result Potency/Remarks Reference
Ames Test S. typhimurium TA98With S9Positive Highly potent mutagen.[2]
Ames Test S. typhimurium TA98/1,8-DNP₆ (O-acetyltransferase deficient)With S9NegativeDemonstrates the requirement of O-esterification for activation.[2]
In Vitro Sister Chromatid Exchange Human cellsNot specifiedPositive Indicates induction of chromosomal recombination.[2]
In Vivo DNA Adduct Formation Rat and mouse tissuesN/A (In vivo)Positive Adducts detected in various organs, including the liver.[2]
In Vivo Micronucleus Test Mouse bone marrowN/A (In vivo)NegativeDid not induce sister chromatid exchange in bone marrow.[2]
In Vivo Mutagenicity MutaMouse (lacZ gene)N/A (In vivo)Positive Induced mutations in the liver.[12]
Carcinogenicity Mice and RatsN/A (In vivo)Positive Induces tumors in multiple organs, including the liver.[2]

Conclusion and Path Forward

The structural similarity of this compound to the potent mutagen and carcinogen MeIQx, combined with the well-established mechanisms of metabolic activation for nitroaromatic compounds, provides a strong scientific basis to consider this compound as a potential mutagen. The proposed metabolic activation via nitroreduction to a reactive hydroxylamine intermediate is a plausible pathway to genotoxicity.

However, this remains a hypothesis until confirmed by empirical data. It is imperative that the tiered suite of genotoxicity assays detailed in this guide—starting with the Ames test, followed by in vitro and in vivo chromosomal damage assays—be conducted to definitively characterize the mutagenic potential of this compound. The results of these studies will be crucial for any risk assessment and for making informed decisions regarding the development and handling of this compound.

References

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  • National Center for Biotechnology Information. (n.d.). Meiqx. In PubChem Compound Database. Retrieved from: [Link]

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  • Pérez-Reinado, E., Zafra, O., González-Márquez, H., & Ramos, J. L. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(3), 461-483. Available from: [Link]

  • Wakabayashi, K., Ushiyama, H., Takahashi, M., Nukaya, H., Kim, S. B., Hirose, M., Ochiai, M., Sugimura, T., & Nagao, M. (1993). Exposure to Heterocyclic Amines. Environmental Health Perspectives, 99, 129-133. Available from: [Link]

  • Flodström, S., Söderlund, E., & Jagerstad, M. (1994). The heterocyclic amines IQ and MeIQx show no promotive effect in a short-term in vivo liver carcinogenesis assay. Carcinogenesis, 15(11), 2543-2546. Available from: [Link]

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  • Nagao, M., Fujita, Y., Wakabayashi, K., & Sugimura, T. (1998). In Vivo Mutagenicity and Hepatocarcinogenicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Bitransgenic c-myc/λlacZ Mice. Cancer Research, 58(18), 4004-4008. Available from: [Link]

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  • Fu, P. P., Heflich, R. H., Von Tungeln, L. S., & Yang, Y. C. (1990). DNA Adducts and Carcinogenicity of Nitro-polycyclic Aromatic Hydrocarbons. Polycyclic Aromatic Compounds, 1(1-2), 1-13. Available from: [Link]

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  • Wills, J. W., Johnson, G. E., & Doak, S. H. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Particle and Fibre Toxicology, 17(1), 1-21. Available from: [Link]

  • Nagao, M. (1999). In Vivo Mutagenicity and Hepatocarcinogenicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Bitransgenic c-myc/λlacZ Mice. Cancer Research, 59(16), 4004-4008. Available from: [Link]

  • ResearchGate. (n.d.). Nitroreductases: Enzymes with Environmental, Biotechnological and Clinical Importance. Retrieved from: [Link]

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  • McGill University. (2015). Comet Assay Protocol. Retrieved from: [Link]

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  • Turesky, R. J. (2007). N-Oxidative Metabolism of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Humans Excretion of the N 2. Chemical Research in Toxicology, 20(4), 633-643. Available from: [Link]

  • Balbo, S. (2016). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass Spectrometry Reviews, 35(6), 723-747. Available from: [Link]

  • ResearchGate. (n.d.). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Retrieved from: [Link]

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  • Toxi-Coop Zrt. (n.d.). IN VITRO MAMMALIAN CELL MICRONUCLEUS TEST. Retrieved from: [Link]

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  • Creative Bioarray. (n.d.). Bacterial Reverse Mutation Test (Ames Test, OECD 471). Retrieved from: [Link]

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Sources

Introduction: The Dichotomy of the Imidazo[4,5-f]quinoxaline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Carcinogenicity Assessment of Imidazo[4,5-f]quinoxaline Derivatives

The imidazo[4,5-f]quinoxaline core is a heterocyclic aromatic structure of significant interest to researchers in toxicology and pharmacology. This chemical scaffold exhibits a remarkable duality. On one hand, it is the foundational structure for a class of potent mutagens and carcinogens known as heterocyclic amines (HCAs), which are formed during the high-temperature cooking of muscle meats and fish.[1][2] The most extensively studied of these is 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), which has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans" based on sufficient evidence in experimental animals.[3] On the other hand, medicinal chemists have successfully utilized related imidazoquinoxaline structures to design novel therapeutic agents, including promising anti-cancer drugs that function as kinase inhibitors.[4][5]

This juxtaposition necessitates a robust and scientifically-grounded framework for assessing the carcinogenic potential of any new derivative. For drug development professionals, understanding this potential liability is critical for regulatory submission and patient safety. For toxicologists and researchers, these compounds serve as model genotoxicants for studying the mechanisms of chemical carcinogenesis. This guide provides an in-depth, technically-focused overview of the strategy and methodologies for evaluating the carcinogenicity of imidazo[4,5-f]quinoxaline derivatives, moving from mechanistic understanding to definitive in vivo assessment.

Part 1: The Mechanistic Imperative: Why Genotoxicity is the Primary Concern

The decision to pursue a specific battery of carcinogenicity tests is not arbitrary; it is dictated by the known mechanism of action for the chemical class. For imidazo[4,5-f]quinoxalines like MeIQx, the overwhelming body of evidence points to a genotoxic mechanism, meaning they initiate cancer by directly damaging DNA.[2][6] Understanding this pathway is crucial because it validates the entire testing strategy.

The process is a classic example of metabolic bioactivation. The parent compound, which is relatively inert, is converted into a highly reactive, DNA-damaging species by metabolic enzymes within the body.

  • Metabolic Activation: The primary enzyme responsible for this activation is Cytochrome P450 1A2 (CYP1A2), which is highly expressed in the liver.[7] CYP1A2 catalyzes the N-hydroxylation of the exocyclic amino group, forming a proximate carcinogen, N-hydroxy-MeIQx.[1]

  • Esterification: This N-hydroxy intermediate can be further activated by phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), through O-esterification. This creates a highly unstable ester that readily dissociates.

  • DNA Adduct Formation: The dissociation of the ester generates a highly electrophilic nitrenium ion. This ion aggressively attacks nucleophilic sites on DNA, forming covalent bonds known as DNA adducts.[8] For MeIQx and related compounds, the primary target is the C8 position of the guanine base, forming adducts like N²-(deoxyguanosin-8-yl)-MeIQx.[9][10] A minor adduct at the N² position of guanine has also been identified.[10]

  • Mutagenesis and Tumor Initiation: These bulky DNA adducts disrupt the normal structure of the DNA helix. If not repaired by the cell's DNA repair machinery, they can cause errors during DNA replication, leading to permanent changes in the DNA sequence (mutations).[2] An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to uncontrolled cell growth and the initiation of a tumor.

This well-defined genotoxic pathway provides a clear, rational basis for the testing cascade. The initial assays must be highly sensitive to mutagenic events and must incorporate a metabolic activation system to mimic the in vivo bioactivation process.

Metabolic_Activation_Pathway cluster_0 Metabolic Bioactivation cluster_1 Genotoxic Event Parent Imidazo[4,5-f]quinoxaline (e.g., MeIQx) Hydroxy N-hydroxy Intermediate (Proximate Carcinogen) Parent->Hydroxy CYP1A2 (N-hydroxylation) Ester O-Esterified Intermediate (e.g., Acetoxy- or Sulfonyloxy-) Hydroxy->Ester NATs / SULTs (O-esterification) Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Spontaneous Heterolysis DNA DNA Nitrenium->DNA Adduct C8-Guanine DNA Adduct Mutation Gene Mutation Adduct->Mutation Faulty DNA Replication/ Repair Tumor Tumor Initiation Mutation->Tumor

Caption: Metabolic activation and genotoxicity pathway of MeIQx.

Part 2: A Phased Strategy for Carcinogenicity Assessment

A comprehensive assessment follows a tiered or phased approach, starting with rapid in vitro screens and progressing to resource-intensive, long-term in vivo studies. This strategy, aligned with international regulatory guidelines such as those from the ICH, ensures that resources are used efficiently and animal testing is minimized.[11][12]

Carcinogenicity_Testing_Workflow Start Test Compound: Imidazo[4,5-f]quinoxaline Derivative Ames Phase 1: Bacterial Reverse Mutation Assay (Ames Test) + S9 Activation Start->Ames Decision1 Genotoxicity Signal? Ames->Decision1 Mammalian Phase 1: In Vitro Mammalian Genotoxicity Assay (e.g., Micronucleus Test) Decision2 Transformation Potential or Regulatory Requirement? Mammalian->Decision2 CTA Phase 2: Cell Transformation Assay (CTA) Decision1->Mammalian Positive Stop Low Carcinogenicity Concern (for this endpoint) Decision1->Stop Negative Bioassay Phase 3: Long-Term Rodent Carcinogenicity Bioassay (e.g., 2-Year Rat/Mouse Study) Decision2->Bioassay Positive / Required Risk Human Carcinogenic Risk Assessment Decision2->Risk Negative / Waived Bioassay->Risk

Caption: Integrated workflow for carcinogenicity testing.

Phase 1: In Vitro Genotoxicity Screening

The goal of this phase is rapid and sensitive detection of mutagenic potential. A positive result in these assays for an imidazo[4,5-f]quinoxaline derivative is a significant red flag.

The Ames test is the cornerstone of genotoxicity testing.[13] It assesses a chemical's ability to cause a reverse mutation in bacteria that have lost the ability to synthesize an essential amino acid, histidine.[14]

  • Causality & Rationale: This assay is selected because it is a direct measure of gene mutation, the initiating event for genotoxic carcinogens. The inclusion of a rat liver homogenate (S9 fraction) is non-negotiable for this chemical class, as it contains the P450 enzymes necessary for metabolic activation.[15] Different strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) are used because they contain different mutations (frameshift or base-pair substitution) and thus can detect different types of mutational events.[14]

  • Step-by-Step Methodology:

    • Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO). Prepare the S9 metabolic activation mix containing S9 fraction, cofactors (NADP, G6P), and buffers.

    • Bacterial Culture: Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100).

    • Exposure (Plate Incorporation Method):

      • To a tube of molten top agar (at 45°C), add the bacterial culture, the S9 mix (for +S9 plates) or buffer (for -S9 plates), and a specific concentration of the test compound.

      • Briefly vortex and immediately pour the mixture onto the surface of a minimal glucose agar plate (the "base plate"). This base plate lacks histidine.

    • Controls: Run parallel plates for a negative (vehicle) control and a positive control (a known mutagen specific to the bacterial strain, e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA98 with S9).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of visible colonies (revertants) on each plate. Only bacteria that have undergone a reverse mutation can synthesize their own histidine and grow into a colony.

    • Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Phase 2: In Vitro Mammalian Cell Assays

While the Ames test is highly predictive, regulatory guidelines often require confirmation of genotoxicity in a mammalian cell system. These assays can detect a broader range of chromosomal damage.

This assay detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity).

  • Causality & Rationale: A micronucleus is a small, extra nucleus that forms around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division. Its presence is a visual indicator of chromosomal damage or mis-segregation. Using mammalian cells (e.g., human TK6 or Chinese Hamster Ovary cells) provides a more biologically relevant system than bacteria. Again, parallel testing with and without S9 activation is essential.[16]

  • Step-by-Step Methodology:

    • Cell Culture: Culture the chosen mammalian cell line to a suitable density.

    • Exposure: Treat the cells with various concentrations of the test compound, along with negative and positive controls, for a defined period (e.g., 3-4 hours with S9, or a full cell cycle without S9).

    • Recovery: Wash the cells to remove the test compound and allow them to grow for a period equivalent to 1.5-2 normal cell cycles. This allows for the expression of micronuclei.

    • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis (the final stage of cell division). This results in binucleated cells, making it easier to identify micronuclei that formed during the preceding mitosis.

    • Harvesting & Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Scoring: Using a microscope, score at least 1000-2000 cells per concentration for the presence of micronuclei.

    • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.

Phase 3: Definitive In Vivo Assessment

If a compound shows clear, repeatable genotoxic potential in vitro, a long-term animal bioassay may be required to definitively characterize its carcinogenic risk in a whole organism.[17] These studies are the gold standard for hazard identification.[18]

This study is designed to assess the carcinogenic potential of a compound over the majority of the animal's lifespan.

  • Causality & Rationale: The long duration is necessary to allow for the multi-stage process of carcinogenesis (initiation, promotion, progression) to occur. The use of two species (historically rat and mouse) was intended to account for species-specific differences in metabolism and susceptibility.[19] Dose selection is critical; it is based on prior shorter-term toxicity studies (e.g., 90-day studies) and aims to use a Maximum Tolerated Dose (MTD) that causes minimal toxicity but does not shorten the animal's lifespan.[12]

  • Step-by-Step Methodology:

    • Dose Range Finding: Conduct preliminary toxicity studies (e.g., 28-day or 90-day) to determine the MTD and select at least two lower dose levels (e.g., MTD/2, MTD/4).

    • Study Initiation: Assign a large number of animals (e.g., 50-60 per sex per group) to control and treatment groups. Typically, F344 rats and B6C3F1 mice are used.

    • Administration: Administer the test compound daily for up to 24 months. The route of administration should be relevant to human exposure (e.g., in the diet for a food-derived compound like MeIQx).

    • Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight and food consumption regularly.

    • Pathology:

      • Conduct a full necropsy on all animals that die or are euthanized at the end of the study.

      • Examine all organs and tissues for macroscopic lesions.

      • Collect a comprehensive set of tissues for histopathological examination by a qualified pathologist.

    • Analysis: Statistically compare the incidence of tumors (benign and malignant) in the treated groups with the concurrent control group. The analysis considers tumor type, multiplicity, and latency (time to tumor onset).

Part 3: Data Synthesis and the Weight-of-Evidence Approach

No single test provides a complete picture. The final assessment of carcinogenic risk relies on a weight-of-evidence approach, integrating all available data.[20] For a typical carcinogenic imidazo[4,5-f]quinoxaline like MeIQx, the data would be highly concordant across the testing tiers.

Table 1: Expected Carcinogenicity Profile of a MeIQx-like Compound

Assay / StudyKey ParameterExpected OutcomeRationale / Interpretation
Ames Test Revertant ColoniesPositive (+S9) The compound is a mutagen after metabolic activation. This is a strong indicator of genotoxic potential.[2][3]
In Vitro Micronucleus Micronuclei FrequencyPositive (+S9) The compound causes chromosomal damage in mammalian cells, confirming genotoxicity in a more relevant system.
Cell Transformation Morphological FociPositive The compound can induce a cancerous phenotype in vitro, suggesting it can initiate and/or promote carcinogenesis.[21]
2-Year Rodent Bioassay Tumor IncidencePositive The compound causes a statistically significant increase in tumors in one or more organs (e.g., liver, Zymbal gland). This is sufficient evidence of carcinogenicity in animals.[3][22]
Regulatory Implications

The regulatory landscape for carcinogenicity testing is evolving. Under the ICH S1B(R1) guideline, a positive result in a bacterial mutagenicity assay for a pharmaceutical does not automatically trigger a requirement for a long-term bioassay if the compound will be used for patients with advanced cancer.[23] However, for other indications, positive genotoxicity results are a major concern. The modern approach emphasizes a scientific, weight-of-evidence evaluation to determine if a 2-year rat study will add value, potentially allowing for it to be waived in favor of other data.[20][24] For food contaminants like MeIQx, the positive animal bioassay data form the basis for its classification as a potential human carcinogen and for public health recommendations to limit exposure.

Conclusion

The carcinogenicity assessment of imidazo[4,5-f]quinoxaline derivatives is a mechanism-driven process. The well-established genotoxicity of prototype compounds like MeIQx dictates a testing strategy that begins with sensitive in vitro mutagenicity assays incorporating metabolic activation. Positive signals in these initial screens are investigated further in mammalian cell systems and ultimately confirmed in long-term rodent bioassays. Each step in this phased approach provides critical data for a comprehensive weight-of-evidence evaluation. For professionals in drug development and toxicology, understanding this logical and scientifically validated workflow is essential for navigating the regulatory landscape, ensuring human safety, and accurately characterizing the risks associated with this important chemical class.

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  • Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. ScienceDirect. [Link]

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A Technical Guide on the Role of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline in DNA Adduct Formation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth examination of the mechanisms by which 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline, a nitroaromatic heterocyclic compound, is believed to participate in the formation of covalent DNA adducts—a critical initiating event in chemical carcinogenesis. While direct experimental data for this specific nitro-compound is limited, this document synthesizes established principles of nitroaromatic compound metabolism and draws extensive, authoritative parallels from its close structural analogue, the widely studied food-borne carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). We will explore the probable metabolic activation pathways, the chemical nature of the DNA adducts formed, field-proven methodologies for their detection and characterization, and the ultimate biological consequences of this genomic damage. This guide is intended for researchers in toxicology, oncology, and drug development seeking a deep mechanistic understanding of DNA adduct formation by this class of compounds.

Introduction: A Tale of Two Analogs

This compound belongs to the imidazoquinoxaline family of heterocyclic compounds. Its structure is highly similar to that of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen and carcinogen formed during the cooking of meat and fish[1][2][3]. The key distinction lies at the C2 position: a nitro (-NO₂) group versus an amino (-NH₂) group. This seemingly small difference fundamentally alters the initial and rate-limiting step required for its conversion into a DNA-reactive agent.

While MeIQx is one of the most extensively studied heterocyclic aromatic amines[2], its nitro-analog is not. Therefore, this guide will proceed on two fronts:

  • Postulating the Bioactivation of the Nitro-Compound: Based on canonical pathways for other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), we will outline the most probable route of metabolic activation for this compound.

  • Leveraging the MeIQx Model: The reactive electrophile ultimately produced from both the nitro- and amino-compounds is expected to be a highly similar nitrenium ion. The vast body of research on MeIQx provides a robust, experimentally validated framework for understanding the subsequent steps: the specific DNA adducts formed, their biological impact, and the analytical methods used for their detection.

Metabolic Activation: The Gateway to Genotoxicity

For a chemical to damage DNA, it must first be converted from a stable, parent compound (procarcinogen) into a highly reactive, electron-deficient species (ultimate carcinogen). This process, known as metabolic activation, is the causal first step in adduct formation.

The Nitro-Reduction Pathway: The Hypothesized Route

The presence of the nitro group dictates a reductive activation pathway. This is a multi-step process, primarily carried out by cytosolic and microsomal enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 reductases.

The proposed sequence is as follows:

  • Initial Reduction: The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO).

  • Further Reduction: The nitroso intermediate is subsequently reduced to a hydroxylamino derivative (-NHOH). This N-hydroxy metabolite is a critical, proximate carcinogen.

  • Final Activation (Esterification): The hydroxylamino group is a poor leaving group. To create the ultimate carcinogen, it must be esterified, typically by cytosolic N-acetyltransferases (NATs) or sulfotransferases (SULTs). This adds an acetyl or sulfo group, creating a highly unstable intermediate.

  • Formation of the Nitrenium Ion: The acetyl or sulfo group is an excellent leaving group. Its spontaneous departure results in the formation of a highly electrophilic nitrenium ion ([R-N-H]⁺), which can then readily attack electron-rich sites on DNA.

Metabolic_Activation_Nitro Parent 3,8-Dimethyl-2-nitro-3H- imidazo[4,5-F]quinoxaline (Procarcinogen) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductases Hydroxylamino Hydroxylamino Derivative (Proximate Carcinogen) Nitroso->Hydroxylamino Nitroreductases Ester O-Acetyl or O-Sulfo Ester (Unstable Intermediate) Hydroxylamino->Ester NATs / SULTs Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Spontaneous Heterolysis DNA_Adduct DNA Adduct Formation Nitrenium->DNA_Adduct

Caption: Hypothesized metabolic activation of this compound via nitro-reduction.

Comparative Pathway: N-Oxidation of MeIQx

For context, the activation of the amino-analog MeIQx proceeds differently. It begins with an oxidation step, primarily mediated by cytochrome P450 1A2 (CYP1A2), to form the same N-hydroxy intermediate[2][4]. From that point, the pathway converges, requiring the same O-esterification step to produce the ultimate reactive nitrenium ion[5]. This convergence is key, as it validates the use of MeIQx data to understand post-activation events.

The Covalent Bond: Mechanism of DNA Adduct Formation

The nitrenium ion generated from metabolic activation is a powerful electrophile that seeks out and attacks nucleophilic (electron-rich) centers within the DNA structure. Extensive research on MeIQx has unequivocally identified the primary target.

  • Primary Target Site: The C8 position of guanine is the predominant site of attack[3][5]. The resulting adduct is named N-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx). Studies show this single adduct can account for 60-80% of all DNA binding[5][6].

  • Secondary Target Site: A minor but significant adduct also forms at the exocyclic N² position of guanine, identified as 5-(deoxyguanosin-N²-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-N²-MeIQx)[6].

  • Base Specificity: Reactions with other DNA bases like adenosine, cytidine, or thymidine are generally not observed, highlighting the strong preference for guanine[5][6].

The formation of the bulky dG-C8 adduct is particularly insidious. It forces the guanine base to rotate from its normal anti conformation around the glycosidic bond to a mutagenic syn conformation[6]. This distortion of the DNA helix is a major lesion that can disrupt DNA replication and lead to mutations.

Detection and Characterization: The Analytical Workflow

Identifying and quantifying these adducts, which exist at extremely low levels (e.g., 1 adduct per 10⁷-10⁹ normal nucleotides), requires highly sensitive analytical techniques[7]. The ³²P-postlabeling assay and liquid chromatography-mass spectrometry (LC-MS) are the two most common and powerful approaches[8][9][10][11].

Field-Proven Protocol: The ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a cornerstone technique for DNA adduct detection due to its exceptional sensitivity and its ability to detect unknown adducts without prior knowledge of their chemical structure[9].

Causality Behind the Protocol: The method's logic is to enzymatically break down the DNA to individual nucleotides, isolate the bulky, chemically modified adducts from the vast excess of normal nucleotides, and then use a highly radioactive phosphorus isotope (³²P) to "label" the adducted nucleotides, allowing for their sensitive detection.

Detailed Step-by-Step Methodology:

  • DNA Isolation & Purification (Self-Validation Step 1):

    • Action: Extract high molecular weight DNA from the tissue or cell sample of interest using standard phenol-chloroform extraction or commercial kits. Treat with RNase and proteinase K to remove contaminants.

    • Rationale: Purity is paramount. RNA and protein contamination can interfere with subsequent enzymatic reactions and lead to false positives. The integrity of the DNA (high molecular weight) confirms a gentle extraction process. A negative control (DNA from an untreated animal/cell) must be processed in parallel to validate the purity and absence of background adducts.

  • Enzymatic Digestion to 3'-Mononucleotides:

    • Action: Digest the DNA sample (typically 5-10 µg) with a mixture of micrococcal nuclease (MNase) and spleen phosphodiesterase (SPD).

    • Rationale: MNase and SPD work sequentially to cleave the phosphodiester backbone of DNA, resulting in a complete digest to individual 3'-deoxynucleoside monophosphates (e.g., dGp, dAp). Complete digestion is crucial for accurate quantification.

  • Adduct Enrichment (Nuclease P1 Enhancement):

    • Action: Treat the nucleotide digest with Nuclease P1.

    • Rationale: Nuclease P1 specifically dephosphorylates normal 3'-mononucleotides to their corresponding nucleosides (dG, dA, etc.). However, it cannot efficiently cleave the phosphate from bulky adducted nucleotides. This critical step enriches the sample for the adducts, as only they will retain the 3'-phosphate group necessary for the subsequent labeling reaction, thereby dramatically increasing the sensitivity of the assay.

  • Radiolabeling with [γ-³²P]ATP:

    • Action: Incubate the enriched adduct mixture with T4 polynucleotide kinase (PNK) and a high-activity [γ-³²P]ATP solution.

    • Rationale: PNK catalyzes the transfer of the radioactive gamma-phosphate from ATP to the 5'-hydroxyl position of the 3'-monophosphate adducts. This creates a bisphosphate adduct, now intensely radioactive, making it detectable at femtomole levels.

  • Chromatographic Separation (TLC):

    • Action: Spot the labeled mixture onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Develop the plate using a multi-directional solvent system.

    • Rationale: The complex solvent systems separate the adducts from residual radioactive contaminants and from each other based on their unique polarity and charge. This separation is what allows for the visualization and quantification of individual adduct spots.

  • Detection and Quantification:

    • Action: Expose the TLC plate to a phosphor screen or X-ray film (autoradiography). Measure the radioactivity in the adduct spots using a phosphorimager or by scintillation counting.

    • Rationale: The intensity of the radioactive signal is directly proportional to the amount of adduct present. By comparing this to the total amount of DNA analyzed, a quantitative value of relative adduct level (RAL) can be calculated. A known adduct standard, processed in parallel, serves as a positive control and allows for identification and validation of the adduct spots.

P32_Postlabeling_Workflow Start DNA from Treated and Control Samples Digestion Step 1: Enzymatic Digestion (MNase + SPD) Start->Digestion Enrichment Step 2: Adduct Enrichment (Nuclease P1 Treatment) Digestion->Enrichment Generates 3'-mononucleotides Labeling Step 3: 5'-Labeling (T4 PNK + [γ-³²P]ATP) Enrichment->Labeling Removes phosphate from normal nucleotides Separation Step 4: TLC Separation Labeling->Separation Radioactively labels adducts Detection Step 5: Autoradiography & Quantification Separation->Detection Separates adducts by polarity End Relative Adduct Levels (RAL) Detection->End

Caption: Experimental workflow for the ³²P-Postlabeling Assay for DNA adduct detection.

Quantitative Data and Biological Consequences

The formation of DNA adducts is not a benign event; it is a direct form of genomic damage that can trigger a cascade of cellular responses, from cell cycle arrest and DNA repair to apoptosis or, if misrepaired, permanent mutation.

Quantitative Adduct Levels

Quantifying adduct levels is crucial for risk assessment. While data for the nitro-compound is unavailable, a study on MeIQx in Drosophila provides a clear example of the type of quantitative data generated.

CompoundTreatment GroupAdduct Level (adducts / 10⁷ nucleotides)Reference
MeIQxMeIQx alone6.5 ± 2.1[7]
MeIQxMeIQx + 300mg Chlorophyllin1.7 ± 0.7[7]

This table demonstrates the utility of adduct measurement in assessing the efficacy of antimutagenic agents. The significant reduction in adduct levels in the presence of chlorophyllin provides a mechanistic basis for its protective effects.[7]

Cellular Signaling and Carcinogenesis

The presence of bulky adducts like dG-C8-MeIQx on the DNA template is a major roadblock for the cell's replication machinery.

  • Transcriptional Arrest & Repair: The distorted helix can stall RNA polymerase during transcription, triggering transcription-coupled nucleotide excision repair (TC-NER) pathways.

  • Replication Fork Collapse: If encountered by DNA polymerase during S-phase, the adduct can cause the replication fork to stall and collapse, leading to double-strand breaks—a highly toxic form of DNA damage.

  • Mutagenesis: If the damage is not repaired, translesion synthesis (TLS) polymerases may be recruited to bypass the lesion. These polymerases are often error-prone and can insert an incorrect base opposite the adduct, leading to permanent mutations (e.g., G→T transversions) in critical genes like tumor suppressors (e.g., p53) or proto-oncogenes (e.g., Ras).

  • Initiation of Carcinogenesis: This mutational event is the cornerstone of the "initiation" phase of chemical carcinogenesis. The accumulation of such mutations in a cell can lead to uncontrolled proliferation and, ultimately, the development of cancer[1][3]. Animal studies have shown that MeIQx induces tumors in multiple organs, including the liver and skin in rats and the liver and lungs in mice[1].

Conclusion and Future Directions

This compound, by virtue of its chemical structure, is strongly predicted to be a genotoxic agent capable of forming DNA adducts following metabolic activation. The proposed nitro-reduction pathway leads to the formation of a reactive nitrenium ion, which, analogous to its well-studied amino-counterpart MeIQx, likely targets guanine bases in DNA to form bulky, helix-distorting adducts. These adducts are key initiating lesions in the process of chemical carcinogenesis.

The immediate and most critical area for future research is the experimental validation of the hypothesized metabolic pathway. Studies using liver microsomes or hepatocytes incubated with this compound, followed by LC-MS analysis, are required to definitively identify the hydroxylamino metabolite and its subsequent DNA adducts. Such work would confirm the genotoxic potential of this compound and solidify its place within the broader class of carcinogenic nitroaromatic compounds.

References

  • Formation of DNA adducts by the food mutagen 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in vitro and in vivo. Identification of a N2-(2'-deoxyguanosin-8-yl). PubMed, National Center for Biotechnology Information. Available at: [Link]

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. National Institutes of Health. Available at: [Link]

  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). National Center for Biotechnology Information. Available at: [Link]

  • Characterization of DNA adducts formed in vitro by reaction of N-hydroxy-2-amino-3-methylimidazo[4,5-f]quinoline and N-hydroxy-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline at the C-8 and N2 atoms of guanine. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Inhibition of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline-mediated DNA-adduct formation by chlorophyllin in Drosophila. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Meiqx | C11H11N5 | CID 62275. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • The food mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: a conformational analysis of its major DNA adduct and comparison with the 2-amino-3-methylimidazo[4,5-f]quinoline adduct. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • DNA Adducts Formation by Carcinogens and P-postlabeling Determination. YouTube. Available at: [Link]

  • Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Methods for Testing Compounds for DNA Adduct Formation. PubMed, National Center for Biotechnology Information. Available at: [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Metabolism of the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in isolated rat liver cells. PubMed, National Center for Biotechnology Information. Available at: [Link]

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  • Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. National Institutes of Health. Available at: [Link]

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The Advent and Advancement of Nitro-Imidazoquinoxaline Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Nitro-Imidazoquinoxalines

In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activity is perpetual. The fusion of a quinoxaline core—a privileged heterocyclic system known for its diverse pharmacological properties—with an imidazole ring gives rise to the imidazoquinoxaline framework. The strategic introduction of a nitro (-NO₂) group to this scaffold has unlocked a new dimension of therapeutic potential, particularly in oncology and infectious diseases. This guide provides an in-depth exploration of the discovery, synthesis, isolation, and characterization of nitro-imidazoquinoxaline compounds, offering a technical narrative grounded in field-proven insights for researchers, scientists, and drug development professionals.

The nitro group, often perceived as a simple functional moiety, acts as a powerful modulator of a molecule's physicochemical and biological properties. It is both a pharmacophore and a potential toxicophore, a duality that necessitates a nuanced understanding of its role in drug design.[1] Its strong electron-withdrawing nature can profoundly influence molecular interactions, while its capacity for bioreduction under hypoxic conditions forms the basis of its selective toxicity in tumors and certain microorganisms.[1] This guide will dissect the causality behind the experimental choices in harnessing the power of the nitro-imidazoquinoxaline scaffold.

Part 1: The Genesis of a Scaffold - Synthetic Strategies and Mechanistic Rationale

The construction of the nitro-imidazoquinoxaline core can be approached through several synthetic routes, each with its own set of advantages and considerations. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis: Condensation of Diamines with Dicarbonyls

A cornerstone in quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To introduce the nitro functionality, a nitro-substituted o-phenylenediamine is typically employed.

A representative synthetic pathway to a nitro-substituted quinoxaline, a precursor to the target imidazoquinoxaline, is the reaction of 4-nitro-1,2-diaminobenzene with a suitable dicarbonyl compound, such as a substituted benzil.[2] This reaction proceeds via a condensation mechanism, forming the pyrazine ring of the quinoxaline system.

Rationale for Experimental Choices:

  • Solvent: Acetic acid is often used as the solvent as it facilitates the condensation and subsequent cyclization by protonating the carbonyl groups, making them more electrophilic.

  • Temperature: Heating the reaction mixture, typically to around 75-80°C, is necessary to overcome the activation energy for the dehydration and cyclization steps.

Building the Imidazole Ring: The Imidazo[1,2-a]quinoxaline System

Once the nitroquinoxaline core is in hand, the fused imidazole ring can be constructed. A common method involves the reaction of a 2-chloroquinoxaline with an amino-alcohol, followed by intramolecular cyclization. For nitro-substituted analogs, a 2-chloro-nitroquinoxaline serves as the key intermediate.

Another elegant approach involves a bimolecular condensation of 2-imidazole carboxylic acid, followed by coupling with an ortho-fluoro-nitroaniline and subsequent substitution.[3]

Diagram of a General Synthetic Workflow for Nitro-Imidazo[1,2-a]quinoxalines:

G cluster_0 Quinoxaline Core Formation cluster_1 Imidazole Ring Annulation A 4-Nitro-1,2-diaminobenzene C Nitro-substituted Quinoxaline A->C Condensation B Substituted 1,2-Dicarbonyl B->C D Functionalized Nitroquinoxaline (e.g., 2-chloro derivative) C->D Functionalization F Nitro-Imidazo[1,2-a]quinoxaline D->F Cyclization E Cyclizing Agent (e.g., amino-alcohol) E->F

Caption: General synthetic strategy for nitro-imidazo[1,2-a]quinoxalines.

Part 2: Isolation and Purification - A Self-Validating Protocol

The successful isolation and purification of the target nitro-imidazoquinoxaline compound are critical for accurate biological evaluation. The protocols described here are designed to be self-validating, with checkpoints to ensure the purity of the product at each stage.

Initial Work-up and Crude Isolation

Following the completion of the reaction, as monitored by Thin Layer Chromatography (TLC), the crude product is typically isolated by precipitation.

Step-by-Step Protocol for Crude Isolation:

  • Cooling: The reaction mixture is cooled in an ice bath to induce precipitation of the product.

  • Filtration: The precipitate is collected by suction filtration.

  • Washing: The solid is washed with a suitable solvent, such as cold ethanol or water, to remove residual starting materials and soluble impurities.[2]

  • Drying: The crude product is dried under vacuum.

Trustworthiness Checkpoint: A preliminary purity assessment of the crude product should be performed using TLC with at least two different solvent systems. The presence of a major spot corresponding to the desired product and minor spots for impurities provides a baseline for the subsequent purification steps.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is paramount for successful recrystallization.

Solvent Selection Rationale:

  • The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

  • Impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

  • Commonly used solvents for quinoxaline derivatives include ethanol, ethyl acetate, and mixtures of hexane and acetone.[4]

Step-by-Step Recrystallization Protocol:

  • Dissolution: The crude product is dissolved in a minimum amount of the appropriate hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Collection: The purified crystals are collected by suction filtration.

  • Washing and Drying: The crystals are washed with a small amount of the cold recrystallization solvent and dried under vacuum.

Trustworthiness Checkpoint: The purity of the recrystallized product should be confirmed by melting point determination (a sharp melting point indicates high purity) and TLC analysis, which should show a single spot.

Purification by Column Chromatography

For compounds that are difficult to purify by recrystallization or for the separation of closely related isomers, column chromatography is the method of choice.

Rationale for Stationary and Mobile Phase Selection:

  • Stationary Phase: Silica gel is the most commonly used stationary phase for compounds of moderate polarity like nitro-imidazoquinoxalines.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal solvent ratio is determined by preliminary TLC analysis to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.

Trustworthiness Checkpoint: Fractions collected from the column are analyzed by TLC. Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure. The purity of the final product is then verified by NMR spectroscopy and mass spectrometry.

Part 3: Structural Elucidation and Characterization

The unambiguous determination of the structure and purity of the synthesized nitro-imidazoquinoxaline compounds is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for a complete characterization.[2]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of aromatic protons in the quinoxaline and imidazole rings are indicative of the substitution pattern.

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their electronic environment. The chemical shifts of carbons attached to the nitro group or nitrogen atoms are particularly informative.

Table 1: Representative NMR Data for a Substituted Nitroquinoxaline

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6-Nitro-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline [2]8.86 (d, J = 2.4 Hz, 1H), 8.26 (d, J = 15.2 Hz, 1H), 8.23 (d, J = 15.2 Hz, 1H), 8.06 (d, J = 9.1 Hz, 1H), 7.41 (d, J = 5.1 Hz, 1H), 7.40 (d, J = 5.1 Hz, 1H), 7.38–7.34 (m, 4H), 7.13–7.10 (m, 2H)151.1, 150.6, 147.3, 144.0, 141.6, 140.2, 133.0, 132.4, 130.3, 130.1, 130.0, 128.3, 128.2, 127.8, 127.5, 125.1, 122.6, 120.3, 120.1
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[2] The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic stretching frequencies of the nitro group (typically two strong bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) are a key diagnostic feature.

Part 4: Biological Activity and Mechanism of Action

Nitro-imidazoquinoxalines have emerged as promising candidates in the fields of oncology and microbiology. Their mechanism of action is often linked to the unique properties of the nitro group.

Anticancer Activity

Many imidazo[1,2-a]quinoxaline derivatives have demonstrated potent anticancer activity, functioning as microtubule-interfering agents.[5] Their cytotoxic effects are often mediated through the induction of apoptosis.

Mechanism of Apoptosis Induction: Some quinoxaline derivatives have been shown to induce apoptosis through the mitochondrial and caspase-3-dependent pathways.[2] This involves the release of cytochrome c from the mitochondria, which activates a cascade of caspase enzymes, ultimately leading to programmed cell death.

Diagram of a Proposed Apoptotic Pathway:

G A Nitro-Imidazoquinoxaline B Mitochondrial Stress A->B C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation (Executioner Caspase) E->F G Apoptosis F->G

Caption: Mitochondrial-dependent apoptosis pathway induced by nitro-imidazoquinoxalines.

Antimicrobial Activity

The antimicrobial action of many nitro-heterocyclic compounds is dependent on the reductive activation of the nitro group.[1] This is particularly effective against anaerobic bacteria and certain protozoa, where low oxygen levels facilitate the reduction process.

Mechanism of Antimicrobial Action:

  • Enzymatic Reduction: The nitro group is reduced by microbial nitroreductases to form highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.

  • Cellular Damage: These reactive species can covalently bind to and damage critical biomolecules such as DNA, leading to strand breakage and cell death.[1]

Table 2: Biological Activity of Selected Quinoxaline Derivatives

Compound ClassBiological ActivityTarget/MechanismIC₅₀/MIC
Imidazo[1,2-a]quinoxalinesAnticancer (Melanoma)Microtubule interference[5]Low nanomolar range[6]
NitroquinoxalinesAnticancer (Lung Cancer)Induction of apoptosis[2]9-12 µM[2]
Nitroimidazoles (related class)AntifungalInhibition of 14α-demethylase[1]As low as 1 µM[1]

Conclusion and Future Perspectives

The nitro-imidazoquinoxaline scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of this system allows for fine-tuning of its pharmacological properties through targeted modifications. A deep understanding of the synthetic methodologies, purification protocols, and characterization techniques, as outlined in this guide, is fundamental to advancing these compounds from the laboratory to clinical applications. The dual role of the nitro group as a key pharmacophore and a bioreductive trigger offers exciting opportunities for the development of next-generation selective anticancer and antimicrobial drugs. Future research will undoubtedly focus on elucidating the precise molecular targets of these compounds and optimizing their safety and efficacy profiles.

References

  • Zghaib, Z., et al. (2016). New imidazoquinoxaline derivatives: Synthesis, biological evaluation on melanoma, effect on tubulin polymerization and structure-activity relationships. Bioorganic & Medicinal Chemistry, 24(12), 2433-2440.
  • Flores-Holguín, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 719.
  • Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(1), 1-13.
  • Guaquère, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031.
  • Oresmaa, L., et al. (2005). Synthesis and ocular effects of imidazole nitrolic acids. Journal of Medicinal Chemistry, 48(13), 4231-4236.
  • Parales, R. E., et al. (2005). Purification, characterization, and crystallization of the components of the nitrobenzene and 2-nitrotoluene dioxygenase enzyme systems. Applied and Environmental Microbiology, 71(7), 3806-3814.
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An In-depth Technical Guide to 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-f]quinoxaline scaffold is a heterocyclic ring system of significant interest in medicinal chemistry and toxicology. A prominent member of this class is 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen and carcinogen formed during the cooking of meat and fish.[1][2] This guide focuses on a closely related, yet less studied compound: 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline . This nitro analog is not only a potential synthetic precursor to MeIQx and its metabolites but may also possess its own unique biological activities and toxicological profile. Understanding its chemistry and biology is crucial for a comprehensive assessment of the risks associated with dietary mutagens and for the exploration of the therapeutic potential of this chemical class.

Nitroaromatic compounds are known for their diverse biological effects, which are often linked to their metabolic reduction to reactive intermediates that can interact with cellular macromolecules like DNA.[3][4][5] Therefore, this compound serves as an important subject of study, bridging the fields of food chemistry, toxicology, and drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, and inferred biological significance, drawing on the extensive knowledge of its amino analog, MeIQx.

Synthesis and Chemical Properties

While specific, detailed synthetic procedures for this compound are not extensively published, a plausible synthetic route can be devised based on established methods for preparing MeIQx and other imidazo[4,5-f]quinoxaline derivatives.[6][7][8] The synthesis of MeIQx often involves the construction of the quinoxaline core followed by the formation of the imidazole ring. A key intermediate in some of these syntheses is a nitro-substituted quinoxaline.[6]

Hypothetical Synthetic Protocol

The following protocol outlines a potential multi-step synthesis of this compound, based on an improved synthesis of MeIQx starting from 4-fluoro-o-phenylenediamine.[7][8]

Step 1: Synthesis of 7-Fluoro-2-methylquinoxaline

  • Dissolve 4-fluoro-o-phenylenediamine in an appropriate solvent (e.g., ethanol).

  • Add methylglyoxal (in the form of a 40% aqueous solution) dropwise to the solution at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 7-fluoro-2-methylquinoxaline.

Step 2: Nitration of 7-Fluoro-2-methylquinoxaline

  • Dissolve 7-fluoro-2-methylquinoxaline in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0 °C).

  • Carefully control the addition of nitric acid to prevent over-nitration.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 7-fluoro-2-methyl-X-nitroquinoxaline (a mixture of isomers may be formed and require separation).

Step 3: Substitution with Methylamine

  • To a solution of the purified nitro-fluoro-quinoxaline from the previous step in a suitable solvent (e.g., DMSO), add an excess of methylamine.

  • Heat the reaction mixture at an elevated temperature in a sealed vessel.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Synthetic Workflow Diagram

SynthesisWorkflow A 4-Fluoro-o-phenylenediamine C 7-Fluoro-2-methylquinoxaline A->C B Methylglyoxal B->C E 7-Fluoro-2-methyl-X-nitroquinoxaline C->E D Nitrating Mixture (H2SO4/HNO3) D->E G 3,8-Dimethyl-2-nitro-3H- imidazo[4,5-F]quinoxaline E->G F Methylamine F->G

Caption: Hypothetical synthesis of this compound.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes its predicted properties.

PropertyValueSource
Molecular Formula C₁₁H₉N₅O₂-
Molecular Weight 243.22 g/mol -
Melting Point 257-258.5 °CChemicalBook
Boiling Point 495.9±55.0 °C (Predicted)ChemicalBook
Density 1.59±0.1 g/cm³ (Predicted)ChemicalBook
pKa -2.02±0.50 (Predicted)ChemicalBook

Biological Activity and Mechanism of Action

The biological activity of this compound is not well-characterized. However, its structural similarity to MeIQx suggests that it could be a pro-mutagen and may play a role in the genotoxicity of cooked foods.

Inferred Role as a Pro-mutagen

Nitroaromatic compounds can exert their mutagenic and carcinogenic effects through metabolic reduction of the nitro group to a reactive N-hydroxyarylamine.[3][5] This reactive intermediate can then form adducts with DNA, leading to mutations. It is plausible that this compound can undergo a similar bioactivation pathway.

Connection to MeIQx Metabolism and Carcinogenicity

MeIQx is a well-established mutagen and carcinogen that requires metabolic activation to exert its genotoxic effects.[1][9][10] The primary activation step is the N-hydroxylation of the exocyclic amino group, a reaction primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[1] The resulting N-hydroxy-MeIQx can then be further activated by O-esterification (e.g., acetylation or sulfation) to form a highly reactive nitrenium ion that readily binds to DNA, forming DNA adducts.[6][11]

Given that the 2-nitro analog can be a precursor to the 2-amino compound (MeIQx) via reduction, it is conceivable that this compound, if present in food or formed endogenously, could be reduced to MeIQx and then enter the same metabolic activation pathway. Alternatively, the nitro compound could be directly reduced to the reactive N-hydroxy-MeIQx.

Metabolic Activation Pathway of MeIQx

MetabolicActivation MeIQx MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline) N_hydroxy N-Hydroxy-MeIQx MeIQx->N_hydroxy CYP1A2 (N-hydroxylation) Nitrenium Nitrenium Ion N_hydroxy->Nitrenium O-Acetylation/ O-Sulfation DNA_adduct DNA Adducts Nitrenium->DNA_adduct Covalent Binding Mutation Mutation DNA_adduct->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of MeIQx leading to carcinogenesis.

Anticancer Potential of the Imidazo[4,5-f]quinoxaline Scaffold

Beyond their role as mutagens, derivatives of the imidazo[4,5-f]quinoxaline scaffold have been investigated for their potential as anticancer agents.[12][13][14] These compounds have been shown to exhibit a range of activities, including the inhibition of various kinases and interference with microtubule polymerization.[12] The exploration of different substituents on the imidazo[4,5-f]quinoxaline core is an active area of research in the development of novel cancer therapeutics.[13][15] The 2-nitro substitution on the 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline core could potentially modulate its biological activity, and further investigation into its anticancer properties is warranted.

Applications in Research and Drug Development

A Tool for Toxicological Research

This compound can serve as a valuable tool for studying the mechanisms of mutagenesis and carcinogenesis of food-derived heterocyclic amines. By comparing its biological effects with those of MeIQx and its metabolites, researchers can gain a deeper understanding of the structure-activity relationships within this class of compounds and the specific roles of the amino and nitro functionalities in their genotoxicity.

A Scaffold for Drug Discovery

The imidazo[4,5-f]quinoxaline core represents a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets.[16] The synthesis and biological evaluation of a library of derivatives, including this compound, could lead to the discovery of novel therapeutic agents for a variety of diseases, including cancer.[13][17][18] The nitro group, in particular, offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Conclusion

This compound is a compound of significant interest at the intersection of food safety, toxicology, and medicinal chemistry. While direct research on this specific molecule is limited, its close structural relationship to the potent carcinogen MeIQx provides a strong rationale for its further investigation. As a potential synthetic intermediate and a pro-mutagen, understanding its chemical synthesis and biological fate is critical. Furthermore, the broader therapeutic potential of the imidazo[4,5-f]quinoxaline scaffold suggests that this nitro-substituted derivative could serve as a lead compound for the development of new drugs. Future research should focus on developing efficient and scalable synthetic routes to this compound, thoroughly characterizing its physicochemical properties, and evaluating its biological activities in relevant in vitro and in vivo models.

References

  • Kasai, H., Yamaizumi, Z., Shiomi, T., Yokoyama, S., Miyazawa, T., Wakabayashi, K., Nagao, M., Sugimura, T., & Nishimura, S. (1981). Structure of a potent mutagen isolated from fried beef. Chemistry Letters, 10(4), 485-488. [Link]

  • National Center for Biotechnology Information. (n.d.). MeIQx. PubChem Compound Database. Retrieved from [Link]

  • Zghaib, Z., et al. (2016). New imidazoquinoxaline derivatives: Synthesis, biological evaluation on melanoma, effect on tubulin polymerization and structure-activity relationships. Bioorganic & Medicinal Chemistry, 24(11), 2463-2470. [Link]

  • International Agency for Research on Cancer. (1993). MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. IARC. [Link]

  • Kaur, H., et al. (2021). Facile synthesis of C6-substituted benz[11][13]imidazo[1,2-a]quinoxaline derivatives and their anticancer evaluation. Archiv der Pharmazie, 354(5), e2000393. [Link]

  • International Agency for Research on Cancer. (1993). IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. IARC. [Link]

  • Grivas, S., Nyhammar, T., Olsson, K., & Jägerstad, M. (1984). Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 140(2-3), 55-59. [Link]

  • Svedberg, F. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Grivas, S., & Olsson, K. (1985). An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue. Acta Chemica Scandinavica B, 39, 31-34. [Link]

  • Grivas, S., & Olsson, K. (1985). An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14C-Labelled Analogue. SciSpace. [Link]

  • Wu, R. W., et al. (1999). In Vivo Mutagenicity and Hepatocarcinogenicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Bitransgenic c-myc/λlacZ Mice. Cancer Research, 59(11), 2631-2638. [Link]

  • Beland, F. A., et al. (1999). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • Sharma, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38043-38063. [Link]

  • Nishino, T., & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(1), 138-165. [Link]

  • Grivas, S., & Olsson, K. (1985). An Improved Synthesis of 3,8Dimethyl3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14CLabelled Analogue. ResearchGate. [Link]

  • Thigulla, Y., et al. (2015). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(45), 11045-11052. [Link]

  • Kumar, A., et al. (2021). Imidazoquinoxaline as a Privileged Fused Pharmacophore in Anticancer Drug Development: A Review of Synthetic Strategies and Medicinal Aspects. Chemistry & Biodiversity, 18(10), e2100411. [Link]

  • Kumar, A., et al. (2018). Synthesis of benzo[11][13]imidazo[1,2- a ]quinoxalines by I 2 -mediated sp 3 C–H amination. Organic & Biomolecular Chemistry, 16(24), 4463-4467. [Link]

  • Fu, P. P. (2002). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 15(7), 853-870. [Link]

  • El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]

  • Wu, R. W., et al. (1999). In vivo mutagenicity and hepatocarcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in bitransgenic c-myc/lambda lacZ mice. PubMed. [Link]

  • Lo, J. J., et al. (2022). Dietary meat mutagens intake and cancer risk: A systematic review and meta-analysis. Critical Reviews in Food Science and Nutrition, 62(26), 7277-7290. [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Thigulla, Y., et al. (2015). Synthesis and anti-cancer activity of 1, 4-disubstituted imidazo[4,5-c]quinolines. Organic & Biomolecular Chemistry, 13(45), 11045-11052. [Link]

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Methodological & Application

Application Notes and Protocols for the Analytical Determination of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Nitro-Heterocyclic Amines

3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline is a nitro-aromatic heterocyclic compound. Its amino-analogue, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is a well-established food-borne mutagen and carcinogen formed during the cooking of meat and fish[1][2]. The nitro-analogue is significant as it can be an intermediate in the chemical synthesis of MeIQx metabolites, which are used in studies to understand the molecular mechanisms of mutagenicity[3][4]. Given the toxicological importance of this class of compounds, robust and sensitive analytical methods are crucial for its detection and quantification in various matrices, including food products, environmental samples, and biological tissues for toxicological and metabolic studies.

This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, leveraging established protocols for the closely related MeIQx and adapting them for the specific properties of the nitro-compound.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. While specific experimental data for the nitro-compound is scarce, we can infer some properties from its structure and data available for similar quinoxaline derivatives.

PropertyPredicted/Inferred ValueSource
Molecular FormulaC₁₁H₉N₅O₂-
Molecular Weight243.22 g/mol -
Melting Point257-258.5°C[4]
Boiling Point495.9±55.0 °C (Predicted)[4]
Density1.59±0.1 g/cm3 (Predicted)[4]
pKa-2.02±0.50 (Predicted)[4]
SolubilityLikely soluble in organic solvents like methanol and DMSO.[1]

The presence of the nitro group and the aromatic rings suggests that the compound will have strong UV absorbance, making UV-based detection in liquid chromatography a viable option. Its molecular weight is well-suited for mass spectrometry.

Sample Preparation: A Critical Step for Accurate Quantification

The choice of sample preparation methodology is highly dependent on the matrix. For complex matrices such as food or biological tissues, a multi-step cleanup process is often necessary to remove interfering substances.

Workflow for Sample Preparation

SamplePrep cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_spe Solid Phase Extraction (SPE) Homogenization Sample Homogenization (e.g., in Methanol) Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Acidification Acidify Supernatant (e.g., with HCl) Supernatant1->Acidification DCM_Wash Wash with Dichloromethane (to remove lipids) Acidification->DCM_Wash Basification Basify Aqueous Layer (e.g., with NaOH) DCM_Wash->Basification DCM_Extraction Extract with Dichloromethane Basification->DCM_Extraction Load Load DCM Extract onto SPE Cartridge (e.g., C18) DCM_Extraction->Load Wash Wash Cartridge (e.g., with water/methanol) Load->Wash Elute Elute Analyte (e.g., with methanol/ammonia) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis To LC-MS/MS or HPLC-UV

Caption: Generalized workflow for the extraction and cleanup of this compound from complex matrices.

Detailed Protocol for Solid-Phase Extraction (SPE)

This protocol is adapted from methods developed for MeIQx and is expected to have good recovery for the nitro analog due to similar structural characteristics.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the sample extract (previously adjusted to a neutral pH) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities, followed by 5 mL of 40% methanol in water to remove moderately polar interferences.

  • Elution: Elute the target analyte with 5 mL of methanol, followed by 5 mL of methanol containing 5% ammonium hydroxide. The ammonia helps to ensure the complete elution of the slightly basic quinoxaline ring system.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a cost-effective and robust method for the quantification of this compound, particularly at moderate concentrations.

Principle

The method separates the analyte from other components in the sample extract based on its affinity for a reversed-phase column. The nitro-aromatic structure of the analyte is expected to have a strong UV absorbance, allowing for sensitive detection.

Instrumentation and Conditions
  • HPLC System: A standard HPLC system with a binary pump, autosampler, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-80% B

    • 15-18 min: 80% B

    • 18-20 min: 80-10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: A UV scan of a standard solution should be performed to determine the optimal wavelength. Based on the structure, a wavelength in the range of 260-280 nm or around 320-340 nm is expected to provide good sensitivity.

Method Validation Parameters (Hypothetical)
ParameterExpected Range
Linearity (r²)> 0.995
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-15 ng/mL
Accuracy (% Recovery)85-115%
Precision (%RSD)< 15%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices and at trace levels, LC-MS/MS is the gold standard[5]. This technique provides structural information and allows for quantification with very low detection limits.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, and specific precursor-to-product ion transitions are monitored for quantification.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms1 Mass Spectrometry (MS1) cluster_ms2 Mass Spectrometry (MS2) Injection Sample Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (e.g., ESI+) Separation->Ionization Precursor_Selection Precursor Ion Selection (Quadrupole 1) Ionization->Precursor_Selection Fragmentation Collision-Induced Dissociation (Collision Cell) Precursor_Selection->Fragmentation Product_Selection Product Ion Selection (Quadrupole 2) Fragmentation->Product_Selection Detection Detection Product_Selection->Detection Quantification Quantification Detection->Quantification Data Processing

Caption: The process flow for the quantification of this compound using LC-MS/MS.

Instrumentation and Conditions
  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole or Q-Orbitrap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • LC Conditions: Similar to the HPLC-UV method, but with a potentially lower flow rate (e.g., 0.4 mL/min) for better ionization efficiency.

  • MS Parameters (Hypothetical):

    • Precursor Ion (Q1): m/z 244.1 (M+H)⁺

    • Product Ions (Q3): The exact product ions would need to be determined by infusing a standard solution and performing a product ion scan. Likely fragments would involve the loss of the nitro group (NO₂) and subsequent ring cleavages.

    • Collision Energy: To be optimized for each transition.

    • Dwell Time: 100 ms.

Method Validation Parameters (Hypothetical)
ParameterExpected Range
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01-0.1 ng/mL
Limit of Quantification (LOQ)0.05-0.5 ng/mL
Accuracy (% Recovery)90-110%
Precision (%RSD)< 10%

Trustworthiness and Self-Validation

To ensure the reliability of the analytical results, the following quality control measures should be implemented in every analytical run:

  • Calibration Curve: A multi-point calibration curve (minimum 5 points) should be prepared using a certified reference standard.

  • Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

  • Quality Control Samples: Low, medium, and high concentration QC samples should be analyzed in duplicate within each batch to assess accuracy and precision.

  • Blank Samples: A procedural blank (a sample matrix known to be free of the analyte) should be processed alongside the samples to check for contamination.

  • Matrix Spike: A known amount of the analyte should be spiked into a sample matrix and the recovery calculated to assess matrix effects.

Conclusion

The analytical methods outlined in this document provide a robust framework for the detection and quantification of this compound. While HPLC-UV can be employed for screening purposes, LC-MS/MS is the recommended technique for confirmatory analysis and trace-level quantification due to its superior sensitivity and selectivity. The successful implementation of these methods relies on careful sample preparation and adherence to rigorous quality control procedures to ensure data of the highest integrity for researchers, scientists, and drug development professionals.

References

  • National Center for Biotechnology Information. (n.d.). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). PubChem. Retrieved from [Link]

  • Snyderwine, E. G., & Schut, H. A. (1991). Covalent binding of [2-14C]2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (MeIQx) to mouse DNA in vivo. Carcinogenesis, 12(9), 1681–1685. Retrieved from [Link]

  • Abd El-Lateef, H. M., & El-Sayed, A. M. (2014). Experimental and Quantum chemical studies on the inhibition potential of some Quinoxaline derivatives for mild steel in acid media. Oriental Journal of Chemistry, 30(3), 1037-1049. Retrieved from [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, X. (2022). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Frontiers in Chemistry, 10, 963684. Retrieved from [Link]

  • Yamaguchi, H., Kuwayama, T., Inoue, K., & Tsujikawa, K. (2021). High throughput LC/ESI-MS/MS method for simultaneous analysis of 20 oral molecular-targeted anticancer drugs and the active metabolite of sunitinib in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 194, 113783. Retrieved from [Link]

  • Turesky, R. J., & Vouros, P. (2004). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 17(7), 936–945. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Meiqx. PubChem. Retrieved from [Link]

  • Grivas, S., & Olsson, K. (1985). An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue. Acta Chemica Scandinavica, 39b, 31-34. Retrieved from [Link]

  • Verscheure, E., Struys, I., et al. (2022). Development and validation of an UPLC-ESI-MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Analytical and Bioanalytical Chemistry, 414(18), 5449–5462. Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. This compound is a key intermediate in the synthesis of metabolites of mutagenic and carcinogenic IQ-type compounds, making its accurate quantification crucial for research in toxicology and drug development.[1] The developed method utilizes a reversed-phase C18 column with UV detection, demonstrating excellent linearity, accuracy, and precision in accordance with ICH guidelines.[2][3][4][5][6] This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

This compound is a nitroaromatic heterocyclic compound. It serves as a synthetic precursor to metabolites of IQ-type carcinogens, which are found in cooked foods.[1] The study of these metabolites is essential for understanding the molecular mechanisms of their mutagenic action.[1] Accurate and reliable analytical methods are therefore necessary to quantify this nitro-analog, ensuring the quality and consistency of material used in further studies.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. Its application to the analysis of nitroaromatic compounds and related heterocyclic structures is well-established.[7][8][9][10] This application note presents a specific, validated HPLC method tailored for this compound.

Experimental

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffer components: Formic acid (analytical grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions have been optimized for the analysis of this compound.

ParameterValueRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system is sufficient for this analysis.
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide excellent retention and separation for moderately polar to nonpolar compounds like the target analyte.
Mobile Phase A Water with 0.1% Formic Acid (v/v)The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of the analyte.
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte.
Gradient 0-10 min, 25-65% B; 10-11 min, 65-25% B; 11-15 min, 25% BA gradient elution is employed to ensure efficient elution of the analyte and any potential impurities, while minimizing run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength, providing good sensitivity.[8][9]
Data Acquisition Empower, Chromeleon, or equivalentStandard chromatography data software is used for data collection and analysis.
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 25% Acetonitrile in Water with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1) to ensure its suitability for the intended purpose.[2][3][4][5][6] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by injecting a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was determined by injecting six different concentrations of the working standard solutions (e.g., 5, 10, 25, 50, 75, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was calculated to assess the linearity. The range of the method is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.[2]

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the same standard solution on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) of the peak areas was calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Results and Discussion

The developed HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The chromatographic conditions were optimized to achieve a good peak shape and a reasonable retention time.

Table 1: Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Specificity No interference at the analyte's retention timeNo interfering peaks
Linearity (r²) > 0.999r² ≥ 0.995
Range 5 - 100 µg/mLDefined by linearity, accuracy, and precision
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: < 1.0%Intermediate: < 2.0%RSD ≤ 2.0%
LOD ~0.5 µg/mL-
LOQ ~1.5 µg/mL-

The validation results demonstrate that the method is specific, linear, accurate, and precise over the specified range. The low values of LOD and LOQ indicate good sensitivity.

Protocol Workflow

The following diagram illustrates the step-by-step workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions F Inject Standards B->F C Prepare Sample Solutions G Inject Samples C->G E Inject Blank D->E E->F F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify Analyte I->J K Generate Report J->K

Sources

Mass Spectrometry of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline and its Metabolites: A Comprehensive LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide for the analysis of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline and the identification of its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a member of the imidazoquinoxaline class of compounds, which includes known mutagens and carcinogens formed during the cooking of food, understanding its metabolic fate is critical for drug development and safety assessment.[1][2] This document outlines field-proven protocols for sample preparation from plasma, LC-MS/MS method development, and strategies for identifying key metabolic transformations, including nitroreduction and oxidation. The methodologies are designed to be robust and adaptable, providing researchers with the tools to conduct comprehensive pharmacokinetic and metabolic studies.

Introduction and Rationale

This compound (DM-NIQ) is a heterocyclic aromatic compound. Its structural similarity to IQ-type (imidazoquinoline/quinoxaline) compounds, which are known to be biotransformed into DNA-binding species, necessitates a thorough investigation of its metabolism.[2] The presence of a nitroaromatic moiety is of particular toxicological interest, as the bioreduction of this group can lead to reactive intermediates such as nitroso and hydroxylamine derivatives that may contribute to mutagenic or genotoxic effects.[3][4]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its high sensitivity, selectivity, and ability to provide structural information for metabolite identification.[5] This guide provides a foundational workflow, from sample handling to data interpretation, grounded in the established principles of bioanalytical mass spectrometry.

Physicochemical Properties & Predicted Metabolic Pathways

A clear understanding of the parent compound's properties and likely metabolic routes is the first step in developing a sound analytical strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₁H₉N₅O₂[6]
Molecular Weight 243.22 g/mol [6]
CAS Number 115044-40-1[2][6]
Appearance Pale orange to brown crystalline solid (similar to related compounds)[1]

Metabolic Predictions: Based on the structure of DM-NIQ and established metabolic pathways for related nitroaromatic and heterocyclic compounds, two primary metabolic routes are predicted:

  • Nitroreduction: The nitro group is susceptible to a six-electron reduction, proceeding through nitroso and N-hydroxylamino intermediates to form the corresponding 2-amino derivative.[3] This is a critical pathway as the intermediates can be highly reactive.

  • Oxidation (Hydroxylation): The two methyl groups (at positions 3 and 8) are potential sites for cytochrome P450-mediated oxidation to form hydroxymethyl metabolites.[7]

Metabolic_Pathway parent DM-NIQ (m/z 244.08) met1 Nitroso Intermediate (m/z 228.08) parent->met1 Reduction (-O) met4 Hydroxymethyl Metabolite (m/z 260.08) parent->met4 Oxidation (+O) met2 Hydroxylamino Metabolite (m/z 230.09) met1->met2 Reduction (+H2) met3 Amino Metabolite (m/z 214.10) met2->met3 Reduction (-O)

Caption: Predicted major metabolic pathways of DM-NIQ.

Core Protocol: LC-MS/MS Method Development

This section provides a step-by-step protocol for developing a sensitive and specific Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method for the parent compound, DM-NIQ. This method will serve as the cornerstone for quantification and a reference for metabolite hunting.

Standard and Stock Solution Preparation

Rationale: Accurate preparation of standards is fundamental for quantification and instrument calibration. Using a combination of aqueous and organic solvents ensures the solubility of polar and non-polar compounds.[8]

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of DM-NIQ reference standard and dissolve it in 1 mL of methanol or DMSO. Vortex until fully dissolved.

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 methanol:water.

  • Calibration Curve Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the working stock solution in a surrogate matrix (e.g., blank plasma extract or 50:50 methanol:water).

Mass Spectrometry Optimization (Direct Infusion)

Rationale: Direct infusion is used to determine the optimal ionization and fragmentation parameters for the analyte without chromatographic interference. Positive mode Electrospray Ionization (ESI) is typically effective for nitrogen-containing heterocyclic compounds as they readily accept a proton.[9]

  • Infusion Setup: Using a syringe pump, infuse a 500 ng/mL solution of DM-NIQ (in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Acquire full scan mass spectra in positive ESI mode. The protonated molecule, [M+H]⁺, is expected at m/z 244.1.

  • Fragmentation (MS/MS): Select the [M+H]⁺ ion (m/z 244.1) for fragmentation. Acquire product ion scans over a range of collision energies (e.g., 10-50 eV).

  • Fragment Selection: Identify 2-3 stable and intense product ions for the MRM method. Based on the known fragmentation of nitroaromatic compounds, characteristic losses are expected.[10][11]

    • Loss of NO (-30 Da)

    • Loss of NO₂ (-46 Da)

    • Other fragments from the imidazoquinoxaline core.

Liquid Chromatography Method Development

Rationale: A robust chromatographic method is essential to separate the analyte from matrix components, reducing ion suppression and improving accuracy. A C18 reversed-phase column is a versatile starting point for small molecules of intermediate polarity.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Development: Start with a shallow gradient to ensure retention and slowly increase the organic phase percentage to elute the analyte.

    • Example Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 4.0 min: 5% to 95% B

      • 4.0 - 5.0 min: 95% B

      • 5.1 - 6.0 min: 5% B (re-equilibration)

Table 2: Example Optimized LC-MS/MS Parameters for DM-NIQ

ParameterSettingRationale
Ionization Mode ESI PositiveNitrogen heterocycles are readily protonated.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 550 °CEfficient desolvation of the mobile phase.[12]
Drying Gas Flow 11 L/minAssists in desolvation.[9]
Precursor Ion (Q1) m/z 244.1[M+H]⁺ of DM-NIQ.
Product Ion 1 (Q3) To be determinedQuantifier ion, most intense and stable fragment.
Collision Energy 1 To be determinedOptimized for maximum intensity of Product Ion 1.
Product Ion 2 (Q3) To be determinedQualifier ion, for confirmation of identity.
Collision Energy 2 To be determinedOptimized for maximum intensity of Product Ion 2.

Protocol: Analysis in Human Plasma

Audience: This protocol is designed for researchers analyzing DM-NIQ and its metabolites in plasma samples obtained from in vivo or in vitro studies.

Rationale for Sample Preparation

Expertise & Experience: For discovery and early-stage development, protein precipitation is the preferred method for plasma sample preparation. It is fast, cost-effective, and provides sufficient cleanup for LC-MS/MS analysis while recovering a broad range of metabolites.[13][14] Acetonitrile is a common choice as it effectively precipitates proteins and is compatible with reversed-phase chromatography.

Sample_Preparation_Workflow cluster_0 Sample Preparation A 1. Aliquot 100 µL Plasma B 2. Add 300 µL Acetonitrile (with Internal Standard) A->B C 3. Vortex (1 min) B->C D 4. Centrifuge (14,000 g, 10 min, 4°C) C->D E 5. Transfer Supernatant D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute in 100 µL 50:50 Mobile Phase A:B F->G H 8. Inject into LC-MS/MS G->H

Caption: Workflow for protein precipitation from plasma samples.

Step-by-Step Protocol for Plasma Extraction

Trustworthiness: This protocol includes steps for adding an internal standard (IS) early in the process. A stable isotope-labeled version of the analyte is ideal, but a structurally similar compound can also be used. This corrects for variability in sample handling and matrix effects, ensuring data integrity.

  • Thaw Samples: Thaw plasma samples on ice to prevent degradation.[15]

  • Aliquot: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add Internal Standard & Precipitate: Add 300 µL of ice-cold acetonitrile containing the internal standard at a known concentration.

  • Mix: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Isolate Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:B).

  • Analyze: Vortex briefly, centrifuge to pellet any remaining particulates, and inject the supernatant into the LC-MS/MS system.

Metabolite Identification Strategy

Rationale: Metabolite identification relies on high-resolution accurate mass (HRAM) instruments (e.g., Q-TOF, Orbitrap) to determine the elemental composition of metabolites. Data is mined for specific mass shifts corresponding to predicted biotransformations relative to the parent drug.

  • Data Acquisition: Analyze the extracted samples on an HRAM mass spectrometer using data-dependent acquisition (DDA). The instrument performs a full MS1 scan and then automatically triggers MS/MS scans on the most intense ions detected.

  • Data Processing: Use metabolite identification software to search the HRAM data for the predicted metabolites. The software looks for specific mass differences from the parent compound and can filter results based on isotopic pattern and fragmentation.

  • Confirmation: The fragmentation pattern of a potential metabolite should show similarities to the parent compound. For example, a hydroxylated metabolite should still exhibit the characteristic loss of NO or NO₂ from its [M+H]⁺ ion.[16]

Table 3: Predicted Metabolites and Their Diagnostic Ions

BiotransformationChemical ChangeMass ShiftExpected [M+H]⁺ (m/z)Key Fragments
Nitroreduction (Final) -NO₂ +NH₂-29.99214.10Fragments from the core amine structure.
Nitroreduction (Intermediate) -O-16.00228.08[M+H-NO]⁺
Hydroxylation +O+15.99260.08[M+H-H₂O]⁺, loss of NO/NO₂.
Hydroxylation + Nitroreduction +O, -NO₂ +NH₂-14.00230.09Fragments from the hydroxylated amine core.

Summary

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound and its metabolites. By following the detailed protocols for method development, plasma sample preparation, and metabolite identification, researchers in drug development can generate high-quality, reliable data to understand the metabolic fate and potential liabilities of this compound class. The emphasis on explaining the causality behind each step ensures that the methods can be understood, adapted, and validated for specific research needs.

References

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  • The fragmentation patterns in misonidazole leading to the loss of... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

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  • Meiqx | C11H11N5 | CID 62275 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Microsomal metabolism of the food mutagen 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]. (n.d.). Europe PMC. Retrieved from [Link]

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  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). MDPI. Retrieved from [Link]

  • Fragmentation Patterns of Radiosensitizers Metronidazole and Nimorazole Upon Valence Ionization - UTUPub. (n.d.). University of Turku. Retrieved from [Link]

  • (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes - ACS Publications. (n.d.). American Chemical Society Publications. Retrieved from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. (n.d.). Scientific Electronic Library Online. Retrieved from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021). LCGC International. Retrieved from [Link]

  • (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed. (2022). PubMed. Retrieved from [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quantification of the carcinogens 2-amino-3,8-dimethyl- and 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in food using a combined assay based on gas chromatography-negative ion mass spectrometry - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022). National Center for Biotechnology Information. Retrieved from [Link]

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Sources

Application Note & Protocols: Leveraging 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline for the Study of Covalent Nucleic Acid Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The heterocyclic amine 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a potent mutagen found in cooked meats, exerts its genotoxic effects through the formation of covalent adducts with nucleic acids.[1][2] This process requires metabolic activation to highly reactive intermediates. Direct study of these interactions is often hampered by the need for complex biological activation systems. This guide details the strategic use of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline as a stable synthetic precursor to generate the key reactive metabolite, 2-hydroxyamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-OH-MeIQx), for in vitro nucleic acid binding assays.[3][4] We provide a framework for understanding the mechanism of action, detailed protocols for quantifying covalent binding, and methods for characterizing the biophysical consequences of adduct formation.

Introduction: The Challenge of Studying Reactive Metabolites

Heterocyclic amines (HCAs) like MeIQx represent a significant class of dietary carcinogens. Their biological activity is not intrinsic but is a consequence of their metabolic transformation by cytochrome P450 enzymes into reactive electrophiles.[4] The key steps involve N-hydroxylation to form N-OH-MeIQx, followed by O-esterification (e.g., acetylation or sulfation) to produce a highly unstable species that readily reacts with nucleophilic sites on DNA and RNA, primarily the C8 position of guanine.[2][4]

Studying these ultimate carcinogens presents a significant challenge: their high reactivity and short half-lives make them difficult to isolate and use in controlled experimental settings. The use of a stable, synthetic precursor provides a powerful solution. This compound serves as an ideal starting material for the chemical synthesis of N-OH-MeIQx.[3] This allows researchers to bypass the need for enzymatic activation systems in their assays, enabling precise, quantitative studies of the direct interaction between the active metabolite and its nucleic acid targets.

A Word of Caution: MeIQx and its metabolites, including the N-OH-MeIQx generated from the nitro-precursor, are potent mutagens and suspected carcinogens.[1][4] All handling of these compounds must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Follow all institutional guidelines for the handling and disposal of hazardous chemical waste.

Mechanism: From Synthetic Precursor to Covalent Adduct

The experimental strategy revolves around the in vitro application of the synthesized active metabolite. The nitro-compound itself is not the DNA-binding agent. Instead, it is a chemical tool used to access the direct-acting mutagen, N-OH-MeIQx. Once synthesized and purified, N-OH-MeIQx can be further activated in the assay (e.g., via acetylation) to form the ultimate electrophile that covalently binds to nucleic acids. This covalent bond formation is mechanistically distinct from the non-covalent interactions of intercalating dyes like ethidium bromide[5][6] or groove-binding stains like SYBR Green I.[7][8]

Mechanism_Pathway cluster_0 In Vitro Synthesis cluster_1 Binding Assay Nitro 3,8-Dimethyl-2-nitro-3H- imidazo[4,5-F]quinoxaline Metabolite N-OH-MeIQx (Active Metabolite) Nitro->Metabolite Chemical Reduction Activated Reactive Ester (e.g., N-acetoxy-MeIQx) Metabolite->Activated Activation (e.g., Acetic Anhydride) DNA Nucleic Acid (DNA/RNA) Activated->DNA Electrophilic Attack on Guanine Adduct Covalent Adduct (e.g., dG-C8-MeIQx)

Caption: Synthetic pathway and binding mechanism.

Experimental Protocols

The following protocols provide methods to quantify and characterize the covalent binding of N-OH-MeIQx to nucleic acids. The choice of assay depends on the experimental goals, available equipment, and desired throughput.

Protocol 1: Quantitative Adduct Formation using HPLC Analysis

This method provides a highly accurate quantification of specific adducts formed. It is based on the enzymatic digestion of the modified DNA into individual nucleosides followed by separation and quantification using High-Performance Liquid Chromatography (HPLC).

A. Materials & Reagents

  • Target Nucleic Acid: Calf Thymus DNA or specific synthetic oligonucleotides.

  • N-OH-MeIQx (synthesized from the nitro-precursor).

  • Activation Agent: Acetic anhydride.

  • Reaction Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4.

  • DNA Digestion Enzymes: Nuclease P1, Alkaline Phosphatase.

  • HPLC system with a UV or electrochemical detector.

  • Reference standard for the dG-C8-MeIQx adduct.

B. Step-by-Step Methodology

  • Reaction Setup: In a microcentrifuge tube, combine 100 µg of DNA in Reaction Buffer with the desired concentration of N-OH-MeIQx (e.g., 1-100 µM).

  • Activation & Incubation: Add a 1.5-fold molar excess of acetic anhydride to the N-OH-MeIQx. Incubate the reaction at 37°C for 2-4 hours to allow for adduct formation.[4]

  • DNA Purification: Remove unbound reactants by precipitating the DNA with 2.5 volumes of ice-cold ethanol and 0.1 volumes of 3 M sodium acetate. Centrifuge, wash the pellet with 70% ethanol, and resuspend in nuclease-free water.

  • Enzymatic Digestion: Digest the purified DNA to nucleosides according to the enzyme manufacturer's protocol. Typically, this involves sequential incubation with Nuclease P1 and then Alkaline Phosphatase.

  • HPLC Analysis: Inject the digested sample onto a C18 reverse-phase HPLC column. Elute with a suitable gradient (e.g., an acetonitrile/water gradient).

  • Quantification: Monitor the elution profile at an appropriate wavelength (e.g., 254 nm for nucleosides and a specific wavelength for the adduct). Identify the adduct peak by comparing its retention time to the purified standard. Calculate the quantity of the adduct relative to the quantity of normal nucleosides.

Protocol 2: Fluorescence Indicator Displacement Assay

This is a higher-throughput method suitable for screening or kinetic analysis. It relies on the principle that covalent modification of DNA by MeIQx will locally distort the double helix, causing the displacement of a non-covalent, fluorescent DNA-binding dye, resulting in a loss of signal.

A. Materials & Reagents

  • Target Nucleic Acid: High-quality, double-stranded DNA (e.g., plasmid or calf thymus DNA).

  • Fluorescent Dye: A high-affinity dsDNA binding dye (e.g., SYBR Green I or PicoGreen).

  • N-OH-MeIQx and activation agent (as in Protocol 1).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Black, 96-well microplate suitable for fluorescence measurements.

  • Fluorescence plate reader.

B. Step-by-Step Methodology

  • Dye-DNA Complex Formation: In the microplate wells, prepare a solution of dsDNA (e.g., 1 µg/mL) and the fluorescent dye at its recommended working concentration. Allow to incubate for 5 minutes at room temperature to ensure complete binding.

  • Establish Baseline: Measure the initial fluorescence of the Dye-DNA complex using the plate reader (Excitation/Emission appropriate for the dye, e.g., ~490/520 nm for SYBR Green I).[9]

  • Initiate Reaction: Add varying concentrations of pre-activated N-OH-MeIQx to the wells. Include a "no-metabolite" control.

  • Kinetic Measurement: Immediately begin monitoring the fluorescence intensity over time (e.g., every 5 minutes for 2 hours) at 37°C.

  • Data Analysis: Plot the percent decrease in fluorescence relative to the initial baseline for each concentration of the metabolite. A time- and concentration-dependent decrease in fluorescence indicates adduct formation.

Workflow_Displacement_Assay Start 1. Mix dsDNA + Fluorescent Dye in Microplate Well Measure1 2. Measure Baseline Fluorescence (High Signal) Start->Measure1 Add 3. Add Activated N-OH-MeIQx Measure1->Add Incubate 4. Incubate (37°C) Monitor Fluorescence Add->Incubate Result 5. Covalent Adduct Formation Displaces Dye Incubate->Result Measure2 6. Measure Final Fluorescence (Low Signal) Result->Measure2 End 7. Analyze Data: % Signal Decrease Measure2->End

Caption: Workflow for the fluorescence displacement assay.

Data Summary and Interpretation

Proper controls are essential for interpreting the results of these assays. Always include controls that lack DNA, the metabolite, or the activation agent to account for background signals and non-specific effects.

Assay TypeParameter MeasuredTypical Concentration Range (N-OH-MeIQx)Key ControlsInterpretation
HPLC Analysis Moles of specific adduct (e.g., dG-C8-MeIQx) per mole of total guanine1 - 100 µMUntreated DNA; No-activation agentProvides absolute, stoichiometric quantification of specific adducts.
Fluorescence Displacement Decrease in fluorescence intensity (%)0.1 - 50 µMDNA + Dye only; Metabolite onlySemi-quantitative; excellent for kinetics and relative binding comparisons.
Gel Mobility Shift Assay Retardation or smearing of DNA band5 - 200 µMUntreated DNA fragmentQualitative assessment of adduct formation, useful for specific DNA sequences.

Conclusion

The use of this compound as a synthetic precursor provides a robust and reliable platform for investigating the molecular mechanisms of nucleic acid damage by the carcinogen MeIQx. By enabling the production of the direct-acting metabolite, N-OH-MeIQx, researchers can perform highly controlled in vitro binding assays. The protocols described here, from quantitative HPLC analysis to higher-throughput fluorescence displacement, offer a multi-faceted approach to characterize the formation of covalent adducts, providing critical insights into the initial events of chemical carcinogenesis.

References

  • Ali, M. M., et al. (Year N/A). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives- a review. Pharmacophore. [URL not available]
  • Turteltaub, K. W., et al. (1990). Covalent binding of [2-14C]2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (MeIQx) to mouse DNA in vivo. PubMed. [Link]

  • International Agency for Research on Cancer. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). NCBI Bookshelf. [Link]

  • Sachinvala, N. D., et al. (2002). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. PubMed. [Link]

  • Zipper, H., et al. (2004). Investigations on DNA intercalation and surface binding by SYBR Green I, its structure determination and methodological implications. Nucleic Acids Research. [Link]

  • Prieto, M. C., et al. (2021). Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. PubMed Central. [Link]

  • Broglin, M. R., & Hefty, P. S. (2011). The food mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: a conformational analysis of its major DNA adduct and comparison with the 2-amino-3-methylimidazo[4,5-f]quinoline adduct. PubMed. [Link]

  • Yabushita, Y., et al. (1986). Nucleic acid binding and mutagenicity of active metabolites of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline. PubMed. [Link]

  • ResearchGate. (2020). How does ethidium bromide bind to DNA?. ResearchGate. [Link]

  • Gene-Quantification.com. (Date N/A). SYBR Green I Nucleic Acid Gel Stain. Gene-Quantification.com. [Link]

  • Cambrex. (Date N/A). SYBR Green I Nucleic Acid Gel Stain.

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Application Notes and Protocols for 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline in Proteomics Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Quinoxaline Scaffolds in Chemical Biology and Proteomics

Quinoxalines, heterocyclic compounds composed of a fused benzene and pyrazine ring, are recognized for their wide-ranging pharmacological activities and have become a privileged scaffold in medicinal chemistry.[1] Their diverse biological effects stem from their ability to interact with various biomolecules, making them valuable tools for probing cellular processes. While the application of the specific compound 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline in proteomics is not yet extensively documented in peer-reviewed literature, this guide will explore its potential applications based on the established use of structurally related quinoxaline derivatives and the principles of chemical proteomics.

This document is structured to provide both a detailed protocol for a validated application of quinoxaline derivatives in a proteomics context and a forward-looking guide on how the nitro-derivative at the heart of our topic could be investigated as a novel chemical probe.

Part 1: Profiling Proteome Perturbations with Quinoxaline Derivatives: A Case Study

A notable application of quinoxaline derivatives in proteomics involves their use to induce cellular stress and analyze the subsequent changes in the proteome. A study on the protozoan parasite Entamoeba histolytica utilized quinoxaline 1,4-di-N-oxide (QdNO) derivatives to investigate their anti-amoebic effects.[1][2] This approach provides a robust framework for understanding the mechanism of action of quinoxaline-based compounds and can be adapted to study other biological systems.

Mechanism of Action: Induction of Oxidative Stress and Proteomic Response

The anti-parasitic activity of the studied quinoxaline 1,4-di-N-oxide derivatives is linked to their ability to increase reactive oxygen species (ROS) and inhibit key enzymes like thioredoxin reductase.[1][2] This disruption of the cellular redox balance triggers a cascade of stress responses, leading to significant alterations in protein expression. These changes, which can be quantitatively assessed through proteomic analysis, provide a molecular snapshot of the cell's response to the compound.

Mechanism_of_Action QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Cell Target Cell (e.g., E. histolytica) QdNO->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces TrxR Thioredoxin Reductase (Inhibited) Cell->TrxR Inhibits Proteome Cellular Proteome ROS->Proteome Causes Oxidative Stress TrxR->Proteome Disrupts Redox Balance Protein_Changes Altered Protein Expression (e.g., cytoskeleton, redox homeostasis) Proteome->Protein_Changes Results in

Caption: Proposed mechanism of quinoxaline 1,4-di-N-oxide derivatives.

Experimental Protocol: Differential Proteomics of E. histolytica Treated with Quinoxaline Derivatives

This protocol is adapted from the methodology used to study the effects of quinoxaline derivatives on E. histolytica.[1]

1. Cell Culture and Treatment:

  • Culture E. histolytica trophozoites in an appropriate medium (e.g., TYI-S-33) to a logarithmic growth phase.

  • Treat the cultures with the quinoxaline derivative of interest (e.g., T-001 or T-017) at a predetermined effective concentration (e.g., IC50 value) for a specified duration.

  • Include a vehicle-treated control group (e.g., DMSO).

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

2. Protein Extraction:

  • Lyse the cell pellets using a lysis buffer containing chaotropic agents (e.g., 7 M urea, 2 M thiourea), detergents (e.g., 4% CHAPS), and a reducing agent (e.g., 65 mM DTT).

  • Include protease and phosphatase inhibitors to prevent protein degradation.

  • Sonicate the lysate to shear nucleic acids and ensure complete cell disruption.

  • Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Determine the protein concentration using a compatible protein assay (e.g., Bradford or BCA).

3. Two-Dimensional Gel Electrophoresis (2-DE):

  • First Dimension (Isoelectric Focusing - IEF):

    • Rehydrate immobilized pH gradient (IPG) strips (e.g., pH 4-7) with a rehydration buffer containing the protein sample.
    • Perform IEF using a programmed voltage gradient to separate proteins based on their isoelectric point (pI).
  • Second Dimension (SDS-PAGE):

    • Equilibrate the focused IPG strips in a buffer containing SDS and DTT, followed by a second equilibration with iodoacetamide to alkylate cysteine residues.
    • Place the equilibrated IPG strip onto a large-format polyacrylamide gel (e.g., 12%).
    • Run the electrophoresis to separate proteins based on their molecular weight.

4. Gel Staining and Image Analysis:

  • Stain the 2-DE gels with a sensitive protein stain (e.g., Coomassie Brilliant Blue or a fluorescent dye like SYPRO Ruby).

  • Acquire high-resolution images of the gels using a suitable scanner.

  • Use specialized software (e.g., PDQuest) to detect, match, and quantify the protein spots across different gels (control vs. treated).

  • Identify spots with statistically significant changes in intensity (e.g., >2-fold change, p < 0.05).

5. In-Gel Digestion and Mass Spectrometry:

  • Excise the differentially expressed protein spots from the gel.

  • Destain the gel pieces and perform in-gel digestion with trypsin.

  • Extract the resulting peptides from the gel matrix.

  • Analyze the peptide mixture using mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS).

6. Protein Identification and Bioinformatic Analysis:

  • Submit the mass spectral data to a database search engine (e.g., Mascot) to identify the proteins.

  • Search against a relevant protein database (e.g., NCBI, UniProt).

  • Categorize the identified proteins based on their function and involvement in biological pathways using bioinformatics tools (e.g., DAVID, PANTHER).

Proteomics_Workflow Culture Cell Culture Treatment Quinoxaline Treatment Culture->Treatment Extraction Protein Extraction Treatment->Extraction IEF 1D: Isoelectric Focusing Extraction->IEF SDS_PAGE 2D: SDS-PAGE IEF->SDS_PAGE Staining Gel Staining & Imaging SDS_PAGE->Staining Spot_Picking Spot Picking & Digestion Staining->Spot_Picking MS Mass Spectrometry Spot_Picking->MS DB_Search Database Search & ID MS->DB_Search Bioinformatics Functional Analysis DB_Search->Bioinformatics Hypothetical_Mechanism Nitro_Q 3,8-Dimethyl-2-nitro- imidazoquinoxaline Reductase Cellular Reductases Nitro_Q->Reductase Substrate for Reactive_Int Reactive Intermediate (Nitroso/Hydroxylamine) Reductase->Reactive_Int Generates Protein Target Protein (with nucleophilic residue) Reactive_Int->Protein Reacts with Covalent_Adduct Covalently Labeled Protein Protein->Covalent_Adduct Forms

Caption: Hypothetical reductive activation of the nitro-quinoxaline probe.

Experimental Protocol for Validation

The following protocol outlines a strategy to test the hypothesis that this compound can act as a chemical probe. This workflow would ideally be performed with a tagged version of the compound (e.g., containing a biotin or alkyne handle for enrichment).

1. Synthesis of a Tagged Probe (if necessary):

  • Synthesize an analog of the nitro-quinoxaline containing a bioorthogonal handle (e.g., a terminal alkyne or azide) for click chemistry-based enrichment, or a biotin tag for direct affinity purification.

2. In Vitro Labeling of a Model Protein:

  • Incubate a model protein rich in nucleophilic residues (e.g., bovine serum albumin) with the nitro-quinoxaline compound.

  • Include a reducing agent (e.g., sodium dithionite) to chemically mimic cellular reduction.

  • Analyze the protein by mass spectrometry (intact mass analysis) to detect a mass shift corresponding to the covalent addition of the compound.

3. In Situ Labeling in Cell Lysate:

  • Incubate a cell lysate with the tagged nitro-quinoxaline probe.

  • Perform a click reaction to attach a biotin reporter tag to the alkyne-tagged probe.

  • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Elute the enriched proteins and identify them by LC-MS/MS.

4. Live Cell Labeling and Proteomic Analysis:

  • Treat live cells with the cell-permeable tagged probe.

  • Lyse the cells and perform the click reaction and streptavidin enrichment as described above.

  • Analyze the enriched proteins by quantitative proteomics (e.g., SILAC or TMT labeling) to compare labeling profiles under different conditions (e.g., with or without a competing inhibitor).

Key Considerations and Self-Validation
  • Compound Stability: The stability of the nitro-quinoxaline under physiological conditions should be assessed. Related compounds like 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline have shown pH-dependent stability. [3]* Toxicity: The potential cytotoxicity of the compound should be evaluated before live-cell experiments.

  • Controls: Appropriate controls are crucial. These include vehicle-only controls, experiments with a non-reactive analog of the probe, and competition experiments to demonstrate target specificity.

  • Validation of Labeled Sites: The precise amino acid residues labeled by the probe should be identified through MS/MS analysis of the modified peptides.

Conclusion and Future Perspectives

Quinoxaline derivatives are versatile molecules with demonstrated utility in perturbing cellular systems for proteomic analysis. The study of E. histolytica provides a solid foundation for using these compounds to explore mechanisms of action and drug effects.

The application of This compound as a chemical probe is a novel and exciting avenue for research. The proposed reductive activation mechanism offers a plausible route for activity-based protein profiling. Validating this hypothesis through the outlined experimental workflows could lead to the development of a new tool for identifying the targets of nitroaromatic compounds and for probing the cellular redox environment. This research direction holds the potential to expand the chemical proteomics toolkit and provide new insights into cellular function and drug development.

References

  • Hernández-Ramírez, K. C., et al. (2022). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology, 12, 887647. [Link]

  • Wright, M. H., & Cravatt, B. F. (2007). Chemical proteomics: a powerful tool for understanding protein function and drug action. Nature Chemical Biology, 3(7), 381–386. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and Chemical Biology of the Covalent Modification of Proteins. Cold Spring Harbor Perspectives in Biology, 7(5), a020945. [Link]

  • Vinogradova, D. S., & Cravatt, B. F. (2019). A Chemoproteomic Roadmap for Drug Discovery. Trends in Pharmacological Sciences, 40(9), 688–702. [Link]

  • Lanning, B. R., et al. (2014). A road map to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology, 10(9), 760–767. [Link]

  • Sánchez-Carranza, J. N., et al. (2022). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. PubMed Central, PMC9271875. [Link]

  • Lakshmy, R., & Turesky, R. J. (2002). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 15(11), 1455–1463. [Link]

Sources

Application Note & Protocols: A Tiered Approach to Investigating the Genotoxicity of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Toxicology Division
Abstract

This document provides a comprehensive experimental framework for assessing the genotoxicity of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. As a member of the heterocyclic amine (HAA) and nitroaromatic compound classes, this molecule is structurally similar to known mutagens and carcinogens, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), found in cooked meats.[1][2][3] The genotoxic potential of such compounds is often dependent on their metabolic activation.[4][5][6][7][8] Therefore, a robust testing strategy must incorporate assays capable of detecting various types of DNA damage, both with and without an exogenous metabolic activation system. We present a tiered in vitro approach, compliant with international regulatory guidelines, designed to efficiently characterize the mutagenic and clastogenic potential of the test compound. This guide details the rationale, experimental design, and step-by-step protocols for the Bacterial Reverse Mutation (Ames) Test, the In Vitro Micronucleus Assay, and the In Vitro Comet Assay.

Introduction: The Scientific Rationale

This compound belongs to a chemical class of significant toxicological interest. Its backbone, an imidazoquinoxaline ring system, is shared by well-documented genotoxic agents like MeIQx.[1][2][4] These heterocyclic aromatic amines are known pro-carcinogens that require metabolic activation to exert their effects.[6][8] The primary activation step is typically N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2), followed by O-esterification, leading to the formation of a highly reactive nitrenium ion that readily forms DNA adducts.[5][6][7]

Furthermore, the presence of a nitro (-NO2) group on the imidazole ring introduces another critical pathway for genotoxicity. Nitroaromatic compounds can be metabolically reduced by bacterial and mammalian nitroreductases to form reactive nitroso and N-hydroxyamino intermediates that can also bind to DNA, inducing mutations.[9][10][11] This dual structural alert warrants a thorough investigation.

The proposed experimental design is a tiered strategy that begins with a sensitive screen for gene mutations, followed by an assessment of chromosomal damage. This approach is aligned with recommendations from regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) and is designed to provide a comprehensive profile of the compound's genotoxic potential.

A Tiered Strategy for Genotoxicity Assessment

A tiered, or stepwise, approach provides a logical progression from broad screening to more specific mechanistic endpoints. This ensures a cost-effective and scientifically robust evaluation.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Data Integration & Risk Assessment ames Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Detects gene mutations micronucleus In Vitro Micronucleus Assay (OECD 487) Detects chromosome damage assessment Weight of Evidence Evaluation - Genotoxic potential? - Mechanism of action? - Need for in vivo follow-up? ames->assessment Mutagenic? comet In Vitro Comet Assay Detects DNA strand breaks micronucleus->comet If positive, investigate direct DNA damage micronucleus->assessment Clastogenic/Aneugenic? comet->assessment Induces DNA breaks? G cluster_path1 Nitroreduction Pathway cluster_path2 Aromatic Amine Pathway (Hypothetical) Parent Parent Compound (R-NO2) Nitroso Nitroso Intermediate (R-NO) Parent->Nitroso Nitroreductase Hydroxylamine Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamine Ester Reactive Ester (R-NH-O-X) Hydroxylamine->Ester e.g., Acetyltransferase DNA DNA Ester->DNA Covalent Binding Amine Amino Intermediate (R-NH2) NOH N-hydroxy Amine (R-NHOH) Amine->NOH CYP1A2 Nitrenium Nitrenium Ion (R-NH+) NOH->Nitrenium O-esterification Nitrenium->DNA Covalent Binding Adducts DNA Adducts (Mutation Initiation) DNA->Adducts

Caption: Putative metabolic activation pathways leading to DNA adducts.

References

  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221. [Link]

  • Masumura, K., Kanke, Y., Ishida, K., Nishikawa, A., & Nohmi, T. (2003). Low dose genotoxicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in gpt delta transgenic mice. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 541(1-2), 131-140. [Link]

  • Snyderwine, E. G., Schut, H. A., Adamson, R. H., Thorgeirsson, U. P., & Thorgeirsson, S. S. (1992). Metabolic activation and genotoxicity of heterocyclic arylamines. Cancer Research, 52(7 Supplement), 2099s-2102s. [Link]

  • An, J., Liu, Y., Zhang, R., Wu, Y., Wang, J., Wang, X., & Yuan, Z. (2016). Further investigations into the genotoxicity of quinoxaline-di-N-oxides and their primary metabolites. Food and Chemical Toxicology, 93, 131-138. [Link]

  • Fu, P. P., Miller, D. W., Von Tungeln, L. S., Bryant, M. S., Lay, J. O., Huang, K., Jones, L., & Evans, F. E. (1991). DNA Adducts and Carcinogenicity of Nitro-polycyclic Aromatic Hydrocarbons. Journal of the Chinese Chemical Society, 38(4), 325-333. [Link]

  • Ferreira, R. C., de Souza, A. M., de Oliveira, R. B., & Ferreira, V. F. (2012). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 107(8), 957-966. [Link]

  • National Center for Biotechnology Information. (n.d.). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). PubChem Compound Summary. [Link]

  • Wills, J. W., Johnson, G. E., Doak, S. H., & Jenkins, G. J. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 35(1), 5-21. [Link]

  • Matschke, V., Lison, D., & Kirsch-Volders, M. (2007). Genotoxicity testing in vitro – Development of a higher throughput analysis method based on the comet assay. ALTEX, 24(1), 19-26. [Link]

  • Fu, P. P. (1990). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 3(6), 467-483. [Link]

  • Snyderwine, E. G., Schut, H. A., Adamson, R. H., Thorgeirsson, U. P., & Thorgeirsson, S. S. (1992). Metabolic Activation and Genotoxicity of Heterocyclic Arylamines. Cancer Research, 52(7 Supplement), 2099s-2102s. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Fu, P. P., Miller, D. W., von Tungeln, L. S., Bryant, M. S., Lay, J. O., Huang, K., Jones, L., & Evans, F. E. (1991). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Journal of the Chinese Chemical Society, 38(4), 325-333. [Link]

  • Magdolenova, Z., Lorenzo, Y., Collins, A., & Dusinska, M. (2022). The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. Nature Protocols, 17(1), 1-28. [Link]

  • Ferreira, R. C., de Souza, A. M., de Oliveira, R. B., & Ferreira, V. F. (2012). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 107(8), 957-966. [Link]

  • Turesky, R. J. (2011). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Chemical Research in Toxicology, 24(8), 1159-1180. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217-267. [Link]

  • Yamazoe, Y., Abu-Zeid, M., Gong, D., & Kato, R. (1989). Metabolic activation of mutagenic heterocyclic aromatic amines from protein pyrolysates. Progress in Clinical and Biological Research, 291, 137-147. [Link]

  • IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. [Link]

  • National Toxicology Program. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • Liu, Z., Harvey, R. G., & Penning, T. M. (2015). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Biological Chemistry, 290(47), 28219-28227. [Link]

  • Williams, C. V., Shaughnessy, D. T., & Davis, C. D. (2002). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 15(8), 1088-1095. [Link]

  • Williams, R. E., & Rouch, D. A. (2014). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 38(2), 278-301. [Link]

  • International Agency for Research on Cancer. (2010). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 99, 43-48. [Link]

  • Nakache, K., Dahdouh, A., Kechkeche, N., & Zallag, D. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. Cogent Chemistry, 3(1), 1301242. [Link]

  • JoVE. (2017). Video: Evaluating In Vitro DNA Damage Using Comet Assay. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Gentronix. (n.d.). OECD 471: Ames Test. [Link]

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Application Notes & Protocols: Rodent Models for the Toxicological and Carcinogenic Evaluation of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Scientific Context and Rationale

The compound 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline, hereafter referred to as 2-nitro-MeIQx, is a nitroaromatic analogue of the well-characterized food-borne mutagen and carcinogen, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[1] MeIQx is a heterocyclic aromatic amine formed during the high-temperature cooking of meat and fish and has been classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2] Given that 2-nitro-MeIQx may serve as a synthetic intermediate to MeIQx metabolites, and considering the known genotoxic potential of many nitroaromatic compounds, a thorough investigation into its toxicological profile is imperative for risk assessment.[3][4]

The carcinogenic activity of many nitroaromatic compounds is contingent upon their metabolic activation. This process typically involves the reduction of the nitro group to a nitroso intermediate, followed by further reduction to a reactive N-hydroxylamine derivative. This N-hydroxylamine can then be esterified (e.g., by O-acetylation or sulfation) to form a highly unstable ester that spontaneously breaks down to a nitrenium ion, which readily forms covalent adducts with DNA, initiating the carcinogenic process.[4][5][6] The parent amino-compound, MeIQx, is known to be activated via N-hydroxylation catalyzed by cytochrome P450 enzymes (specifically CYP1A2), followed by O-esterification.[1][2]

This document provides a comprehensive guide for selecting and utilizing appropriate animal models to investigate the toxicological and carcinogenic effects of 2-nitro-MeIQx. The protocols herein are designed based on established regulatory guidelines and the extensive historical data available for the parent compound, MeIQx, ensuring a robust and scientifically-grounded approach.

Section 1: Rationale for Animal Model Selection

The selection of a relevant animal model is the most critical step in preclinical toxicology.[7] The primary objective is to choose a species that metabolically mimics human physiology as closely as possible concerning the test article.

Primary Species: Rats and Mice

Causality for Selection: Rodent models, specifically rats and mice, are the recommended species for this investigation. This recommendation is based on several key factors:

  • Proven Sensitivity: Both rats and mice have demonstrated significant sensitivity to the carcinogenic effects of the parent compound, MeIQx. Oral administration of MeIQx induces a range of tumors in these species, including hepatocellular carcinomas, lymphomas, and squamous-cell carcinomas of the Zymbal gland, skin, and clitoral gland.[2] This established sensitivity provides a strong positive control framework and a high probability of detecting carcinogenic potential if it exists for 2-nitro-MeIQx.

  • Metabolic Competence: Rodents possess the necessary enzymatic machinery (e.g., nitroreductases in the liver and gut microbiota, cytochrome P450s) for the metabolic activation of both nitroaromatic compounds and heterocyclic amines.[2][4]

  • Regulatory Acceptance: Long-term carcinogenicity bioassays in two rodent species are the standard requirement by regulatory bodies like the U.S. Food and Drug Administration (FDA) for assessing the cancer risk of chemical compounds.[8][9]

  • Historical Data: An extensive database of historical control data for tumor incidence in common laboratory strains of rats and mice is available, which is crucial for the statistical interpretation of study results.

Recommended Strains:

  • Rats: Fischer 344 (F344/N) rats are recommended due to their widespread use in carcinogenicity studies and their documented susceptibility to MeIQx-induced neoplasia.[2]

  • Mice: CDF1 or B6C3F1 mice are suitable choices, as they have also been used successfully in MeIQx carcinogenicity bioassays.[2]

Proposed Metabolic Activation Pathway of 2-nitro-MeIQx

Understanding the likely metabolic fate of 2-nitro-MeIQx is essential for designing mechanistic endpoints. The proposed pathway, based on known nitroaromatic toxicology, is outlined below.

G cluster_systemic Systemic Circulation / Hepatocyte cluster_outcome Biological Outcome A 2-nitro-MeIQx (Parent Compound) B Nitroso Intermediate A->B Nitroreductase C N-hydroxylamine (Reactive Metabolite) B->C Nitroreductase D DNA Adducts (Genotoxicity) C->D O-Esterification (e.g., NAT, SULT) E MeIQx (Amino-Compound) C->E Reduction F Mutation & Initiation of Carcinogenesis D->F

Caption: Proposed metabolic activation of 2-nitro-MeIQx via nitroreduction.

Section 2: Experimental Design and Workflow

A phased approach is recommended, beginning with dose-range finding studies to establish appropriate dose levels for a subsequent long-term carcinogenicity bioassay. Mechanistic studies should be run in parallel to provide context to the bioassay findings.

G A Phase 1: Dose-Range Finding (Acute & 28-Day Toxicity) B Determine Maximum Tolerated Dose (MTD) & Select Doses for Bioassay A->B C Phase 2: Long-Term Carcinogenicity Bioassay (2-Year Rodent Study) B->C D Phase 3: Parallel Mechanistic Studies B->D G Final Data Integration & Risk Assessment C->G E Genotoxicity (Comet, Micronucleus) D->E F DNA Adduct Analysis (³²P-Postlabelling / LC-MS) D->F D->G

Caption: Overall experimental workflow for evaluating 2-nitro-MeIQx.

Section 3: Protocols

All animal studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations and approved by an Institutional Animal Care and Use Committee (IACUC).[10][11]

Protocol 3.1: Dose-Range Finding (28-Day Study)
  • Objective: To determine the Maximum Tolerated Dose (MTD) and select dose levels for the long-term bioassay. The MTD is defined as the highest dose that does not cause life-threatening toxicity or reduce body weight by more than 10%.

  • Animal Models: Male and female F344 rats and B6C3F1 mice (10/sex/group).

  • Test Article Formulation:

    • Determine the solubility of 2-nitro-MeIQx. Based on the related compound MeIQx, dimethyl sulfoxide (DMSO) or methanol are potential solvents, which can then be diluted in a vehicle like corn oil.[1]

    • Prepare the test article formulations fresh daily and protect from light.

    • Conduct a stability analysis of the formulation under study conditions.

  • Methodology:

    • Acclimate animals for at least 5 days prior to study start.

    • Assign animals to dose groups (e.g., 0, 10, 30, 100, 300 mg/kg/day) and a vehicle control group.

    • Administer the test article daily via oral gavage for 28 consecutive days.

    • Record clinical observations daily.

    • Measure body weights twice weekly.

    • At termination (Day 29), collect blood for clinical pathology (hematology and serum chemistry).

    • Perform a full necropsy, record organ weights (liver, kidneys, spleen, thymus, brain), and collect tissues for histopathology.

  • Data Summary and Dose Selection:

ParameterMeasurementPurpose
Clinical ObservationsMorbidity, mortality, changes in appearance/behaviorIdentify overt toxicity
Body Weightg, measured 2x/weekAssess general health and failure to thrive
HematologyRBC, WBC, platelets, hemoglobin, hematocritScreen for hemotoxicity, a known effect of nitrobenzenes[12]
Serum ChemistryALT, AST, BUN, CreatinineAssess liver and kidney function
Organ Weightsg or mg (absolute and relative to body weight)Identify target organ toxicity
HistopathologyMicroscopic examination of key tissuesIdentify cellular damage and pre-neoplastic lesions
Protocol 3.2: Long-Term Carcinogenicity Bioassay
  • Objective: To evaluate the carcinogenic potential of 2-nitro-MeIQx following long-term, repeated administration.

  • Animal Models: Male and female F344 rats and B6C3F1 mice (50/sex/group).

  • Dose Groups: Vehicle control, Low dose (e.g., 1/4 MTD), Mid dose (e.g., 1/2 MTD), and High dose (MTD). Dose levels are determined from Protocol 3.1.

  • Methodology:

    • Administer the test article daily via oral gavage for up to 104 weeks (24 months).

    • Perform and record detailed clinical observations daily.

    • Conduct comprehensive physical examinations monthly.

    • Record body weights weekly for the first 13 weeks, then monthly thereafter.

    • Animals that become moribund or are found dead are removed and subjected to a full necropsy.

    • At 24 months, surviving animals are euthanized.

    • Perform a complete necropsy on all animals. All gross lesions are recorded.

    • Collect a comprehensive list of tissues and organs, with special attention to target organs identified for MeIQx (liver, lungs, Zymbal gland, skin, clitoral gland, mammary gland, hematopoietic system).[2]

    • Process all tissues for histopathological examination by a certified veterinary pathologist.

Protocol 3.3: Mechanistic Study - In Vivo DNA Adduct Analysis
  • Objective: To determine if 2-nitro-MeIQx or its metabolites form covalent adducts with DNA in target tissues, providing a direct link to a genotoxic mechanism of action.

  • Animal Models: Male F344 rats (5/group).

  • Methodology:

    • Dose animals with a single administration of vehicle, 2-nitro-MeIQx (e.g., at the MTD), and a positive control (e.g., MeIQx).

    • Euthanize animals at selected time points (e.g., 6, 24, and 48 hours post-dose).

    • Harvest target tissues (e.g., liver, kidney, colon).

    • Isolate genomic DNA using a high-purity extraction method (e.g., phenol-chloroform extraction or commercial kit).

    • Quantify DNA concentration and ensure high purity (A260/280 ratio of ~1.8).

    • Analyze for DNA adducts using either:

      • ³²P-Postlabelling: A highly sensitive method for detecting unknown aromatic adducts. DNA is enzymatically digested to nucleotides, adducted nucleotides are enriched and radiolabeled with ³²P-ATP, and then separated by thin-layer chromatography (TLC).

      • LC-MS/MS: A highly specific and quantitative method. DNA is digested, and the resulting adducted nucleosides are identified and quantified by liquid chromatography-tandem mass spectrometry. This method requires knowledge of the likely adduct structure to synthesize an analytical standard.

    • Express adduct levels as Relative Adduct Labeling (RAL) for ³²P-postlabelling or as adducts per 10⁸ or 10⁹ parent nucleotides for LC-MS/MS.

  • Expected Quantitative Data:

Treatment GroupTime PointTarget OrganAdduct Level (adducts / 10⁸ nucleotides)
Vehicle Control24 hrLiverBelow Limit of Detection
2-nitro-MeIQx (MTD)6 hrLiverAnticipated Value
2-nitro-MeIQx (MTD)24 hrLiverAnticipated Value
2-nitro-MeIQx (MTD)48 hrLiverAnticipated Value
Positive Control24 hrLiverAnticipated Value

Section 4: Conclusion and Interpretation

The results from these integrated studies will provide a comprehensive profile of the potential hazards associated with 2-nitro-MeIQx exposure. A statistically significant, dose-dependent increase in tumor incidence in the 2-year bioassay would be evidence of carcinogenicity. Positive findings in the DNA adduct analysis would strongly support a genotoxic mode of action, which is critical for low-dose extrapolation in human health risk assessment. Conversely, a lack of carcinogenic response, even at the MTD, would provide confidence in the compound's safety profile under the tested conditions. These data are essential for making informed regulatory decisions and ensuring human safety.

References

  • International Agency for Research on Cancer. (1993). MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 56. [Link]

  • National Center for Biotechnology Information. (n.d.). Meiqx. In PubChem Compound Summary for CID 62275. [Link]

  • Turesky, R. J., et al. (2005). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 18(7), 1086-1094. [Link]

  • Fu, P. P., et al. (2005). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 18(6), 887-909. [Link]

  • Lakshmi, V. M., et al. (2002). Nitrosation and Nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by Reactive Nitrogen Oxygen Species. Chemical Research in Toxicology, 15(8), 1035-1043. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Ghosh, C., et al. (2023). Potential role of different animal models for the evaluation of bioactive compounds. Journal of Applied Biology and Biotechnology, 11(5), 1-13. [Link]

  • National Institutes of Health. (2010). Identification of New 2-Amino-3-methylimidazo[4,5-f]quinoline Urinary Metabolites from β-Naphthoflavone-Treated Mice. Drug Metabolism and Disposition, 38(8), 1369-1376. [Link]

  • ResearchGate. (2020). Revealing a key inhibitory mechanism of 2‐amino‐3,8‐dimethylimidazo[4,5‐f] quinoxaline via trapping of methylglyoxal. Journal of the Science of Food and Agriculture. [Link]

  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY. [Link]

  • The University of Arizona. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]

  • U.S. Environmental Protection Agency. (1998). Nitrobenzene Carcinogenicity (CAS No. 98-95-3). [Link]

  • American Chemical Society. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 22(15), 6062-6066. [Link]

  • Auxo-Chromo-Fours. (2024). FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • Pavan, M., et al. (2008). QSAR modeling of the rodent carcinogenicity of nitrocompounds. Journal of Chemical Information and Modeling, 48(3), 617-626. [Link]

  • International Council for Harmonisation. (n.d.). Safety Guidelines. [Link]

  • Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. [Link]

  • PubMed. (2010). Identification of new 2-amino-3-methylimidazo[4,5-f]quinoline urinary metabolites from beta-naphthoflavone-treated mice. Drug Metabolism and Disposition, 38(8), 1369-76. [Link]

  • National Institutes of Health. (2011). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Journal of Mass Spectrometry, 46(1), 79-90. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • Purohit, V., & Basu, A. K. (2000). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Environmental Pathology, Toxicology and Oncology, 19(3), 187-219. [Link]

  • ResearchGate. (2011). Leading compounds for the validation of animal models of psychopathology. Journal of Psychopharmacology, 25(9), 1145-1158. [Link]

  • Ogawa, K., et al. (2000). Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in cynomolgus monkeys. Cancer Letters, 153(1-2), 159-164. [Link]

  • National Center for Biotechnology Information. (2018). Assessing Safety and Toxicology. In Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine. [Link]

Sources

Application Notes and Protocols for the Use of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Internal Standards in Bioanalysis

The quantification of xenobiotics and their metabolites in complex biological matrices is a cornerstone of drug development, toxicology, and pharmacokinetic studies. The inherent variability in sample preparation and analysis, however, necessitates the use of internal standards to ensure accuracy and precision. Isotopically labeled compounds, such as 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3, represent the gold standard for internal standards in mass spectrometry-based bioanalysis.

This compound is a nitroaromatic compound. Its amino analogue, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is a well-established mutagenic and carcinogenic heterocyclic amine formed during the cooking of meat.[1][2] The nitro-analogue may serve as a synthetic intermediate in the preparation of MeIQx metabolites.[3] Given the toxicological significance of MeIQx, it is plausible that its nitro-precursor or related metabolites are of interest in toxicological and metabolic studies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound-d3 as an internal standard for the accurate quantification of its non-labeled counterpart in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Part 1: The Principle of Stable Isotope Dilution

The use of a deuterated internal standard relies on the principle of stable isotope dilution. The ideal internal standard is a stable, isotopically labeled version of the analyte of interest.[4] In this case, three hydrogen atoms in this compound have been replaced with deuterium (d3).

Why Deuterated Standards are Superior:

  • Identical Chemical and Physical Properties: The deuterated standard exhibits nearly identical chemical and physical properties to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization.[4][5]

  • Co-elution: The analyte and the internal standard co-elute during liquid chromatography, meaning they experience the same matrix effects and ionization suppression or enhancement.[6]

  • Mass Differentiation: Despite their similar properties, the deuterated standard is easily distinguished from the analyte by its higher mass in the mass spectrometer.[7]

This co-elution and mass differentiation allow the deuterated internal standard to effectively normalize for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[8]

Part 2: Experimental Protocols

Stock Solution Preparation

Proper preparation of stock solutions is critical for accurate quantification.

Materials:

  • This compound (Analyte)

  • This compound-d3 (Internal Standard, IS)

  • HPLC-grade methanol or Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flasks

Protocol:

  • Accurately weigh a precise amount of the analyte and the IS into separate volumetric flasks.

  • Dissolve the compounds in a minimal amount of DMSO if necessary, then bring to volume with methanol to create 1 mg/mL stock solutions.

  • From these stock solutions, prepare a series of working standard solutions of the analyte for the calibration curve and a working solution of the IS. It is recommended to choose a concentration for the IS that is in the mid-range of the expected analyte concentrations in the samples.

Sample Preparation: Solid-Phase Extraction (SPE)

The following is a general SPE protocol for the extraction of this compound from a biological matrix such as plasma or urine. This protocol is adapted from methods used for the related compound, MeIQx.[1]

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Biological matrix (e.g., plasma, urine)

  • Internal Standard working solution

  • Methanol

  • Water

  • Ammonium hydroxide

  • SPE vacuum manifold

Protocol:

  • Sample Spiking: To 1 mL of the biological sample, add a known amount of the IS working solution.

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.

  • Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of water to remove interfering substances.

  • Elution: Elute the analyte and IS with 2 mL of methanol, potentially modified with a small amount of ammonium hydroxide (e.g., 5%) to ensure efficient elution of the basic quinoxaline structure.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation sample Biological Sample (e.g., Plasma) spike Spike with d3-Internal Standard sample->spike spe Solid-Phase Extraction (SPE) spike->spe elute Elution spe->elute dry Evaporation to Dryness elute->dry recon Reconstitution dry->recon inject Injection into LC-MS/MS recon->inject lc Chromatographic Separation inject->lc ms Mass Spectrometric Detection lc->ms data Data Acquisition ms->data ratio Calculate Analyte/IS Peak Area Ratio data->ratio curve Plot Calibration Curve ratio->curve concentration Determine Analyte Concentration curve->concentration

Caption: Workflow from sample preparation to final quantification.

LC-MS/MS Method Parameters

The following table provides suggested starting parameters for method development. These will likely require optimization for your specific instrumentation and application.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for hydrophobic compounds like quinoxalines.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for positive mode electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5-95% B over 5 minutesA generic starting gradient to ensure elution of the analyte.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLA standard injection volume to avoid overloading the column.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the quinoxaline structure are readily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
MRM Transition Development

The key to a sensitive and selective LC-MS/MS method is the selection of appropriate MRM transitions.

Predicted MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Analyte 244.1To be determinedThe precursor ion corresponds to [M+H]⁺. Product ions will result from fragmentation of the parent molecule.
IS (d3) 247.1To be determinedThe precursor ion is +3 Da compared to the analyte. The product ions should also be +3 Da if the deuterium labels are not lost during fragmentation.

Protocol for Optimization:

  • Infuse a solution of the analyte into the mass spectrometer to determine the precursor ion and identify the most abundant and stable product ions by performing a product ion scan.

  • Repeat the process for the d3-IS.

  • Select the most intense and specific precursor-to-product ion transitions for both the analyte and the IS for the final MRM method.

Part 3: Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte and a constant concentration of the IS. Process these standards alongside the unknown samples.

  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the IS in each sample and standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the IS for each point on the calibration curve and for each unknown sample.

  • Regression Analysis: Plot the peak area ratio against the known concentration of the analyte for the calibration standards. Apply a linear regression to the data, typically with a 1/x or 1/x² weighting.

  • Concentration Determination: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown samples based on their measured peak area ratios.

Principle of Isotope Dilution Quantification

G cluster_workflow Quantification Logic A Analyte Response (Variable) C Analyte / IS Ratio (Constant) A->C Normalized by B IS Response (Variable) B->C D Calibration Curve (Ratio vs. Concentration) C->D Compared against E Unknown Sample Concentration D->E Determines

Caption: How the ratio of analyte to IS corrects for variability.

Conclusion

The use of this compound-d3 as an internal standard is a robust and reliable method for the accurate quantification of its non-labeled analog in complex biological matrices. By co-eluting with the analyte and being distinguishable by mass, this deuterated standard compensates for variations in sample preparation and instrument response, which is essential for high-quality bioanalytical data in regulated environments. The protocols and principles outlined in this document provide a solid foundation for the development and validation of sensitive and specific LC-MS/MS assays.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5-f]QUINOXALINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Meiqx. In PubChem Compound Summary for CID 62275. Retrieved from: [Link]

  • Grivas, S., & Olsson, K. (1985). An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue. Acta Chemica Scandinavica, 39b, 31-34.
  • SciSpace. (n.d.). An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx"). Retrieved from: [Link]

  • Grivas, S., & Olsson, K. (1985). An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue. PubMed. Retrieved from: [Link]

  • Turesky, R. J., et al. (2005). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical research in toxicology, 18(4), 711–721.
  • Odoemelam, S. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).
  • Langouët, S. A., et al. (2001). Metabolism of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in human hepatocytes: 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2. Chemical research in toxicology, 14(3), 211–221.
  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from: [Link]

  • Bai, Y. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
  • Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid communications in mass spectrometry : RCM, 34(15), e8814.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from: [Link]

Sources

Application Notes and Protocols for the Synthesis of a [¹⁴C]-Labelled Analogue of Imidazo[4,5-f]quinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Radiolabeled Imidazo[4,5-f]quinoxalines in Research

The imidazo[4,5-f]quinoxaline ring system is a core structural motif in a class of heterocyclic amines that have garnered significant scientific interest.[1][2] These compounds are notably formed during the high-temperature cooking of meat and fish.[3] Members of this family, such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), are potent mutagens and have been classified as possible human carcinogens.[1][2] Their biological activity necessitates a deep understanding of their metabolic fate, distribution within an organism, and interaction with biological macromolecules.

To elucidate these complex biological pathways, the use of isotopically labeled analogues is an indispensable tool.[4][5] Carbon-14 (¹⁴C) labeling, in particular, allows for the sensitive and quantitative tracking of these molecules in biological systems through techniques like Accelerator Mass Spectrometry (AMS) and quantitative whole-body autoradiography.[6] This application note provides a detailed protocol for the synthesis of a ¹⁴C-labeled analogue of an imidazo[4,5-f]quinoxalin-2-amine, specifically focusing on the introduction of the radiolabel at the C-2 position of the imidazole ring. The protocol is based on established synthetic strategies for this class of compounds.[7]

Strategic Approach to ¹⁴C-Labeling

The successful synthesis of a radiolabeled compound hinges on a strategy that introduces the isotope as late as possible in the synthetic sequence to maximize the incorporation of radioactivity and minimize the handling of radioactive intermediates.[4] For the target molecule, the most efficient approach is the cyclization of a suitable diaminoquinoxaline precursor with a ¹⁴C-labeled one-carbon electrophile.[7] This protocol will detail a late-stage labeling strategy using [¹⁴C]cyanogen bromide.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Radiolabeling and Purification Start 4-Fluoro-o-phenylenediamine Step1 Nitration Start->Step1 HNO₃ / H₂SO₄ Step2 Quinoxaline Formation Step1->Step2 Glyoxal Step3 Reduction Step2->Step3 SnCl₂ / HCl Step4 Methylation Step3->Step4 CH₃I / Base Precursor Diaminoquinoxaline Precursor Step4->Precursor Radiolabeling [¹⁴C]BrCN Cyclization Precursor->Radiolabeling Key Intermediate Purification Preparative HPLC Radiolabeling->Purification Crude Product Analysis LC-MS & LSC Purification->Analysis Purified Fractions Final_Product [2-¹⁴C]-Imidazo[4,5-f]quinoxalin-2-amine Analysis->Final_Product

Caption: Overall workflow for the synthesis of the ¹⁴C-labeled target compound.

Experimental Protocols

Part 1: Synthesis of the Unlabeled Diaminoquinoxaline Precursor

This multi-step synthesis begins with a commercially available starting material and constructs the necessary quinoxaline core, poised for the final radiolabeling step. The following is a representative, non-optimized procedure.

Step 1: Nitration of 4-Fluoro-o-phenylenediamine

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, cautiously add 4-fluoro-o-phenylenediamine to a mixture of concentrated sulfuric acid and nitric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the dinitro product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Formation of the Quinoxaline Ring

  • Dissolve the dinitro-fluorobenzene derivative from the previous step in a suitable solvent such as ethanol or acetic acid.

  • Add an aqueous solution of glyoxal (40% in H₂O) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and collect the precipitated quinoxaline product by filtration.

Step 3: Reduction of the Nitro Group

  • Suspend the nitro-quinoxaline in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂), portion-wise while monitoring the reaction temperature.

  • After the addition, heat the mixture to 50-60 °C until the reaction is complete (monitored by TLC).

  • Cool the reaction, basify with a strong base, and extract the amino-quinoxaline product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: N-Methylation

  • Dissolve the amino-quinoxaline in a polar aprotic solvent like DMF.

  • Add a base, such as potassium carbonate, followed by methyl iodide.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and extract the methylated product.

  • Purify the crude product by column chromatography to yield the final diaminoquinoxaline precursor.

Part 2: ¹⁴C-Radiolabeling and Purification

Safety First: All work with ¹⁴C-labeled compounds must be conducted in a designated radiological laboratory by trained personnel, following all institutional and national regulations for the handling of radioactive materials.[8][9][10][11] Personal protective equipment, including double gloves, a lab coat, and safety glasses, is mandatory.[10][11] Work should be performed in a fume hood to prevent inhalation of any volatile radioactive species.[9]

Step 5: Cyclization with [¹⁴C]Cyanogen Bromide

  • Preparation of [¹⁴C]Cyanogen Bromide: In situ preparation is often preferred. To a solution of [¹⁴C]potassium cyanide ([¹⁴C]KCN) in a suitable solvent, add a solution of bromine (Br₂) dropwise at low temperature (e.g., 0 °C).[12] The resulting solution of [¹⁴C]cyanogen bromide is used directly in the next step.

  • Cyclization Reaction:

    • In a sealed reaction vial, dissolve the diaminoquinoxaline precursor in a suitable solvent (e.g., methanol or ethanol).

    • Add the freshly prepared solution of [¹⁴C]cyanogen bromide to the precursor solution.

    • Seal the vial and heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours. The reaction should be monitored for completion by radio-TLC or radio-HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench any unreacted cyanogen bromide with a suitable reagent.

    • Remove the solvent under a gentle stream of nitrogen.

Step 6: Purification of the ¹⁴C-Labeled Product

  • Preparative Radio-HPLC: High-performance liquid chromatography (HPLC) coupled with a radiometric detector is the method of choice for purifying the final labeled compound.[6]

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol/DMF).

    • Inject the solution onto a preparative reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of mobile phases (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).

    • Collect the fractions corresponding to the radioactive product peak.

Step 7: Characterization and Quality Control

  • Radiochemical Purity: Analyze an aliquot of the purified product by analytical radio-HPLC to determine the radiochemical purity.[6] The purity should typically be ≥98%.

  • Chemical Identity: Confirm the identity of the labeled product by co-elution with an authentic, non-labeled standard on an HPLC system with both UV and radiometric detectors. Further confirmation can be obtained by mass spectrometry (LC-MS) of the collected radioactive peak.

  • Specific Activity:

    • Determine the concentration of the purified product using a validated method, such as UV spectrophotometry against a standard curve of the unlabeled compound.

    • Measure the radioactivity of a known volume of the purified product using a calibrated liquid scintillation counter (LSC).

    • Calculate the specific activity using the formula: Specific Activity (Ci/mol) = (Radioactivity in Curies) / (Moles of the compound)[13]

Quantitative Data Summary

ParameterTarget ValueMethod of Determination
Chemical Purity (Precursor) >95%HPLC-UV, ¹H-NMR
Radiochemical Yield Dependent on scale and precursor purityRadio-HPLC
Radiochemical Purity (Final) ≥98%Analytical Radio-HPLC
Specific Activity >20 µCi/mgUV-Vis Spectrophotometry & LSC

Logical Diagram of Quality Control

Quality_Control cluster_checks QC Checks Crude_Product Crude [¹⁴C]-Product Prep_HPLC Preparative Radio-HPLC Crude_Product->Prep_HPLC Purified_Fractions Collected Radioactive Fractions Prep_HPLC->Purified_Fractions Identity_Confirmation Identity Confirmation Purified_Fractions->Identity_Confirmation Purity_Assessment Radiochemical Purity Purified_Fractions->Purity_Assessment Specific_Activity_Calc Specific Activity Calculation Purified_Fractions->Specific_Activity_Calc Final_QC_Passed_Product Final QC-Passed Product Identity_Confirmation->Final_QC_Passed_Product Co-elution & MS Purity_Assessment->Final_QC_Passed_Product ≥98% Specific_Activity_Calc->Final_QC_Passed_Product Quantification & LSC

Caption: Quality control workflow for the final ¹⁴C-labeled product.

References

  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au.
  • MeIQ (2-AMINO-3,4-DIMETHYLIMIDAZO[4,5-f]QUINOLINE). NCBI.
  • Classical and Modern Methods for Carbon Isotope Labeling. An-Najah Staff.
  • IQ (2-AMINO-3-METHYLIMIDAZO[4,5-f]QUINOLINE). NCBI.
  • Preparation of Compounds Labeled With Tritium and Carbon-14.
  • Radiochemical Calcul
  • An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx"). SciSpace.
  • Carbon-14 ( 14 C) safety information and specific handling precautions General. Unknown Source.
  • Specific Activity Calcul
  • Carbon-14 Handling Precautions. Unknown Source.
  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PMC - NIH.
  • Specific activity. Wikipedia.
  • Carbon-14 Radiolabelling: Theory, Methods, and Applic
  • An Improved Synthesis of 3,8Dimethyl3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14CLabelled Analogue.
  • Synthesis of [11C]- and (13C)Cyanogen Bromide, Useful Electrophilic Labelling Precursors. Unknown Source.
  • EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality. PMC - NIH.
  • Nuclide Safety D
  • Meiqx | C11H11N5 | CID 62275. PubChem - NIH.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • 14C Custom Radiosynthesis C GMP API for Clinical Trials GLP Analytics-GLP NMR Metabolite & Impurity Synthesis Selcia Radiola. Unknown Source.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Carbon 14. USC Environmental Health & Safety.
  • Revealing inhibitory mechanism of thiamine on the formation of 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline based on quantum chemistry calculations and experimental verification.
  • How Do You Calcul
  • Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. Unknown Source.
  • Nuclide Safety D
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to improve the yield and purity of your target compound. The synthesis of this molecule can be challenging, and this resource aims to provide scientifically sound solutions to common experimental hurdles.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process. A robust method involves the initial construction of the core imidazo[4,5-f]quinoxaline ring system, followed by the introduction of the nitro group at the 2-position. This guide will focus on a synthetic pathway adapted from the well-established synthesis of the analogous 2-amino compound, MeIQx.[1][2][3]

The general synthetic workflow is as follows:

Synthetic_Workflow A Starting Material (e.g., 4-Fluoro-o-phenylenediamine) B Quinoxaline Formation A->B C Nitration of Quinoxaline B->C D Methylation C->D E Reduction of Nitro Group D->E F Cyclization to Imidazoquinoxaline Core E->F G Introduction of 2-Nitro Group F->G H Final Product G->H

Caption: General Synthetic Workflow.

II. Troubleshooting Guide: Step-by-Step

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Step 1: Synthesis of 6-Fluoro-2-methylquinoxaline

Q1: My yield for the condensation of 4-fluoro-o-phenylenediamine with methylglyoxal is consistently low. What are the likely causes?

A1: Low yields in this initial condensation step often stem from several factors:

  • Purity of Starting Materials: Ensure the 4-fluoro-o-phenylenediamine is free from oxidation (often indicated by discoloration). If necessary, purify it by recrystallization or sublimation. The methylglyoxal solution should be fresh, as it can polymerize upon storage.

  • Reaction Conditions: The condensation is typically acid-catalyzed.[4] However, excessively strong acidic conditions can lead to side reactions. A common and effective catalyst is a catalytic amount of acetic acid.[4] The reaction is often performed in a protic solvent like ethanol.[5]

  • Temperature Control: While heating is generally required, excessive temperatures can promote the formation of polymeric byproducts. Monitor the reaction temperature closely and aim for a gentle reflux.

  • Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if the reaction time is long.[4]

Q2: I am observing the formation of a significant amount of a dark, tarry byproduct. How can I minimize this?

A2: Tarry byproducts are often a result of polymerization or degradation of the starting materials or product. To mitigate this:

  • Control the Rate of Addition: Add the methylglyoxal solution dropwise to the solution of the diamine to maintain a low instantaneous concentration of the aldehyde, which can help prevent polymerization.

  • Optimize Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Over-running the reaction can lead to the decomposition of the desired product.

  • Purification Strategy: If tar formation is unavoidable, consider a purification strategy that can effectively separate the product. Column chromatography on silica gel is often effective.

Step 2: Nitration of 6-Fluoro-2-methylquinoxaline

Q3: The nitration of my quinoxaline intermediate is not proceeding, or I am getting multiple nitrated products. What should I do?

A3: The regioselectivity of nitration on the quinoxaline ring can be challenging.

  • Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used. The ratio of these acids is crucial for controlling the nitrating strength. For N-substituted imidazoles, a mixture of nitric acid in trifluoroacetic anhydride has also been shown to be effective.[6]

  • Temperature Control: Nitration reactions are highly exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to prevent over-nitration and side reactions.

  • Activation of the Ring: The quinoxaline ring is electron-deficient, which can make electrophilic aromatic substitution like nitration difficult. The existing methyl group is an activating group, but its effect may not be sufficient. In some cases, protecting groups or alternative strategies might be needed if direct nitration is unsuccessful.

Q4: I am observing oxidation of the methyl group on the quinoxaline ring during nitration. How can I avoid this?

A4: Oxidation of the methyl group to a carboxylic acid is a known side reaction during the nitration of similar heterocyclic systems.[1] To prevent this:

  • Milder Nitrating Agents: Consider using a milder nitrating agent, such as acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or a nitrate salt in the presence of a Lewis acid.

  • Strict Temperature Control: As mentioned, maintaining a low and consistent temperature is critical to minimize oxidative side reactions.

Step 3 & 4: Methylation and Reduction

Q5: The methylation of the quinoxaline nitrogen is giving me a mixture of isomers. How can I improve the regioselectivity?

A5: The formation of isomeric products is a common challenge in the synthesis of related compounds.[2]

  • Choice of Methylating Agent and Base: The combination of methylating agent (e.g., methyl iodide, dimethyl sulfate) and the base used for deprotonation can influence the site of methylation. Experiment with different base-solvent combinations.

  • Purification: If a mixture of isomers is unavoidable, a careful chromatographic separation (e.g., HPLC or column chromatography) will be necessary.[1]

Q6: The reduction of the nitro group to an amine is incomplete. What are the best practices?

A6: Incomplete reduction can be due to catalyst poisoning or insufficient reducing agent.

  • Choice of Reducing Agent: Common methods for reducing aromatic nitro groups include catalytic hydrogenation (e.g., H2 over Pd/C or Raney Nickel) or chemical reduction (e.g., SnCl2/HCl, Fe/HCl).[7][8] For the synthesis of the amino analogue of the target molecule, hydrogenation with Raney Nickel has been successfully employed.[1]

  • Catalyst Activity: Ensure your catalyst is active. If using a heterogeneous catalyst like Pd/C, ensure it is not old or has been exposed to catalyst poisons.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

Step 5: Cyclization to form the Imidazoquinoxaline Core

Q7: The cyclization to form the imidazole ring is not working well. What are the critical parameters?

A7: The formation of the imidazole ring typically involves the reaction of the newly formed diamine with a one-carbon synthon.

  • Cyclizing Agent: For the synthesis of the 2-amino analogue, cyanogen bromide is used.[1][2] For the synthesis of other substituted imidazoquinoxalines, other reagents like aldehydes followed by oxidation can be employed.

  • Solvent and Temperature: The choice of solvent and reaction temperature is critical. The reaction is often carried out in a protic solvent like ethanol.

Step 6: Introduction of the 2-Nitro Group

This is the most critical and potentially lowest-yielding step. There are two primary hypothetical routes:

Route A: Direct Nitration of the Imidazoquinoxaline Core

Q8: I am attempting to directly nitrate the 3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline core, but the reaction is messy and the yield is very low. Why is this happening?

A8: The imidazo[4,5-f]quinoxaline system has multiple nitrogen atoms and is susceptible to both electrophilic attack and oxidation.

  • Reaction Conditions: The imidazole ring is generally susceptible to nitration.[6] However, the fused quinoxaline ring is electron-deficient. The reaction conditions must be carefully optimized. A mixture of nitric acid and sulfuric acid at low temperatures is a starting point.[9]

  • Side Reactions: The strong oxidizing conditions of nitration can lead to the degradation of the heterocyclic core. Consider using milder nitrating agents.

  • Alternative Strategies: If direct nitration is unsuccessful, the alternative route of nucleophilic aromatic substitution should be considered.

Route B: Nucleophilic Aromatic Substitution (SNAr)

This route involves the synthesis of a 2-halo-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline precursor, followed by substitution with a nitrite salt.

SNAr_Route A Imidazoquinoxalin-2-one B Chlorination (e.g., POCl3) A->B C 2-Chloro Intermediate B->C D Nucleophilic Substitution (e.g., NaNO2) C->D E Final Product D->E

Caption: SNAr Route for 2-Nitro Group Introduction.

Q9: How can I synthesize the 2-chloro precursor?

A9: The 2-chloro derivative can potentially be synthesized from the corresponding 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2(1H)-one. This can be achieved by reacting the 2-one with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[4][10]

Q10: The nucleophilic substitution with sodium nitrite is not giving the desired product. What can I do?

A10: Nucleophilic aromatic substitution on electron-deficient heterocyclic systems is a viable strategy.[7][11]

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to facilitate the SNAr reaction.

  • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the temperature to avoid decomposition.

  • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the yield by enhancing the solubility and reactivity of the nitrite salt in the organic solvent.

  • Leaving Group: If the 2-chloro derivative is not reactive enough, consider preparing the 2-fluoro analogue, as fluoride can be a better leaving group in some SNAr reactions.

III. Frequently Asked Questions (FAQs)

Q: What is the expected overall yield for this synthesis?

A: The synthesis of the analogous 2-amino compound (MeIQx) has been reported with an overall yield of 21%.[2] The introduction of the 2-nitro group is expected to be a challenging step, and the overall yield for the 2-nitro analogue may be lower. Optimization of each step is crucial for maximizing the final yield.

Q: What are the best methods for purifying the final product?

A: The final product is likely to be a solid. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of eluent for chromatography will need to be determined empirically, starting with a non-polar solvent and gradually increasing the polarity.

Q: Are there any specific safety precautions I should take?

A: Yes. Many of the reagents used in this synthesis are hazardous.

  • Nitrating agents are strong acids and oxidizers. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Methylating agents like methyl iodide and dimethyl sulfate are toxic and potential carcinogens. Handle them with appropriate engineering controls and PPE.

  • Cyanogen bromide (if used in an analogous synthesis) is highly toxic.

  • The final product, a nitro-aromatic heterocyclic compound, should be handled with care as many such compounds have biological activity.[12]

Q: How can I confirm the structure of my final product?

A: A combination of analytical techniques should be used to confirm the structure and purity of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the nitro group.

  • Elemental Analysis: To determine the elemental composition of the compound.

IV. Experimental Protocols

Protocol 1: Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine (MeIQx) (Adapted from Grivas and Olsson, 1985)[1][2]

This protocol describes the synthesis of the 2-amino analogue, which provides a basis for the synthesis of the core ring system.

  • Hydrogenation of the Nitro Precursor: A vigorously stirred mixture of the nitro-quinoxaline precursor (10.0 mmol), Raney nickel (two teaspoons), and absolute ethanol (125 ml) is hydrogenated under ambient conditions.

  • Monitoring: After approximately 1-1.5 hours, the calculated amount of hydrogen should be absorbed.

  • Filtration: The catalyst is filtered off quickly, and the filtrate is concentrated to about 40 ml.

  • Cyclization: Cyanogen bromide (10.0 mmol) is dissolved in the filtrate.

  • Work-up: On the following day, the solution is treated with concentrated ammonia (1.0 ml) and evaporated.

  • Purification: The residue is purified by column chromatography to yield the product.

ParameterValueReference
Starting Material7-Fluoro-2-methyl-5-nitroquinoxaline[1][2]
Overall Yield of MeIQx21%[2]
Key ReagentsRaney Nickel, Cyanogen Bromide[1]

V. References

  • Grivas, S., & Olsson, K. (1985). An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14C-Labelled Analogue. Acta Chemica Scandinavica B, 39, 31-34. [Link]

  • Grivas, S., & Olsson, K. (1985). An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue. PubMed. [Link]

  • ResearchGate. (1985). An Improved Synthesis of 3,8Dimethyl3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14CLabelled Analogue. [Link]

  • Turesky, R. J., et al. (2005). Nitrosation and Nitration of 2-amino-3-methylimidazo[4,5-f]quinoline by Reactive Nitrogen Oxygen Species. PubMed. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Srivastava S. et al. (2017). A Convenient Process of Preparing of 2,3 Diphenyl Quinoxaline Derivatives. International Journal of Chemistry Papers.

  • Liu, J., et al. (2015). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. NIH. [Link]

  • Mphahlele, M. J., et al. (2017). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. NIH. [Link]

  • Lian, P., et al. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Biblioteka Nauki. [Link]

  • Kato, T., et al. (1987). Formation of 2-amino-3,7,8-trimethylimidazo [4,5-f]quinoxaline, a new mutagen, by heating a mixture of creatinine, glucose and glycine. PubMed. [Link]

  • Zasada, A., et al. (2023). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry. [Link]

  • Badr, M. Z. A., et al. (2012). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). ResearchGate.

  • Grivas, S. (1986). Synthesis of Novel 2-Aminoimidazo[4,5-b]pyridines, Including the Thieno Analogue of the Cooked-Food Mutagen IFP. ResearchGate.

  • Reddy, V. P., et al. (2005). Direct nitration of five membered heterocycles. ResearchGate. [Link]

  • Abdel-Hafez, S. H. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.

  • Grout, R. J., et al. (1973). The nitration of imidazo[1,5-a]pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis reactions.

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Semantic Scholar.

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.

Sources

Technical Support Center: Purification of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this nitroaromatic heterocyclic compound. The information herein is synthesized from established chemical principles and data on analogous compounds to provide practical, field-proven insights.

Introduction to Purification Challenges

The purification of this compound presents a unique set of challenges primarily stemming from its limited solubility, potential for isomeric impurities, and the inherent reactivity of the nitro group. This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for effective purification.

A critical aspect to consider is the likely presence of the 3,7-dimethyl-2-nitro isomer as a significant byproduct, analogous to the synthesis of the corresponding 2-amino compound (MeIQx).[1] The successful separation of these isomers is often paramount to obtaining a high-purity final product. Furthermore, the electron-withdrawing nature of the nitro group can reduce the compound's solubility in common organic solvents, complicating purification by recrystallization.[2]

This guide is structured in a question-and-answer format to directly address the specific problems you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solubility and Recrystallization Issues

Question 1: My crude product has very poor solubility in common solvents like ethanol and methanol, making recrystallization difficult. What should I do?

Answer: Poor solubility is a common issue with nitroaromatic compounds. Here's a systematic approach to address this:

  • Solvent Screening: It is essential to perform a systematic solvent screen with small amounts of your crude product. Based on the "like dissolves like" principle, more polar aprotic solvents are likely to be more effective. A suggested list of solvents to screen is provided in the table below.

  • Mixed Solvent Systems: If no single solvent provides the desired solubility profile (highly soluble when hot, poorly soluble when cold), a mixed solvent system is the next logical step.[3] The typical procedure involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.

  • High-Boiling Point Solvents: Solvents with higher boiling points can enhance the solubility of your compound. Consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by the addition of an anti-solvent like water or a short-chain alcohol for crystallization.

SolventPolarityBoiling Point (°C)Rationale and Considerations
Methanol Polar Protic65Good starting point for nitroaromatics.
Ethanol Polar Protic78Often used for recrystallizing quinoxaline derivatives.
Acetone Polar Aprotic56Effective for a range of polar compounds.
Acetonitrile Polar Aprotic82Can be a good solvent for moderately polar compounds.
Ethyl Acetate Moderately Polar77May offer a good balance of solubility.
Toluene Nonpolar111Less likely to be a good solvent on its own but could be part of a mixed solvent system.
N,N-Dimethylformamide (DMF) Polar Aprotic153Often effective for poorly soluble compounds. Use with an anti-solvent.
Dimethyl Sulfoxide (DMSO) Polar Aprotic189A very strong solvent, useful for highly insoluble compounds. Use with an anti-solvent.

Question 2: During recrystallization, my product "oils out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. Here are some troubleshooting steps:[3]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules sufficient time to orient into a crystal lattice. You can achieve this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.

  • Lower Saturation Temperature: The solution might be too concentrated. Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[3]

  • Change of Solvent: The chosen solvent may not be ideal. Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[3]

Section 2: Impurity Removal

Question 3: My NMR analysis shows the presence of an isomeric impurity. How can I separate the 3,8-dimethyl isomer from the 3,7-dimethyl isomer?

Answer: The separation of constitutional isomers can be challenging due to their similar physicochemical properties.

  • Fractional Recrystallization: This technique can sometimes be effective if there is a slight difference in the solubility of the isomers in a particular solvent. It involves multiple, sequential recrystallization steps, which can be laborious and may lead to significant product loss.

  • Column Chromatography: This is often the most effective method for isomer separation.

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is recommended. Start with a low concentration of the polar solvent and gradually increase it.

  • High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separation, reversed-phase HPLC is a powerful technique.[1] A C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a common starting point for separating nitroaromatic isomers.

Question 4: I suspect I have unreacted starting materials or other polar, non-isomeric impurities in my crude product. What is an effective way to remove them?

Answer: For the removal of more polar or acidic/basic impurities, a liquid-liquid extraction or a simple wash can be very effective.

  • Aqueous Washes: A patent for the purification of nitrated aromatic compounds suggests a washing sequence with an ammonia solution followed by a caustic (e.g., NaOH) solution.[4] This can help remove acidic byproducts. A subsequent wash with dilute acid (e.g., 1M HCl) can remove basic impurities. Always follow with a water wash to remove any remaining salts.

  • Simple Filtration and Wash: For some quinoxaline derivatives, a simple filtration followed by washing with water can be sufficient to remove many impurities.[2]

Section 3: Compound Stability

Question 5: I am concerned about the stability of the nitro group during purification. Are there any conditions I should avoid?

Answer: Yes, the stability of nitroaromatic compounds can be a concern.

  • pH Sensitivity: A study on a structurally related nitrosoamino compound showed significant degradation under acidic conditions (pH < 5.5), while it was stable at neutral to alkaline pH.[5][6] It is prudent to assume that this compound may also be sensitive to strong acids. If acidic conditions are necessary, they should be employed at low temperatures and for a minimal duration.

  • Thermal Stability: Nitroaromatic compounds can be thermally sensitive. Avoid prolonged heating at high temperatures during recrystallization.

  • Reducing Agents: The nitro group is susceptible to reduction. Ensure that all solvents and reagents used during purification are free from reducing agents.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude product. Add the chosen solvent dropwise while heating and agitating until the solid dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal.

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the crude product in a minimal amount of the hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Column Chromatography for Isomer Separation
  • Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting Workflow for Recrystallization

G start Crude Product solubility_test Perform Small-Scale Solubility Test start->solubility_test good_solvent Single Solvent Found? solubility_test->good_solvent dissolve Dissolve in Minimal Hot Solvent good_solvent->dissolve Yes mixed_solvent Use Mixed Solvent System good_solvent->mixed_solvent No cool Slow Cooling dissolve->cool oiling_out Product Oils Out? cool->oiling_out crystals_form Crystals Form? collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals Induce Crystallization (Scratch / Seed) crystals_form->no_crystals No end Pure Product collect_crystals->end oiling_out->crystals_form No slower_cooling Cool Slower / Dilute oiling_out->slower_cooling Yes slower_cooling->cool no_crystals->cool dissolve_good Dissolve in 'Good' Solvent mixed_solvent->dissolve_good add_poor Add 'Poor' Solvent Until Turbid dissolve_good->add_poor reheat_cool Reheat and Cool Slowly add_poor->reheat_cool reheat_cool->cool

Caption: A decision-making workflow for troubleshooting common recrystallization problems.

Logical Flow for Impurity Removal

G start Crude Product impurity_type Predominant Impurity Type? start->impurity_type isomeric Isomeric (e.g., 3,7-dimethyl isomer) impurity_type->isomeric Isomeric polar_non_isomeric Polar / Acidic / Basic impurity_type->polar_non_isomeric Polar / Non-isomeric column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc gradient) isomeric->column_chrom hplc Preparative HPLC (C18, ACN/Water gradient) isomeric->hplc aqueous_wash Aqueous Wash Sequence (Ammonia, Caustic, Acid) polar_non_isomeric->aqueous_wash filtration_wash Simple Filtration and Water Wash polar_non_isomeric->filtration_wash analysis Analyze Purity (NMR, HPLC) column_chrom->analysis hplc->analysis aqueous_wash->analysis filtration_wash->analysis pure Pure Product analysis->pure

Caption: A logical flow diagram for selecting a purification strategy based on the type of impurity.

References

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 2024. [Link]

  • Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 2006. [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. National Institutes of Health, 2006. [Link]

  • Recrystallization. Chemistry LibreTexts, 2023. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo, n.d. [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction? ResearchGate, 2024. [Link]

  • Identification of the mutagenic quinoxaline isomers from fried ground beef. Mutation Research Letters, 1987. [Link]

  • Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate, 2010. [Link]

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"stabilizing 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline in aqueous solutions"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the aqueous stability of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline is limited in publicly available literature. The following guidance is provided by our senior application scientists based on fundamental chemical principles, data from structurally analogous compounds (e.g., nitroaromatics and amino-imidazoquinoxalines), and established formulation strategies.

Introduction

This compound is a heterocyclic compound of interest in various research fields. As with many nitroaromatic compounds, its utility in aqueous-based experiments can be hampered by poor solubility and potential instability. This guide is designed to provide practical troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes.

Troubleshooting Guide

Issue 1: My compound is precipitating out of my aqueous buffer.

Precipitation is a common issue for complex aromatic compounds in aqueous media. This is likely due to low intrinsic water solubility.

Underlying Causes & Solutions:

  • Low Intrinsic Solubility: The large, nonpolar aromatic core of the molecule limits its favorable interactions with water.

  • Incorrect pH: The molecule's solubility may be pH-dependent. While its pKa is predicted to be very low (-2.02), indicating it is not easily protonated, the overall solution environment can still influence its behavior.

  • Solvent Shock: Adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer too quickly can cause the compound to crash out.

Step-by-Step Protocol to Improve Solubility:

  • Co-Solvent Approach:

    • Prepare a high-concentration stock solution of the compound in an appropriate water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Methanol. The amino-analogue, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), shows good solubility in these solvents.[1][2]

    • Add the organic stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. This gradual addition helps prevent localized supersaturation and precipitation.

    • Expert Tip: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically <1% v/v) to avoid off-target effects in biological assays.

  • pH Adjustment:

    • While the compound is not expected to have a readily ionizable group in the typical pH range of biological buffers, it is worth empirically testing the solubility at different pH values (e.g., 6.0, 7.4, 8.0). The stability of related imidazoquinoxalines is known to be pH-dependent.[3]

    • Prepare small test solutions at various pHs to identify the optimal condition for your experiment.

  • Use of Solubilizing Excipients (for in vitro studies):

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent water solubility and stability.[4][5]

      • Protocol: Prepare a solution of β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. Add the solid nitro-imidazoquinoxaline to this solution and stir or sonicate until dissolved. The cyclodextrin forms an inclusion complex with the compound.[6][7]

Troubleshooting Workflow for Solubility Issues

start Compound Precipitates check_stock Is the stock solution clear? start->check_stock prepare_stock Prepare fresh stock in DMSO or Methanol check_stock->prepare_stock No slow_addition Add stock to buffer dropwise with vigorous stirring check_stock->slow_addition Yes prepare_stock->slow_addition still_precipitates Precipitation persists? slow_addition->still_precipitates try_cosolvent Increase final co-solvent concentration (if tolerable) still_precipitates->try_cosolvent Yes try_ph Empirically test solubility at different pH values (6.0-8.0) try_cosolvent->try_ph fail Consult with a formulation specialist try_cosolvent->fail Cannot increase try_excipient Use a solubilizing excipient (e.g., HP-β-CD) try_ph->try_excipient try_ph->fail No improvement success Compound Solubilized try_excipient->success try_excipient->fail No improvement

Caption: Decision tree for troubleshooting solubility problems.

Issue 2: My compound seems to be degrading in solution over time.

Degradation can be indicated by a change in solution color, a decrease in activity in your assay, or the appearance of new peaks in analytical analyses like HPLC. Nitroaromatic compounds can be susceptible to several degradation pathways.

Potential Degradation Pathways & Mitigation Strategies:

  • Photodegradation:

    • Causality: Aromatic systems and nitro groups can absorb UV and visible light, leading to photochemical reactions and degradation. This is a common issue for nitroaromatic compounds.[8][9] The amino-analogue, MeIQx, is also known to be light-sensitive.[10]

    • Mitigation Protocol:

      • Protect from Light: Always prepare and store solutions in amber vials or wrap containers in aluminum foil.

      • Work in Low Light: Minimize exposure to ambient lab lighting during experiments where possible.

      • Fresh is Best: Prepare solutions fresh before each experiment.

  • Hydrolysis:

    • Causality: While the imidazo[4,5-f]quinoxaline core is relatively stable, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis.[11][12] A nitrosated analog of this compound shows significant degradation as the pH becomes more acidic (pH < 7.4).[3]

    • Mitigation Protocol:

      • Maintain Neutral pH: Buffer your solutions to a pH between 7.0 and 8.0 for optimal stability, unless your experimental conditions require otherwise.

      • Avoid Extreme pH: If you need to work at a more acidic or basic pH, perform a time-course experiment using HPLC to determine the compound's stability under those specific conditions.

  • Reductive Degradation:

    • Causality: The nitro group is susceptible to chemical or enzymatic reduction to nitroso, hydroxylamino, and ultimately amino groups.[11][13][14] This can be a significant issue if your experimental system contains reducing agents (e.g., DTT, β-mercaptoethanol) or has a reductive biological environment.

    • Mitigation Protocol:

      • Avoid Reducing Agents: If possible, exclude reducing agents from your buffers.

      • Use Antioxidants: In some cases, a mild antioxidant may help prevent unwanted reductions. Ascorbic acid (Vitamin C) can be effective.[15] However, test for any interference with your assay.

      • Inert Atmosphere: For long-term storage or sensitive reactions, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative and some reductive processes.

Degradation Mitigation Strategy Flowchart

start Suspected Compound Degradation check_light Is the solution protected from light? start->check_light protect_light Use amber vials or foil wrap check_light->protect_light No check_ph What is the pH of the solution? check_light->check_ph Yes protect_light->check_ph adjust_ph Buffer to pH 7.0-8.0 check_ph->adjust_ph Acidic/Alkaline check_reducers Are reducing agents present? check_ph->check_reducers Neutral adjust_ph->check_reducers remove_reducers Remove reducing agents if possible check_reducers->remove_reducers Yes prepare_fresh Prepare solutions fresh daily check_reducers->prepare_fresh No consider_antioxidants Consider adding an antioxidant (e.g., Ascorbic Acid) remove_reducers->consider_antioxidants consider_antioxidants->prepare_fresh stable_solution Improved Stability prepare_fresh->stable_solution

Caption: A workflow for mitigating compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for making a stock solution? A1: Based on data from the structurally similar compound MeIQx, high-purity, anhydrous DMSO or methanol are recommended.[1][2] Always start with a small amount of your compound to test solubility before dissolving your entire batch.

Q2: What is the recommended storage condition for aqueous solutions of this compound? A2: For short-term storage (1-2 days), store at 2-8°C, protected from light. For longer-term storage, it is highly recommended to store as aliquots of the organic stock solution at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. The stability of the amino-analogue is noted in cold dilute aqueous solutions.[10] Higher temperatures can increase degradation rates of nitroaromatic compounds.[16]

Q3: Is this compound hazardous? What safety precautions should I take? A3: While specific toxicology data for this compound is not readily available, it belongs to the nitroaromatic and imidazoquinoxaline families, which contain members with known mutagenic and carcinogenic properties.[1] Safety data sheets for related compounds like 6-nitroquinoxaline advise wearing protective gloves, clothing, and eye protection, and avoiding inhalation of dust. Handle this compound with care in a well-ventilated area or a chemical fume hood.

Q4: How does the nitro group affect the compound's properties compared to the amino version (MeIQx)? A4: The electron-withdrawing nature of the nitro group generally makes the aromatic system more resistant to oxidative degradation but more susceptible to reduction.[11] It will also significantly alter the electronic properties and potentially the biological activity and binding interactions of the molecule compared to the electron-donating amino group.

Q5: Can I use antioxidants to stabilize my solution? A5: Yes, antioxidants may help prevent certain degradation pathways. L-ascorbic acid (Vitamin C) is a common choice.[15][17] However, you must first validate that the chosen antioxidant does not interfere with your experimental assay. Run a control with just the buffer and the antioxidant.

Summary of Recommended Handling and Storage Conditions

ParameterRecommendationRationale & References
Stock Solution Solvent Anhydrous DMSO or MethanolGood solubility observed for analogous compounds.[1][2]
Aqueous Solution pH 7.0 - 8.0Stability of related compounds is better at neutral to slightly alkaline pH.[3]
Light Exposure Minimize; use amber vialsNitroaromatic compounds are often photolabile.[8][9]
Temperature (Aqueous) Short-term: 2-8°CLower temperatures slow degradation kinetics.[16]
Temperature (Stock) Long-term: -20°C or -80°CStandard practice for preserving compound integrity.
Additives Consider cyclodextrins for solubility/stabilityForms inclusion complexes to protect the molecule.[4][5]
Safety Handle with PPE in a fume hoodPrudent practice for novel chemical entities with potentially hazardous analogues.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Khasanova, Z. M., et al. (2022). Preparation of Copper/Graphene and Graphitic Carbon Nitride Composites and Study of Their Electrocatalytic Activity in the Synthesis of Organic Compounds. MDPI. [Link]

  • PubChem. (n.d.). Meiqx. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. [Link]

  • Lakshmy, R., Turesky, R. J., & Vouros, P. (2000). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical research in toxicology, 13(9), 927–935. [Link]

  • Grivas, S., & Olsson, K. (1985). An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue. Acta Chemica Scandinavica. Series B, Organic chemistry and biochemistry, 39(1), 31–34. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 716-721. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Harahap, N. S., et al. (2023). Effect of Antioxidant Compounds on Nitrites as Inhibitors of N-Nitrosamine Formation. Portal Jurnal: Bumi Publikasi Nusantara. [Link]

  • Altarsha, M., et al. (2021). DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds. Computational and Theoretical Chemistry, 1202, 113317. [Link]

  • Oancea, D., et al. (2013). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

  • Al-Adel, A., et al. (2022). Reduction of nitroaromatic compounds catalyzed by β‐cyclodextrin (CD)/TiO2. Journal of the Chinese Chemical Society. [Link]

  • Tatic, A., et al. (2019). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants. Molecules, 24(18), 3359. [Link]

  • Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1907. [Link]

  • Zhang, Z., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Homayun, B., et al. (2019). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Ahmad, F., & Khan, S. S. (2022). Biological Treatment of Nitroaromatics in Wastewater. MDPI. [Link]

  • Wang, S., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Journal of Materials Chemistry C. [Link]

  • Bespalko, Y., et al. (2018). Degradation of Nitroaromatic Compounds in Subcritical Water: Application of Response Surface Methodology. ResearchGate. [Link]

  • Mura, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia.pub. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Arslan-Alaton, I., et al. (2011). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 10(4), 533-540. [Link]

  • Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitroethane. [Link]

  • Lincheneau, C., et al. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. MDPI. [Link]

  • Salehi, B., et al. (2019). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. Antioxidants, 8(9), 358. [Link]

  • Ai, Y., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Turesky, R. J., et al. (1998). Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans. Chemical research in toxicology, 11(3), 217–225. [Link]

  • Sharma, D., & Soni, M. (2014). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 5(4), 1206. [Link]

  • Wang, Y., et al. (2020). Effects of nitro- and amino-group on the antioxidant activity of genistein: A theoretical study. Food Chemistry, 320, 126622. [Link]

  • Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. Annual review of microbiology, 49, 523–555. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49(1), 523-555. [Link]

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Technical Support Center: Troubleshooting HPLC Separation of Imidazoquinoxaline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of imidazoquinoxaline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in resolving and purifying isomers of this important heterocyclic scaffold. Imidazoquinoxalines are a privileged structure in medicinal chemistry, with numerous derivatives being investigated as potential therapeutic agents.[1] Their structural complexity, particularly the potential for positional and chiral isomerism, presents unique separation challenges.

This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome these hurdles. We will explore the "why" behind each recommendation, empowering you to make informed decisions in your method development.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common problems encountered during the HPLC separation of imidazoquinoxaline isomers.

Q1: My positional imidazoquinoxaline isomers are co-eluting or have very poor resolution on a C18 column. What is the first step to improve separation?

A1: Co-elution of positional isomers is a classic selectivity problem. While these molecules have the same mass, their subtle differences in structure and polarity can be exploited. The first and most powerful parameter to adjust is the mobile phase pH .

Causality: Imidazoquinoxalines are nitrogen-containing heterocyclic compounds, making them basic in nature. Their overall charge and polarity are highly dependent on the mobile phase pH. Changing the pH alters the ionization state of the nitrogen atoms in the imidazoquinoxaline core, which in turn significantly impacts their retention and selectivity on a reversed-phase column.[2][3][4] By operating at a pH that maximizes the difference in pKa values between your isomers, you can often achieve separation.

Troubleshooting Workflow:

G cluster_0 Initial Problem Problem Poor Resolution of Positional Isomers Adjust_pH Adjust_pH Problem->Adjust_pH Change_Organic Change_Organic Change_Column Change_Column Change_Organic->Change_Column If resolution is still poor PFP PFP Optimize_Temp Optimize_Temp PFP->Optimize_Temp If minor adjustments are needed

Actionable Steps:

  • pH Screening: Perform runs at different pH values (e.g., pH 3.0, pH 7.0, and pH 10.0, ensuring your column is stable at high pH). Use an appropriate buffer at a concentration of 10-25 mM to maintain a stable pH.[5][6]

  • Change Organic Modifier: If pH adjustment is insufficient, switch your organic modifier. Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (ACN is aprotic, MeOH is protic). This can alter interactions with your isomers and the stationary phase.[7]

  • Select an Alternative Stationary Phase: If mobile phase optimization fails, the next step is to use a column with a different selectivity. For aromatic positional isomers, columns with phenyl-based stationary phases are excellent choices.[8][9] They provide π-π interactions that can differentiate isomers based on the position of substituents on the aromatic rings.[9]

Stationary PhasePrimary Interaction MechanismIdeal for Imidazoquinoxaline Isomers
Standard C18 HydrophobicGeneral-purpose, good starting point.
Phenyl-Hexyl Hydrophobic, π-π interactionsPositional isomers on the quinoxaline ring system.[8][9]
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, ion-exchangePositional isomers with polar functional groups.[5][9]
Embedded Polar Group (EPG) Hydrophobic, hydrogen bondingIsomers with H-bond donor/acceptor groups.
Chiral Stationary Phase (CSP) Enantioselective (multiple)Enantiomers (optical isomers).[10][11]
Q2: I am observing severe peak tailing with my basic imidazoquinoxaline compounds, even with good retention. What causes this and how can I achieve symmetrical peaks?

A2: This is a classic sign of secondary interactions, a common issue when analyzing basic compounds on silica-based columns.

Causality: Standard silica-based HPLC columns have residual acidic silanol groups (Si-OH) on their surface, even after end-capping. The basic nitrogen atoms in your imidazoquinoxaline can undergo strong, undesirable ionic interactions with these deprotonated silanols. This leads to a mixed-mode retention mechanism, causing broad and tailing peaks.

Actionable Steps:

  • Operate at Low pH: By lowering the mobile phase pH to ~2.5-3.5 with an acid like formic acid or phosphoric acid, you protonate the residual silanol groups, rendering them neutral.[12] This minimizes the secondary ionic interactions causing the tailing.

  • Use a High-Purity, End-Capped Column: Modern columns manufactured with high-purity (Type B) silica have a much lower concentration of acidic silanol groups and are more effectively end-capped, making them more suitable for basic compounds.[13]

  • Check for System Voids: Peak tailing or splitting can also be caused by hardware issues, such as a void at the head of the column or poorly made connections.[14] If the problem appears suddenly, inspect your fittings and consider replacing the column.

Q3: How can I resolve the enantiomers of my chiral imidazoquinoxaline drug candidate? My C18 and Phenyl columns show only a single peak.

A3: The separation of enantiomers requires a chiral environment. Standard (achiral) HPLC columns like C18 and Phenyl are not capable of distinguishing between mirror-image molecules.[15] You must use a Chiral Stationary Phase (CSP).

Causality: CSPs are designed with a chiral selector immobilized on the silica support. Enantiomers interact differently with this chiral selector, forming transient diastereomeric complexes with different energy levels. This difference in interaction strength leads to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and successful for a wide range of compounds.[11][16]

Actionable Steps:

  • Column Screening is Key: Chiral method development is often empirical.[11] It is highly recommended to screen a set of CSPs with different selectivities. Immobilized polysaccharide columns are a great starting point due to their broad applicability and robustness, allowing the use of a wide range of solvents.[16]

  • Mobile Phase Screening: For each column, screen different mobile phase modes.

    • Normal Phase (NP): Heptane/Ethanol or Heptane/Isopropanol.

    • Reversed Phase (RP): Acetonitrile/Water or Methanol/Water, often with a buffer.

    • Polar Organic Mode: Acetonitrile or Methanol, sometimes with additives.

  • Systematic Approach: The most efficient way to find a suitable method is to use an automated column and solvent switching system.[17] This allows for rapid screening of multiple column/solvent combinations.

Frequently Asked Questions (FAQs)

  • What is a good starting gradient for screening imidazoquinoxaline isomers in reversed-phase HPLC?

    • A good starting point is a broad gradient from 5% to 95% Acetonitrile (with a consistent buffer or additive like 0.1% formic acid) over 15-20 minutes. This will help determine the approximate elution conditions for your isomers and can be optimized further.[18]

  • My imidazoquinoxaline derivative has poor aqueous solubility. How should I prepare my sample?

    • Many imidazoquinoxaline derivatives are highly lipophilic and may precipitate in aqueous mobile phases.[19] Dissolve your sample in a strong organic solvent like DMSO, DMF, or 100% Acetonitrile. However, be mindful of the injection volume. Injecting a large volume of a strong solvent can cause peak distortion.[20][21] If possible, dilute the stock solution with the initial mobile phase composition before injection.

  • My retention times are drifting between injections. What should I check?

    • Retention time instability is often related to the mobile phase or the column.[21]

      • Mobile Phase: Ensure your mobile phase is well-mixed and degassed. If using a buffer, confirm it is not precipitating when mixed with the organic solvent.

      • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.

      • Temperature: Check that the column oven temperature is stable, as temperature fluctuations can affect retention times.[7]

      • Pump Performance: Unstable pump flow can cause retention shifts. Check for leaks and ensure the pump is delivering a consistent flow rate.[14]

Detailed Experimental Protocols

Protocol 1: Systematic Method Development for Positional Isomers

This protocol outlines a systematic approach to developing a separation method for positional imidazoquinoxaline isomers using reversed-phase HPLC.

  • Objective: To achieve baseline separation (Resolution > 1.5) of positional isomers.

  • Initial Setup:

    • Column: Start with a high-quality C18 column (e.g., 150 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.5 mL/min.

    • Temperature: 45 °C.[22]

    • Detection: UV, select a wavelength where all isomers have good absorbance (e.g., 220 nm or 254 nm).

  • Step 1: Initial Gradient Run

    • Run a broad gradient: 5% B to 95% B over 20 minutes.

    • Purpose: To determine the elution window of the isomers.

  • Step 2: Gradient Optimization

    • Based on the initial run, create a shallower gradient around the elution window. For example, if isomers elute between 55-65% B, try a gradient of 45% B to 75% B over 20 minutes.

  • Step 3: pH Screening (if resolution is poor)

    • Prepare two additional mobile phase systems:

      • Neutral pH: Mobile Phase A: Water with 10 mM Ammonium Acetate; Mobile Phase B: Acetonitrile.

      • High pH: Mobile Phase A: Water with 10 mM Ammonium Bicarbonate, pH 10; Mobile Phase B: Acetonitrile. (Ensure your column is rated for high pH).

    • Repeat the optimized gradient from Step 2 with each mobile phase system.

  • Step 4: Stationary Phase Screening (if resolution is still poor)

    • Switch to a Phenyl-Hexyl or PFP column.

    • Repeat the pH screening (Step 3) on the new column. The optimal pH may be different on a different stationary phase.

  • Step 5: Final Optimization

    • Once the best column/pH combination is found, fine-tune the gradient slope and column temperature to maximize resolution and minimize run time.

G Start Start: Isomer Mixture Initial_Run Step 1: Broad Gradient on C18 (5-95% ACN) Start->Initial_Run Optimize_Gradient Step 2: Optimize Gradient Slope Initial_Run->Optimize_Gradient Check_Resolution1 Resolution > 1.5? Optimize_Gradient->Check_Resolution1 pH_Screen Step 3: pH Screening (Acidic, Neutral, Basic) Check_Resolution1->pH_Screen No End End: Validated Method Check_Resolution1->End Yes Check_Resolution2 Resolution > 1.5? pH_Screen->Check_Resolution2 Column_Screen Step 4: Change Column (Phenyl or PFP) Check_Resolution2->Column_Screen No Final_Opt Step 5: Fine-Tune (Temp, Gradient) Check_Resolution2->Final_Opt Yes Repeat_pH_Screen Repeat pH Screening Column_Screen->Repeat_pH_Screen Check_Resolution3 Resolution > 1.5? Repeat_pH_Screen->Check_Resolution3 Check_Resolution3->Final_Opt Yes Check_Resolution3->End No (Consult Specialist) Final_Opt->End

References

  • Letter, W. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • Sardella, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. Retrieved from [Link]

  • Cressier, D., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2978. Retrieved from [Link]

  • Agilent Technologies. (2007). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

  • Sardella, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 640. Retrieved from [Link]

  • Harris, C. HPLC Method Development and Validation for Pharmaceutical Analysis. International Labmate. Retrieved from [Link]

  • Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 31(5). Retrieved from [Link]

  • Kumar, R., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(19), 5768. Retrieved from [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

  • ResearchGate. Imidazoquinoxaline as a Privileged Fused Pharmacophore in Anticancer Drug Development: A Review of Synthetic Strategies and Medicinal Aspects. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Zhang, J., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(26), 19997-20004. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2017). A review on method development by hplc. International Journal of Pharmaceutical Quality Assurance, 8(3), 85-91. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • Ishida, T., et al. (2002). Synthesis and SAR of novel imidazoquinoxaline-based Lck inhibitors: improvement of cell potency. Bioorganic & Medicinal Chemistry Letters, 12(22), 3153-3156. Retrieved from [Link]

  • Britton, M. M., & Farsalinos, K. (2024). HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market. ACS Omega. Retrieved from [Link]

  • Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Garg, V. K. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 19(6). Retrieved from [Link]

  • Moravek. (2023). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • O'Mara, B. (2024). Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. Retrieved from [Link]

  • Shimadzu. Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

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Technical Support Center: Optimization of Mass Spectrometry Parameters for 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometric analysis of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on method development and to offer solutions for common challenges encountered during its analysis. The information herein is grounded in established principles of mass spectrometry and draws upon extensive experience with related nitroaromatic and heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What is the recommended ionization technique for this compound?

A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options. ESI is a "soft" ionization technique, often resulting in minimal fragmentation and a strong molecular ion signal, which is advantageous for initial characterization.[1][2] Given the presence of the nitro group, which is electron-withdrawing, negative ion mode ESI is expected to be particularly effective.[3] APCI is also a suitable choice, especially for less polar analytes, and can sometimes provide better sensitivity.[4][5]

Q2: What are the expected precursor ions in positive and negative ionization modes?

A2: In positive ion mode, the expected precursor ion would be the protonated molecule, [M+H]⁺. In negative ion mode, due to the nitro group, you may observe the molecular anion [M]⁻ or adducts with common anions present in the mobile phase. The formation of [M-H]⁻ is also a possibility, though less likely given the lack of acidic protons.

Q3: What are the anticipated fragmentation patterns for this molecule?

A3: The fragmentation of this compound will likely involve characteristic losses related to the nitro group and cleavages within the imidazoquinoxaline ring system. Common neutral losses from the nitro group include the loss of NO (30 Da) and NO₂ (46 Da).[6] Fragmentation of the heterocyclic core can be complex, but may involve the loss of small molecules like HCN. The methyl groups may also be lost as methyl radicals (·CH₃).

Q4: How can I confirm the identity of my detected peaks?

A4: High-resolution mass spectrometry (HRMS) is essential for accurate mass measurement and elemental composition determination of the precursor and fragment ions. Tandem mass spectrometry (MS/MS) experiments, where the precursor ion is isolated and fragmented, will provide structural information based on the observed fragmentation patterns.[7]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: Low Signal-to-Noise Ratio (S/N)

Q: I am observing a very weak signal for my compound. How can I improve the signal intensity?

A: Optimizing the ionization source parameters is the first step. Here is a systematic approach:

Step-by-Step Protocol for Signal Enhancement:

  • Ionization Mode Selection: If you are using positive ion mode, try switching to negative ion mode, as nitroaromatic compounds often exhibit better ionization efficiency in this mode.[3]

  • Solvent Optimization: Ensure your mobile phase is compatible with the chosen ionization technique. For ESI, polar protic solvents like methanol or acetonitrile with a small amount of volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) can enhance signal.

  • Source Parameter Tuning: Systematically adjust the following parameters while monitoring the signal intensity of your target analyte:

    • Spray Voltage (ESI): For ESI, a typical starting voltage is 3-5 kV for positive mode and 2-4 kV for negative mode.[8]

    • Nebulizing and Drying Gas Flow (ESI/APCI): These gases aid in desolvation. Insufficient flow can lead to poor desolvation and signal suppression, while excessive flow can cool the source and reduce ionization efficiency.[9]

    • Drying Gas Temperature (ESI/APCI): Higher temperatures improve desolvation but can cause thermal degradation of labile compounds.[5]

    • Corona Discharge Current (APCI): For APCI, this is a critical parameter for ionization.[4]

Table 1: Recommended Starting Parameters for Ion Source Optimization

ParameterESIAPCIRationale
Polarity Negative/PositiveNegative/PositiveNitro group favors negative mode.
Spray Voltage 3.0 - 4.5 kVN/AOptimizes the electrospray process.
Corona Current N/A3 - 5 µAInitiates chemical ionization.
Nebulizer Gas 30 - 50 psi40 - 60 psiAids in droplet formation.
Drying Gas Flow 8 - 12 L/min10 - 15 L/minFacilitates solvent evaporation.
Drying Gas Temp. 300 - 350 °C350 - 450 °CPromotes desolvation.
Issue 2: Poor or Uninformative Fragmentation in MS/MS

Q: I am not getting any fragments, or the fragmentation is not providing useful structural information. What should I do?

A: This is a common issue that can be resolved by optimizing the collision energy.

Step-by-Step Protocol for Collision Energy Optimization:

  • Collision Energy Ramping: Perform a series of experiments where you systematically increase the collision energy (CE) and observe the effect on the fragmentation pattern. Start with a low CE and gradually increase it.[10][11][12]

  • Identify Optimal CE: The optimal CE will be a compromise between the intensity of the precursor ion and the intensity and number of fragment ions. Too low a CE will result in no fragmentation, while too high a CE will cause excessive fragmentation, leaving no precursor ion.

  • Consider Different Collision Gases: While nitrogen is the most common collision gas, argon can sometimes provide different fragmentation patterns due to its higher mass.

Table 2: Collision Energy Optimization Strategy

Collision Energy (eV)Expected OutcomeAction
Low (5-15 eV) Precursor ion is dominant with few or no fragments.Increase CE to induce fragmentation.
Medium (15-35 eV) A good balance of precursor and fragment ions.This is likely the optimal range. Fine-tune within this range.
High (>35 eV) Precursor ion is weak or absent; many low-mass fragments.Decrease CE to retain the precursor and key fragments.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for troubleshooting poor signal intensity.

troubleshooting_workflow Troubleshooting Workflow for Low Signal Intensity start Low Signal Intensity Observed check_ionization_mode Switch Ionization Mode (e.g., to Negative ESI) start->check_ionization_mode optimize_mobile_phase Optimize Mobile Phase Composition check_ionization_mode->optimize_mobile_phase tune_source_parameters Tune Ion Source Parameters (Voltage, Gas, Temp.) optimize_mobile_phase->tune_source_parameters signal_improved Signal Improved? tune_source_parameters->signal_improved end_good Proceed with Analysis signal_improved->end_good Yes consult_expert Consult Senior Scientist or Instrument Specialist signal_improved->consult_expert No

Caption: A flowchart for systematically addressing low signal intensity.

The next diagram illustrates the decision-making process for optimizing fragmentation.

fragmentation_optimization Fragmentation Optimization Workflow start Poor/Uninformative Fragmentation ramp_ce Perform Collision Energy Ramp Experiment start->ramp_ce analyze_spectra Analyze Spectra at Different CE Values ramp_ce->analyze_spectra optimal_ce Is an Optimal CE Found? analyze_spectra->optimal_ce end_good Use Optimal CE for Analysis optimal_ce->end_good Yes consider_gas Consider Different Collision Gas (e.g., Argon) optimal_ce->consider_gas No consult_expert Consult Senior Scientist consider_gas->consult_expert

Caption: A decision tree for optimizing MS/MS fragmentation.

References

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2025). ResearchGate. [Link]

  • Collision energies: Optimization strategies for bottom-up proteomics. (2021). PubMed. [Link]

  • Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives. (2009). PubMed. [Link]

  • Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. (2000). ResearchGate. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2005). PubMed. [Link]

  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2015). ResearchGate. [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2024). PubMed. [Link]

  • Skyline Collision Energy Optimization. (n.d.). Skyline. [Link]

  • Collision energies: Optimization strategies for bottom-up proteomics. (2021). Wiley Analytical Science. [Link]

  • Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migration. (2024). ACS Publications. [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2016). PMC. [Link]

  • Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. (2023). ACS Omega. [Link]

  • Analyse fragmentation patterns in mass spectra to find structure. (2011). YouTube. [Link]

  • Electrospray ionization. (n.d.). Wikipedia. [Link]

  • Enhancing the Sensitivity of Atmospheric Pressure Ionization Mass Spectrometry Using Flow Modulated Gas Chromatography. (2021). Spectroscopy Online. [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2005). ResearchGate. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). NIH. [Link]

  • Mass Spectrometry Ionization Methods. (n.d.). Emory University. [Link]

  • Identification of Unique Fragmentation Patterns of Fentanyl Analog Protomers Using Structures for Lossless Ion Manipulations Ion. (2019). OSTI.GOV. [Link]

  • Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. (2023). MDPI. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • ATMOSPHERIC PRESSURE CHEMICAL IONIZATION SOURCES USED IN THE DETECTION OF EXPLOSIVES BY ION MOBILITY SPECTROMETRY. (2009). Pacific Northwest National Laboratory. [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. (2021). NIH. [Link]

  • Atmospheric-pressure chemical ionization (APCI). (n.d.). University of Texas at Austin. [Link]

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Technical Support Center: Managing Cytotoxicity of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers utilizing 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. This resource is designed to provide in-depth troubleshooting strategies and practical guidance to mitigate unintended cytotoxicity, ensuring the integrity and accuracy of your cell-based assay results. As a nitro-heterocyclic compound, its bioactivity is intrinsically linked to cellular metabolic processes that can lead to significant cytotoxic effects. This guide will equip you with the foundational knowledge and actionable protocols to navigate these challenges.

Understanding the Challenge: Mechanism of Cytotoxicity

This compound belongs to a class of compounds structurally related to well-known heterocyclic amines like 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a food-derived carcinogen.[1] The cytotoxicity of these compounds is not typically caused by the parent molecule itself but by its metabolic activation within the cell.[2] This process is primarily mediated by two key enzyme families:

  • Cytochrome P450 (CYP) Enzymes: Specifically, isoforms like CYP1A2 can hydroxylate the compound, initiating its conversion into a reactive electrophilic species.[1]

  • Nitroreductases (NTRs): These enzymes reduce the nitro group (-NO2) to form nitroso and hydroxylamine intermediates.[3] These intermediates are highly reactive and can lead to the formation of DNA adducts and the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[2][3]

This metabolic activation is a critical consideration, as the level of these enzymes can vary significantly between different cell lines, leading to inconsistent results.[4]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of cytotoxicity even at low concentrations of the compound?

A: This is a common issue with metabolically activated compounds. The cell line you are using may have high endogenous levels of metabolic enzymes like CYP1A2 or nitroreductases, which efficiently convert the compound into its toxic metabolites. Even at low concentrations, this rapid conversion can lead to significant cell death.

Q2: My cytotoxicity results are inconsistent across different experiments. What could be the cause?

A: Inconsistency often stems from variability in cell culture conditions. Factors such as cell passage number, confluency at the time of treatment, and minor fluctuations in media composition can alter the metabolic state of the cells, affecting how they process the compound.[5] Standardizing your cell handling and passage number is crucial.

Q3: Can the compound itself interfere with my cytotoxicity assay readout?

A: Yes, particularly with metabolic assays like the MTT or MTS assay. Nitro-aromatic compounds can potentially reduce the tetrazolium salt non-enzymatically, leading to a false signal that suggests higher viability than is actually present.[6][7] It is essential to include a "compound only" control (compound in media without cells) to account for this potential interference.[6]

Q4: What is the difference between cytotoxicity and a cytostatic effect?

A: Cytotoxicity refers to the ability of a compound to kill cells. A cytostatic effect, on the other hand, refers to the ability of a compound to inhibit cell proliferation without necessarily causing cell death. It's important to use assays that can distinguish between these two effects. For example, a viability assay (like MTT) combined with a cytotoxicity assay (like LDH release) can provide a clearer picture.[8]

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the cytotoxicity of this compound.

Problem 1: Excessive Cytotoxicity Obscuring Experimental Results

If the compound's toxicity is preventing you from studying its primary biological effect, the goal is to reduce the off-target cytotoxicity stemming from metabolic activation.

  • Rationale: Reducing the exposure time or cell density can limit the accumulation of toxic metabolites.

  • Troubleshooting Steps:

    • Shorten Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the earliest time point at which your desired biological effect can be measured, before significant cytotoxicity occurs.

    • Optimize Cell Seeding Density: High cell densities can lead to nutrient depletion and changes in metabolic activity. Perform a cell titration to find the optimal seeding density where cells are in a logarithmic growth phase and generate a robust assay signal.[9]

  • Rationale: Since metabolic activation can lead to oxidative stress, co-treatment with an antioxidant can neutralize reactive oxygen species (ROS) and reduce cell death. N-acetylcysteine (NAC) is a widely used antioxidant that can also directly interact with and neutralize electrophilic compounds.[10][11]

  • Troubleshooting Steps:

    • Select an Antioxidant: N-acetylcysteine (NAC) is a common and effective choice.

    • Determine Optimal Concentration: Test a range of NAC concentrations (e.g., 1-10 mM) to find the lowest effective dose that reduces cytotoxicity without affecting your primary endpoint.

    • Co-incubation: Add the NAC to the cell culture medium either as a pre-treatment (for 1-2 hours before adding your compound) or concurrently with your compound.[12]

  • Rationale: Directly inhibiting the enzymes responsible for metabolic activation can prevent the formation of toxic byproducts.

  • Troubleshooting Steps:

    • Identify Key Enzymes: Based on the compound's structure, CYP1A2 is a likely candidate for its activation.[1]

    • Select an Inhibitor: Use a selective inhibitor for the suspected enzyme. For example, α-Naphthoflavone is a known inhibitor of CYP1A2.[13]

    • Perform Co-incubation: Pre-incubate the cells with the inhibitor for a short period (e.g., 30-60 minutes) before adding this compound.

Strategy Parameter Recommended Starting Range Key Consideration
Antioxidant Co-treatment N-acetylcysteine (NAC) Concentration1 - 10 mMEnsure NAC itself is not toxic at the concentration used and does not interfere with the primary assay.[14]
Metabolic Inhibition α-Naphthoflavone (CYP1A2 Inhibitor) Concentration1 - 25 µMConfirm inhibitor specificity and rule out off-target effects.
Assay Optimization Incubation Time6 - 48 hoursBalance between detecting the primary biological effect and minimizing cytotoxicity.
Assay Optimization Cell Seeding Density (96-well plate)1,000 - 100,000 cells/wellOptimize for logarithmic growth and a robust signal-to-noise ratio.[9]
Problem 2: Assay Interference and Artifacts

Your assay results may not accurately reflect cell health due to direct interactions between the compound and the assay reagents.

  • Rationale: Nitro-heterocyclic compounds can chemically reduce tetrazolium salts, leading to a false positive signal for cell viability.

  • Troubleshooting Steps:

    • Include a "Compound Only" Control: In separate wells, add your compound at all tested concentrations to the assay medium without cells.[6]

    • Subtract Background: Subtract the absorbance reading from the "Compound Only" control from the corresponding wells containing cells and the compound. This corrects for any non-enzymatic reduction of the assay reagent.[6]

  • Rationale: To avoid interference with metabolic readouts, use an assay that measures a different aspect of cell death, such as loss of membrane integrity.

  • Troubleshooting Steps:

    • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell lysis.[15] It is a reliable marker of cytotoxicity and is less prone to interference from colored or reducing compounds.

    • Membrane Impermeant Dyes: Use dyes like Propidium Iodide or Trypan Blue, which can only enter cells with compromised membranes. These can be quantified by microscopy or flow cytometry.

Experimental Protocols & Workflows

Protocol 1: General Cytotoxicity Assessment using LDH Release Assay

This protocol provides a framework for quantifying cytotoxicity by measuring LDH release.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the appropriate wells.

  • Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which a lysis buffer (e.g., Triton X-100) is added 30 minutes before the end of the incubation.

    • Background Control: Wells with culture medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).

  • Assay Procedure:

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[16]

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate at room temperature, protected from light, for up to 30 minutes.[16]

    • Measure the absorbance at the recommended wavelength (typically 490 nm).[17]

  • Calculation:

    • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Protocol 2: Workflow for Investigating and Mitigating Cytotoxicity

This workflow provides a logical sequence for troubleshooting.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation A Initial Cytotoxicity Screen (e.g., LDH or MTT Assay) B High Cytotoxicity Observed? A->B C Optimize Assay Conditions (Time, Cell Density) B->C Yes H Proceed with Primary Biological Assay B->H No D Co-treat with Antioxidant (e.g., N-acetylcysteine) C->D E Use Metabolic Inhibitors (e.g., CYP1A2 inhibitor) D->E F Select Cell Line with Low Metabolic Activity E->F G Re-evaluate Cytotoxicity F->G G->H Toxicity Mitigated

Caption: A systematic workflow for addressing cytotoxicity.

Visualizing the Mechanism of Action

The following diagram illustrates the metabolic activation pathway leading to cytotoxicity.

G cluster_0 Cellular Environment cluster_1 Metabolic Activation cluster_2 Cellular Damage Compound 3,8-Dimethyl-2-nitro-3H- imidazo[4,5-F]quinoxaline (Parent Compound) CYP450 Cytochrome P450s (e.g., CYP1A2) Compound->CYP450 Hydroxylation NTR Nitroreductases Compound->NTR Reduction ReactiveMetabolite Reactive Intermediates (Hydroxylamine, Nitroso) CYP450->ReactiveMetabolite NTR->ReactiveMetabolite ROS Reactive Oxygen Species (ROS) Generation ReactiveMetabolite->ROS DNA_Adducts DNA Adduct Formation ReactiveMetabolite->DNA_Adducts CellDeath Cytotoxicity / Apoptosis ROS->CellDeath DNA_Adducts->CellDeath

Caption: Metabolic activation leading to cytotoxicity.

Final Recommendations

When working with metabolically active compounds like this compound, a proactive approach to managing cytotoxicity is essential.

  • Characterize Your Cell Line: If possible, choose a cell line with a metabolic profile that is relevant to your research question but does not excessively metabolize the compound into toxic byproducts.[18][19]

  • Always Use Appropriate Controls: This is non-negotiable, especially for assays prone to compound interference.

  • Employ a Multi-Assay Approach: Do not rely on a single cytotoxicity readout. Combining different assays (e.g., metabolic, membrane integrity) provides a more complete and reliable picture of your compound's effect on cell health.[20]

By understanding the underlying mechanisms of cytotoxicity and systematically applying these troubleshooting strategies, researchers can confidently generate accurate and reproducible data.

References

  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - NCBI. Available from: [Link]

  • Turesky, R. J., et al. (2005). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical research in toxicology, 18(3), 534–543.
  • Ezeriņa, D., et al. (2018). Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection. Molecules, 23(11), 2999.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Available from: [Link]

  • Fischer, M., et al. (2021). Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening. Toxicological Sciences, 181(1), 1-14.
  • Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. Available from: [Link]

  • Maurer, H. H., et al. (2014). Development of an in vitro cytochrome P450 cocktail inhibition assay for assessing the inhibition risk of drugs of abuse. Toxicology letters, 230(2), 247-253.
  • Al-Sheddy, Y., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Assays, 1(1), 1-19.
  • Ates, B., et al. (2022). N-acetylcysteine attenuates sodium arsenite-induced oxidative stress and apoptosis in embryonic fibroblast cells. Toxicology Research, 11(4), 665-673.
  • Chan, G. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 8(11), e79838.
  • Obach, R. S. (2011). In Vitro Cytochrome P450 Inhibition and Induction. In: Drug Metabolizing Enzymes. John Wiley & Sons, Inc.
  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]

  • Promega Corporation. Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • Hrdina, A., et al. (2021). N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells. International Journal of Molecular Sciences, 22(23), 12711.
  • Park, C. H., et al. (2023). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. International Journal of Molecular Sciences, 24(1), 589.
  • Asif, M. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(21), 6438.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. In: Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual.
  • Cui, K., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 6, 289.
  • Brown, H. S., et al. (2006). The Utility of in Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Drug Metabolism and Disposition, 34(1), 7-15.
  • Al-Sheddy, Y., et al. (2025). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
  • European Collection of Authenticated Cell Cultures. Making cell lines more physiologically relevant for toxicology testing. Available from: [Link]

  • Lall, N., et al. (2017). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. Journal of microbiological methods, 143, 37–44.
  • Chan, G. K., et al. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
  • ISLA S.A.S. Cell health assay guide. Available from: [Link]

  • Yan, Z., & Caldwell, G. W. (Eds.). (2021). Cytochrome P450: In Vitro Methods and Protocols. Humana.
  • Soontrapa, K., et al. (2019). N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells. Asian Pacific Journal of Allergy and Immunology, 37(4), 218-225.
  • Al-Snafi, A. E. (2016). N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells. Journal of Clinical & Experimental Toxicology, 1(1), 1-6.
  • Ito, N., et al. (1998). Low-dose carcinogenicity of a heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline: relevance to risk assessment. Japanese journal of cancer research, 89(10), 1033–1039.
  • BioIVT. (2024). Metabolism: A Critical Factor in Species Selection for Nonclinical Toxicology Studies. Available from: [Link]

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"overcoming poor solubility of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline in biological media"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline and related poorly soluble compounds. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to help you overcome solubility challenges in your biological experiments.

A Note on the Target Compound: this compound is a specific analog within the broader class of imidazo[4,5-f]quinoxalines. While direct solubility data for this nitrated compound is scarce, its core heterocyclic structure is shared with the well-studied compound 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). MeIQx is known for its poor aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol[1][2]. This guide leverages established principles for enhancing the solubility of MeIQx and other poorly soluble drug candidates, providing a robust framework for your research.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles researchers face.

Q1: I dissolved my compound in DMSO, but it precipitated immediately upon addition to my aqueous cell culture medium. What happened?

Answer: This is a common phenomenon known as "crashing out." While your compound is soluble in 100% DMSO, the final concentration of DMSO in your medium is likely too low to maintain solubility. The aqueous environment of the medium, often buffered to a physiological pH of ~7.4 and containing salts and proteins, creates a highly polar environment that cannot accommodate the hydrophobic compound[3]. The compound molecules rapidly aggregate and precipitate.

Immediate Troubleshooting Steps:

  • Verify DMSO Concentration: Ensure the final DMSO concentration in your media does not exceed levels recommended for your specific cell line, typically <0.5% to avoid cytotoxicity[4][5].

  • Serial Dilution: Instead of a single large dilution, try a stepwise (serial) dilution. First, dilute the DMSO stock into a smaller volume of serum-free media, vortexing vigorously, and then add this intermediate dilution to your final culture volume. This can sometimes prevent immediate, localized precipitation.

  • Increase Mixing Energy: When adding the compound stock to the media, vortex or pipette vigorously to disperse the compound as quickly as possible, preventing localized high concentrations that initiate precipitation.

Q2: What is the maximum concentration of a co-solvent like DMSO or ethanol I can safely use in my in vitro assay?

Answer: This is a critical question, as excessive solvent concentrations can be cytotoxic or interfere with your assay, independent of your compound's activity[4]. The tolerance is highly cell-line dependent. Always perform a vehicle control experiment using the highest intended solvent concentration to assess its baseline effect.

Co-SolventTypical Max. Concentration (v/v)Cell Line ConsiderationsKey Insights & Cautions
DMSO 0.1% - 0.5% Many immortalized cell lines (e.g., HeLa, MCF-7) tolerate up to 0.5%.[5] Primary cells and stem cells are often more sensitive.Concentrations above 1% can inhibit cell growth and induce differentiation or apoptosis.[4] Even low concentrations (0.25-0.5%) can sometimes have unexpected stimulatory effects.[4]
Ethanol 0.1% - 1.0% Similar to DMSO, tolerance varies.Can interfere with assays measuring reactive oxygen species (ROS).[6] Often considered slightly less disruptive than DMSO for certain cellular pathways.
Q3: How should I prepare and store my stock solution?

Answer: Proper stock solution preparation is the foundation of a successful experiment.

  • Weighing: Use a calibrated analytical balance to weigh your compound.

  • Solvent Choice: For a 10-100 mM stock, high-purity, anhydrous DMSO is the standard choice for compounds like imidazo[4,5-f]quinoxalines[1].

  • Dissolution: Add the solvent to the vial containing the compound. Cap tightly and vortex vigorously. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution by providing the kinetic energy needed to overcome the compound's crystal lattice energy.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light, as many complex organic molecules are light-sensitive[1].

Part 2: A Systematic Guide to Solubility Enhancement

If initial troubleshooting fails, a more systematic approach is required. The following workflow provides a logical progression from simple to advanced techniques.

G cluster_success start Compound Precipitates in Biological Media check_dmso Step 1: Optimize Co-Solvent Conditions start->check_dmso Start Here ph_adjust Step 2: pH Adjustment check_dmso->ph_adjust If precipitation persists success Solubility Achieved Proceed with Experiment check_dmso->success cyclodextrin Step 3: Complexation with Cyclodextrins ph_adjust->cyclodextrin If solubility is still insufficient or pH change is not viable ph_adjust->success advanced Step 4: Advanced Formulations cyclodextrin->advanced For very challenging compounds or in vivo applications cyclodextrin->success advanced->success

Caption: A decision workflow for systematically troubleshooting poor solubility.

Strategy 1: pH Adjustment for Ionizable Compounds

Scientific Principle: The imidazo[4,5-f]quinoxaline core contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the surrounding medium. The solubility of an ionizable compound is often lowest at its isoelectric point and increases as the molecule becomes charged[7]. By adjusting the pH of your buffer or medium away from the compound's pKa, you can increase the proportion of the more soluble, ionized form.

Protocol: pH-Dependent Solubility Screening

  • pKa Estimation: If the experimental pKa is unknown, use chemical software (e.g., ChemAxon, MarvinSketch) to predict it. The basic nitrogens in the quinoxaline and imidazole rings are likely candidates for protonation.

  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) with pH values ranging from 4.0 to 9.0.

  • Equilibration: Add an excess of your solid compound to a small volume (e.g., 1 mL) of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., >14,000 rpm) to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax, HPLC).

  • Analysis: Plot solubility versus pH to identify the optimal pH range for dissolution.

Causality & Trustworthiness: This experiment is self-validating. The resulting solubility-pH profile directly informs the optimal buffer conditions. However, remember that significant deviations from physiological pH (~7.2-7.4) may not be compatible with cell-based assays[3]. This method is often best for preparing concentrated stock solutions in a non-cellular buffer system.

ProsCons
Simple and cost-effective.Not always compatible with biological systems that require a specific pH range.
Can produce a significant increase in solubility.May alter the compound's charge state, potentially affecting its interaction with biological targets.
Strategy 2: Complexation with Cyclodextrins

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[8]. They can encapsulate poorly soluble "guest" molecules, like your compound, within their core, forming a water-soluble inclusion complex[9][10]. This effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HPβCD) is a common and safe choice for in vitro and in vivo use.

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Dissolve HPβCD in your desired biological buffer or water to make a concentrated stock (e.g., 40% w/v). Gentle warming may be required.

  • Add Compound: Add your compound (either as a solid or from a minimal volume of DMSO stock) to the HPβCD solution.

  • Complexation: Mix vigorously. This process can be enhanced by sonicating the mixture for 15-30 minutes or by shaking overnight at room temperature. The goal is to provide enough energy for the compound to enter the cyclodextrin cavity.

  • Sterilization: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. This also serves to remove any small amounts of undissolved compound aggregates.

  • Validation: It is crucial to run a parallel control with HPβCD alone in your assay, as cyclodextrins can sometimes have biological effects, such as extracting cholesterol from cell membranes.

ProsCons
Highly effective for many hydrophobic compounds.[8]Can have intrinsic biological effects at high concentrations.
Generally low toxicity, especially modified CDs like HPβCD.May alter the free concentration of the drug available to interact with its target.
Can also improve compound stability.[11]Requires optimization of the drug-to-CD ratio.
Strategy 3: Advanced Formulations (Nanoparticles & Liposomes)

For particularly challenging compounds or for transitioning to in vivo studies, advanced formulations may be necessary. These methods encapsulate the drug in carrier systems to improve solubility and bioavailability[12][13][14].

  • Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range (<1000 nm)[15][16]. The increased surface area significantly enhances the dissolution rate according to the Noyes-Whitney equation[17]. This approach is a key strategy for formulating poorly water-soluble compounds[12].

  • Liposomal Encapsulation: Liposomes are spherical vesicles composed of a lipid bilayer[18]. Hydrophobic drugs like your compound can be incorporated directly into this lipid bilayer[19][20]. The resulting liposome is dispersible in aqueous solutions, effectively acting as a carrier for the insoluble drug.

These advanced techniques typically require specialized equipment (e.g., high-pressure homogenizers, sonicators, microfluidizers) and significant formulation expertise. They represent a powerful but resource-intensive option for drug development.

References
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. [Link]

  • Astuti, I. Y., et al. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(2), 345-352. [Link]

  • Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017–1025. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology-Animal, 50(6), 522-528. [Link]

  • FooDB. (2019). Showing Compound 3-Methyl-3H-imidazo[4,5-f]quinoxalin-2-amine (FDB020194). [Link]

  • Kaur, T., et al. (2015). Improvement of dissolution rate and aqueous solubility of nitrazepam by solid dispersion technique. Journal of Drug Delivery and Therapeutics, 5(3), 1-8. [Link]

  • Liversidge, G. G., & Cundy, K. C. (1995). Drug nanoparticles: formulating poorly water-soluble compounds. Controlled release, 1(2), 153-162. [Link]

  • Fuguet, E., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2415-2425. [Link]

  • Kumar, S., & Singh, S. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(8), 3149. [Link]

  • Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International journal of pharmaceutics, 160(2), 229-237. [Link]

  • Laouini, A., et al. (2012). Liposome formulations of hydrophobic drugs. Journal of liposome research, 22(4), 271-281. [Link]

  • Sikarra, D., Shukla, V., Kharia, A. A., & Chatterjee, D. P. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 9(2), 634-641. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • Microbe Notes. (2024). Microbial Culture Media: Types, Examples, Uses. [Link]

  • Fathi, F., et al. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 4(Supplement), 41. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5-f]QUINOXALINE). In Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. International Agency for Research on Cancer. [Link]

  • Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed research international, 2015, 198268. [Link]

  • Ates, C., & Tugcu, G. (2023). The Effect of Dimethyl Sulfoxide (DMSO) on the Viability of HeLa and MCF-7 Cell Lines. Journal of Applied Biological Sciences, 17(2), 223-227. [Link]

  • Sharma, D., Saini, S., Singh, M., & Singh, G. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 061-074. [Link]

  • Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]

  • Avdeef, A., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS omega, 8(47), 44883-44896. [Link]

  • Aryal, S. (2022). Culture Media: Classification, Types, and Relevance. Conduct Science. [Link]

  • Singh, M., Sharma, R., & Banerjee, U. C. (2002). Biotechnological applications of cyclodextrins. Biotechnology annual review, 8, 123-151. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Jesorka, A., & Orwar, O. (2008). Liposomes: technologies and analytical applications. Annual review of analytical chemistry, 1, 801-832. [Link]

  • Patsnap. (2024). How does drug solubility affect drug delivery? [Link]

  • Cyclodextrins. (2024). Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Al-Kassas, R., et al. (2022). Nanotechnology & Poorly Soluble Drugs. Drug design, development and therapy, 16, 1757-1774. [Link]

  • Helix Biotech. (2024). The Role of Liposomes in Delivering Hydrophilic vs. Hydrophobic Drugs. [Link]

  • Waykar, M. (2015). Methods of solubility enhancements. SlideShare. [Link]

  • Iyer, K. R., et al. (2014). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian journal of pharmaceutical sciences, 76(4), 284-291. [Link]

  • Banat's University of Agricultural Sciences and Veterinary Medicine "King Michael I of Romania" from Timisoara. (2020). The Importance of Solubility for New Drug Molecules. [Link]

  • MDPI. (n.d.). Special Issue: Dissolution Enhancement of Poorly Soluble Drugs. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADILET, 1-32. [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ResearchGate. [Link]

  • Lifeasible. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]

  • LibreTexts Biology. (2021). 2.1: Introduction Growth Media. [Link]

  • Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of nanoscience and nanotechnology, 13(10), 6545-6561. [Link]

  • PreScouter. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery. [Link]

  • National Center for Biotechnology Information. (n.d.). Meiqx. PubChem Compound Database. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Rahman, A., et al. (2023). Solubility of Drugs, Their Enhancement, Factors Affecting and Their Limitations: A Review. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 78-94. [Link]

  • Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

Sources

"minimizing degradation of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline during experiments"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to minimize degradation and ensure the integrity of your experimental results. The information herein is synthesized from established principles of organic chemistry and data from structurally related nitroaromatic and imidazoquinoxaline compounds.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of this compound.

Q1: What are the primary factors that can cause degradation of this compound?

A1: The primary factors are exposure to light (photodegradation), inappropriate pH conditions during dissolution or in aqueous buffers, presence of reducing agents, and elevated temperatures. The nitroaromatic and imidazoquinoxaline moieties are susceptible to specific degradation pathways under these conditions.

Q2: How should I properly store this compound?

A2: For long-term storage, it is recommended to store the solid compound at -20°C or lower, in a light-protected container (e.g., amber vial), and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation and reaction with atmospheric moisture.

Q3: What is the best way to prepare stock solutions?

A3: Prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). It is advisable to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, store them in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: I am observing unexpected peaks in my analytical runs (HPLC, LC-MS). Could this be due to degradation?

A4: Yes, the appearance of new, unexpected peaks is a common indicator of compound degradation. The primary degradation products are likely the reduced amino form (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) or hydroxylated byproducts.

Q5: Can the pH of my experimental buffer affect the stability of the compound?

A5: Absolutely. The stability of related imidazoquinoxaline compounds has been shown to be pH-dependent.[1][2][3] It is crucial to maintain a consistent and appropriate pH to prevent acid- or base-catalyzed degradation. For many pharmaceuticals, optimal stability is often found in slightly acidic to neutral conditions.[4][5][6]

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments, with a focus on the underlying chemical principles.

Troubleshooting Guide 1: Inconsistent Bioassay Results

Symptom: High variability in dose-response curves or loss of compound activity over the course of an experiment.

Potential Cause: Degradation of the compound in the assay medium.

Underlying Chemistry: The nitro group of this compound is an electron-withdrawing group, which can make the compound susceptible to nucleophilic attack and reduction, particularly in a complex biological medium.[7] The presence of cellular reducing agents (e.g., glutathione) or certain enzymes can lead to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, altering the compound's biological activity.

Recommended Actions:

  • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the assay medium as much as possible.

  • Control Atmosphere: If the degradation is suspected to be reductive, performing the experiment under a controlled (e.g., low oxygen) or inert atmosphere might provide insights, though this is not always feasible for cell-based assays.

  • Spike-in Control: At the end of your experiment, spike a known concentration of the fresh compound into a blank well containing only the assay medium that has been incubated for the same duration. Analyze this sample by HPLC or LC-MS to assess the extent of degradation in the medium itself.

Troubleshooting Guide 2: Poor Reproducibility in Analytical Quantification

Symptom: Decreasing peak area of the parent compound in repeat injections from the same vial.

Potential Cause: Instability of the compound in the analytical solvent or autosampler.

Underlying Chemistry: Photodegradation is a significant concern for nitroaromatic compounds.[8][9] Exposure to UV light from laboratory lighting or within the autosampler can lead to the formation of photoproducts. Additionally, prolonged residence in certain solvents, especially at room temperature, can facilitate degradation.

Recommended Actions:

  • Use UV-Protected Vials: Always use amber glass or other UV-protected vials for your samples.

  • Cool the Autosampler: If available, set the autosampler temperature to a lower value (e.g., 4°C) to slow down potential degradation.

  • Solvent Stability Study: Prepare the compound in your analytical mobile phase or injection solvent and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) while keeping the solution under the same conditions as your experimental samples. This will help you determine the stability window for your analytical runs.

Hypothetical Solvent Stability Data
SolventTemperature% Parent Compound Remaining (4 hours)% Parent Compound Remaining (24 hours)
DMSO25°C99.5%98.0%
Acetonitrile25°C98.2%92.5%
Methanol25°C97.5%90.1%
PBS (pH 7.4)25°C95.3%85.6%

This is illustrative data and should be experimentally verified for your specific conditions.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for handling, storage, and analysis to minimize degradation.

Protocol 1: Long-Term Storage of Solid Compound
  • Aliquot: Upon receipt, if the quantity allows, aliquot the solid compound into smaller, single-use amounts in amber glass vials.

  • Inert Atmosphere: Gently flush each vial with an inert gas (argon or nitrogen) for 10-15 seconds to displace air and moisture.

  • Seal: Tightly cap the vials. For extra protection, you can wrap the cap with parafilm.

  • Storage: Place the vials in a light-protected, sealed container with a desiccant and store at -20°C or -80°C.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity DMSO or DMF.

  • Dissolution: Allow the solid compound to equilibrate to room temperature before opening to prevent condensation of moisture. Dissolve the compound to the desired concentration. Gentle vortexing or sonication in a room temperature water bath can be used to aid dissolution.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in UV-protected microcentrifuge tubes or vials.

  • Storage: Store the aliquots at -80°C. When needed, thaw a single aliquot and use it for the experiment. Do not refreeze partially used aliquots.

Protocol 3: Monitoring Compound Stability by HPLC
  • System Preparation: Use a well-maintained HPLC system with a C18 column.

  • Mobile Phase: A common mobile phase for such compounds would be a gradient of acetonitrile and water with 0.1% formic acid. The acidic modifier helps to ensure consistent ionization and peak shape.

  • Sample Preparation: Prepare a sample of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

  • Analysis: Inject the sample and monitor the chromatogram at a relevant UV wavelength (determined by a UV scan of the compound).

  • Assessment: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The identity of degradation products can be further investigated using LC-MS.

IV. Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on the chemistry of related compounds.

parent 3,8-Dimethyl-2-nitro-3H- imidazo[4,5-F]quinoxaline reduced 2-Amino-3,8-dimethyl- imidazo[4,5-f]quinoxaline parent->reduced Reduction (e.g., cellular reductants) photoproduct Hydroxylated and/or Ring-Opened Products parent->photoproduct Photodegradation (UV/Vis Light) hydrolysis_product Ring-Opened Products parent->hydrolysis_product Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

This diagram outlines a logical workflow for assessing the stability of the compound under your specific experimental conditions.

start Prepare fresh solution of compound in experimental buffer/solvent timepoint_zero Timepoint 0: Analyze by LC-MS start->timepoint_zero incubate Incubate under experimental conditions (light, temp, pH) start->incubate compare Compare chromatograms (Peak area of parent, appearance of new peaks) timepoint_zero->compare timepoint_x Timepoint X: Analyze by LC-MS incubate->timepoint_x timepoint_x->compare decision Is degradation > 5%? compare->decision stable Proceed with experiment decision->stable No unstable Modify experimental conditions (e.g., shorter time, different buffer) decision->unstable Yes

Caption: Workflow for assessing the experimental stability of the compound.

V. References

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Stillwell, W. G., Turesky, R. J., Gross, G. A., Skipper, P. L., & Tannenbaum, S. R. (1994). Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans. Cancer Epidemiology, Biomarkers & Prevention, 3(5), 399-405. [Link]

  • International Agency for Research on Cancer. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. [Link]

  • National Center for Biotechnology Information. (n.d.). Meiqx. In PubChem. Retrieved from [Link]

  • Grivas, S., & Olsson, K. (1985). An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 39(1), 31-34. [Link]

  • Turesky, R. J., et al. (2005). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 18(3), 534-542. [Link]

  • Pabel, J., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][7][10]diazepine-3-carboxylate does not influence bioavailability. Scientific Reports, 10(1), 1089. [Link]

  • Lipczynska-Kochany, E. (1999). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 33(6), 1439-1448. [Link]

  • Turesky, R. J., et al. (2005). Stability and Reactivity of 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 18(3), 534-542. [Link]

  • Gollapalli, N. R., et al. (2021). NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. International Journal of Research and Analytical Reviews, 8(2), 529-535. [Link]

  • Xu, L., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 755–760. [Link]

  • Liu, X., et al. (2013). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Bioorganic & Medicinal Chemistry Letters, 23(17), 4823-4827. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Rajeswari, M., & Pitchumani, K. (2017). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 7(5), 2521-2553. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Namiotko, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3196. [Link]

  • Namiotko, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6301. [Link]

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. Retrieved from [Link]

  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. Biotechnology and Genetic Engineering Reviews, 11(1), 187-213. [Link]

  • Climent, M. J., et al. (2004). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Green Chemistry, 6(5), 241-246. [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Open Access Journals. (2023). Heterocyclic compounds: The Diverse World of Ringed Molecules. Journal of Chemical Science and Engineering, 2(1), 1-2. [Link]

  • de Oliveira, A. C., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Latin American Journal of Pharmacy, 39(10), 2055-2060. [Link]

Sources

"addressing non-specific binding of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Welcome to the technical support resource for researchers utilizing this compound. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to address one of the most common challenges encountered with small molecules in experimental assays: non-specific binding. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the accuracy, specificity, and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a heterocyclic small molecule.[1][2] It belongs to the imidazoquinoxaline family, a class of compounds studied for their biological activities. This particular molecule is the 2-nitro analogue of MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline), a well-documented mutagen and potential carcinogen formed during the cooking of meat and fish.[3][4][5] Given its structural similarity to MeIQx, this nitro-variant is often used in research to understand the molecular mechanisms of DNA binding and mutagenicity, potentially serving as a synthetic intermediate for metabolic studies.[1] Understanding its chemical properties is the first step in troubleshooting its behavior in assays.

PropertyValue / DescriptionSource
Molecular Formula C₁₁H₉N₅O₂Appchem[2]
Molecular Weight 243.22 g/mol Appchem[2]
Appearance Pale orange to brown crystalline solid (Predicted based on MeIQx)PubChem[4]
Melting Point 257-258.5°CChemicalBook[1]
Solubility Soluble in methanol and dimethyl sulfoxide (DMSO) (Inferred from MeIQx)NCBI[3]
Q2: What is non-specific binding and why is it a critical issue in my experiments?

Non-specific binding refers to the interaction of your compound of interest with unintended targets in an assay system. These targets can include the surfaces of your microplate wells, blocking proteins, or other cellular components unrelated to your primary research question.[6] This phenomenon is problematic because it generates a high background signal, which can mask the true, specific signal from the intended target interaction. The consequences are a reduced signal-to-noise ratio, poor assay sensitivity, and data that is both unreliable and difficult to interpret.[6][7] Effectively minimizing non-specific binding is paramount for achieving accurate and reproducible results.

cluster_0 The Problem: Non-Specific Binding Compound Test Compound (this compound) Target Specific Target (e.g., Receptor, DNA) Compound->Target Specific Binding (Desired Signal) NonSpecific Off-Target Surfaces (Plastic, Blocking Proteins) Compound->NonSpecific Non-Specific Binding (Background Noise)

Caption: Specific vs. Non-Specific Binding of the Test Compound.

Troubleshooting Guide: A Step-by-Step Approach to Mitigating Non-Specific Binding

This section provides a systematic workflow for diagnosing and resolving issues related to high background signals in your experiments.

Q3: I'm observing a very high background signal in my assay. What is the first thing I should optimize?

Answer: Your first line of defense is to optimize the blocking and washing steps. These two procedures are fundamental to preventing molecules from adhering non-specifically to the assay plate and to remove any that do.

Start High Background Detected Step1 Step 1: Optimize Blocking Buffer Start->Step1 Step2 Step 2: Optimize Wash Protocol Step1->Step2 Decision Is Background Reduced? Step2->Decision Success Proceed with Assay Decision->Success Yes Failure Move to Buffer Component Optimization Decision->Failure No

Caption: Initial troubleshooting workflow for high background signal.

1. The Central Role of the Blocking Agent

A blocking agent is a solution, typically protein-based, used to saturate all unoccupied binding sites on the surface of a microplate well.[6] This prevents both your test compound and subsequent detection reagents from binding non-specifically.

  • Causality: The imidazoquinoxaline core is a planar, aromatic structure, which can participate in hydrophobic interactions with polystyrene microplates. An effective blocker will present a neutral, hydrated surface that is less attractive to the compound.

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Highly purified, consistent, low cross-reactivity.More expensive.
Non-fat Dry Milk 1-5% (w/v)Inexpensive and effective for many applications.High protein variability; may contain phosphoproteins and biotin, which can interfere with specific assays.[8]
Casein 1% (w/v) in TBS/PBSA purified milk protein, effective at reducing non-specific binding.[9]Can cause higher background with phospho-specific antibodies.
Commercial Blockers Per ManufacturerOptimized formulations, often protein-free, for specific assay types.Highest cost.

Protocol 1: Optimizing Blocking Conditions

  • Prepare Blockers: Prepare several different blocking agents (e.g., 3% BSA in PBS, 5% non-fat milk in PBS).

  • Coat Wells: Coat a 96-well plate with your target antigen or antibody as per your standard protocol.

  • Apply Blockers: Add the different blocking solutions to replicate sets of wells. Include a "no blocker" control.

  • Incubate: Incubate the plate for at least 1-2 hours at room temperature or overnight at 4°C. Rationale: Longer incubation ensures complete surface saturation.

  • Wash: Proceed with your standard washing protocol.

  • Test: Run the assay using only the detection reagents (no target analyte) to measure the background signal generated by each blocking condition.

  • Analyze: Select the blocking agent that provides the lowest background signal without diminishing the specific signal (check with a positive control).

2. The Power of Stringent Washing

Washing removes unbound and weakly bound molecules. Insufficient washing is a primary cause of high background.[10]

  • Causality: The goal is to create a high-stringency environment that disrupts low-affinity, non-specific interactions while preserving the high-affinity, specific binding of your compound to its target.

Protocol 2: Optimizing Wash Steps

  • Buffer Selection: Use a physiological buffer like PBS or Tris-buffered saline (TBS). The inclusion of a non-ionic detergent is critical. A concentration of 0.05% Tween-20 is standard.[11] Rationale: Tween-20 reduces surface tension and helps dislodge non-specifically bound molecules.

  • Volume: Ensure the wash volume is sufficient to cover the entire well surface, typically 300-400 µL for a 96-well plate.[10]

  • Repetitions and Soak Time:

    • Increase the number of wash cycles from the standard 3 to 5 or 6.

    • Introduce a "soak time" for each wash. After dispensing the wash buffer, let the plate sit for 30-60 seconds before aspiration. This allows the buffer to effectively solubilize and remove unwanted molecules.

  • Aspiration: Ensure the aspiration step is complete, removing all residual liquid without allowing the wells to dry out completely, which can denature coated proteins.

Q4: My background is still high after optimizing blocking and washing. What are my next steps?

Answer: If the foundational steps are insufficient, you must now turn your attention to the composition of the assay buffer itself. The chemical environment in which the binding event occurs can be tailored to discourage non-specific interactions.

1. Incorporate or Adjust Detergents

Detergents are amphipathic molecules that can disrupt non-specific hydrophobic interactions.[12][13]

  • Causality: The hydrophobic, planar structure of this compound makes it prone to sticking to hydrophobic surfaces. Non-ionic detergents form micelles that can sequester the compound or coat surfaces, making them less "sticky."

DetergentTypeTypical Conc.Key Characteristics
Tween-20 Non-ionic0.05 - 0.1%Standard for most immunoassays; gentle.[11]
Triton X-100 Non-ionic0.05 - 0.1%Slightly stronger than Tween-20; can be more effective.
CHAPS Zwitterionic0.05 - 0.1%Can be useful for solubilizing membrane proteins without denaturation.[12]

Protocol 3: Titration of Detergents in Assay Buffer

  • Prepare Buffers: Prepare a series of your standard assay buffer containing varying concentrations of a non-ionic detergent (e.g., 0.01%, 0.05%, 0.1%, and 0.5% Tween-20).

  • Run Assay: Perform your experiment using these different buffers for all compound and antibody dilution steps.

  • Evaluate: Measure both the specific signal (with your target) and the background signal (without your target).

  • Select: Choose the detergent concentration that provides the best signal-to-noise ratio. Be aware that excessively high detergent concentrations can sometimes disrupt specific antibody-antigen interactions.

2. Adjust Ionic Strength and pH

  • Causality: Non-specific binding can also be driven by electrostatic interactions. Increasing the ionic strength of your buffer (e.g., by increasing the NaCl concentration from 150 mM to 300-500 mM) can disrupt these weak charge-based interactions. Furthermore, the pH of the buffer can alter the charge of your compound or interacting proteins. The related compound, N-NO-MeIQx, shows pH-dependent stability, becoming less stable at lower pH values.[14] This suggests the protonation state, and therefore charge, of the imidazoquinoxaline core can be influenced by pH, which will in turn affect its binding properties.

Q5: How do I confirm that the binding I am now measuring is truly specific to my target?

Answer: The definitive way to demonstrate specificity is through a competition assay and the use of proper negative controls. This is a self-validating step that provides trustworthiness to your data.

cluster_1 Competition Assay Principle cluster_A Without Competitor cluster_B With Competitor Target Specific Target Test_Compound Test Compound (Labeled) Test_Compound->Target Binding Occurs (High Signal) Competitor Known Unlabeled Ligand (High Concentration) Competitor->Target Blocks Site No_Bind Test Compound Cannot Bind (Low Signal)

Caption: Principle of a competition assay to validate binding specificity.

Experimental Controls for Validating Specificity:

  • Negative Control: Run your assay in wells that do not contain the specific target (e.g., uncoated wells, or lysate from a cell line that does not express the target protein). The signal in these wells represents the true background and non-specific binding.

  • Competition Assay:

    • Identify a known, unlabeled molecule that binds to the same site on your target as your test compound.

    • Pre-incubate your target with a high concentration (e.g., 100-fold excess) of this unlabeled competitor before adding your this compound.

    • Expected Outcome: If the binding of your test compound is specific, the competitor will occupy the binding sites, leading to a significant reduction in the measured signal. If the signal is unaffected, your compound is likely binding to a different site or non-specifically.

References

  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) . (1993). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. NCBI Bookshelf. [Link]

  • Turesky, R. J., et al. (2005). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical research in toxicology, 18(4), 711–722. [Link]

  • Meiqx | C11H11N5 | CID 62275 . PubChem, National Institutes of Health. [Link]

  • Ray, S., et al. (2017). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 117(12), 8323-8373. [Link]

  • Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. The Israel journal of medical sciences, 23(6), 732–734. [Link]

  • Bench Tips for Optimizing ELISA: It All Comes Out in the Wash . (2013). Biocompare. [Link]

  • Grivas, S., & Olsson, K. (1985). An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14C-Labelled Analogue. Acta Chemica Scandinavica, 39b, 31-34. [Link]

  • D'Ascenzo, L., et al. (2021). Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays. RNA, 27(10), 1238-1248. [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding . (2023). Patsnap Synapse. [Link]

  • 3H-Imidazo[4,5-f]quinoxaline, 3,8-dimethyl-2-nitro- | 115044-40-1 . Appchem. [Link]

  • Non-Specific Binding: Why It Needs to be Blocked in Western blots! (2017). G-Biosciences. [Link]

  • Vasta, J. D., et al. (2019). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS chemical biology, 14(4), 618–627. [Link]

  • How to Optimize Microplate Washing for ELISA and Cell-Based Assays . (2023). LabX. [Link]

  • Danielczak, B., et al. (2023). Recent Advances in Detergent Chemistry and Handling Support Membrane Protein Analysis Including Lipid Interactions. Chemistry, 3(1), 329-346. [Link]

  • Dahlin, J. L., et al. (2018). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 4(3), 241-251. [Link]

  • Uncovering the Role of Detergents in Protein Solubilization . (2013). G-Biosciences. [Link]

  • Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems . (2013). YouTube. [Link]

  • Optimizing the Separation Step on 96-well Microplates for ELISA Assays . Corning. [Link]

  • Vogt, R. F. Jr., et al. (1987). Methods for Reducing Non-Specific Antibody Binding in Enzyme-Linked Immunosorbent Assays. Journal of Immunological Methods, 101(1), 43-50. [Link]

  • How Do Detergents Denature Proteins? (2023). YouTube. [Link]

  • 3H-imidazo[4,5-f]quinoxaline | C9H6N4 | CID 136080001 . PubChem, National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing DNA Adduct Formation with 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline (MeIQx)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline (MeIQx). This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the efficiency of your DNA adduct formation experiments. As professionals in drug development and toxicology, we understand that achieving consistent and high-yield adduction is critical for accurate genotoxicity assessment and mechanistic studies. This resource synthesizes established biochemical principles with practical, field-proven insights to help you navigate the complexities of in vitro MeIQx-DNA adduct synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles and practices of MeIQx-DNA adduct formation.

Q1: What is MeIQx, and why is it a focus of DNA adduct studies?

A1: 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) is a potent mutagenic and carcinogenic heterocyclic aromatic amine (HAA).[1] It is commonly formed during the high-temperature cooking of protein-rich foods like meat and fish.[1] Its significance in research stems from its widespread dietary exposure and its ability to form covalent bonds with DNA, known as DNA adducts. These adducts are considered a critical initiating event in chemical carcinogenesis, making MeIQx a key compound for studying mechanisms of genotoxicity and for evaluating cancer risk.[1][2]

Q2: What is the fundamental mechanism of MeIQx-DNA adduct formation?

A2: MeIQx itself is not reactive towards DNA. It requires metabolic activation to become genotoxic. This is a multi-step process:

  • Phase I Metabolism (N-hydroxylation): Cytochrome P450 (CYP) enzymes, primarily CYP1A2 in the liver and CYP1A1 in extrahepatic tissues, catalyze the N-hydroxylation of the exocyclic amino group of MeIQx to form N-hydroxy-MeIQx.[3] This is a critical, rate-limiting step.

  • Phase II Metabolism (O-esterification): The N-hydroxy-MeIQx intermediate is further activated by phase II enzymes. N-acetyltransferases (NATs), particularly NAT2, catalyze the O-acetylation of N-hydroxy-MeIQx to form a highly unstable N-acetoxy ester.[3] This ester readily breaks down to form a highly electrophilic nitrenium ion.

  • DNA Adduction: The electrophilic nitrenium ion is the ultimate carcinogen that reacts with nucleophilic sites on DNA bases. The primary site of adduction is the C8 position of guanine, forming the N-(deoxyguanosin-8-yl)-MeIQx (dG-C8-MeIQx) adduct.[1][3] Minor adducts at the N2 position of guanine have also been reported.[1]

Q3: Why is a liver S9 fraction typically used in in vitro MeIQx-DNA adduct formation assays?

A3: The liver S9 fraction is the supernatant obtained after a 9,000g centrifugation of a liver homogenate. It contains both the microsomal fraction (rich in Phase I CYP enzymes) and the cytosolic fraction (containing Phase II enzymes like NATs and sulfotransferases).[4] This makes it a comprehensive and cost-effective in vitro system for mimicking the metabolic activation of pro-carcinogens like MeIQx that require both Phase I and Phase II enzymatic activities.

Q4: What are the key cofactors required for a successful in vitro reaction with S9 mix?

A4: To ensure the activity of the enzymes within the S9 fraction, specific cofactors are essential. For MeIQx activation, the most critical cofactors are:

  • NADPH (or an NADPH-regenerating system): This is the primary cofactor for cytochrome P450 reductase, which is necessary for the function of CYP enzymes in the Phase I N-hydroxylation step.

  • UDPGA (Uridine 5'-diphosphoglucuronic acid): While O-acetylation is a major activation pathway, glucuronidation can also play a role in the metabolism of HAAs. Including UDPGA can provide a more complete metabolic profile, though it's primarily a detoxification pathway for some compounds. For maximizing adduct formation, ensuring the O-acetylation pathway is favored is key.

  • Acetyl-CoA (or a generating system): This is the acetyl group donor for the critical O-acetylation step catalyzed by N-acetyltransferases (NATs). Its presence can significantly enhance the formation of the reactive N-acetoxy-MeIQx intermediate.

Q5: What analytical methods are most commonly used to detect and quantify MeIQx-DNA adducts?

A5: The two most prevalent methods are:

  • ³²P-Postlabeling: This is an ultra-sensitive technique capable of detecting as few as 1 adduct in 10⁹–10¹⁰ nucleotides.[5] It involves enzymatic digestion of the DNA, radiolabeling of the adducted nucleotides, and separation by chromatography.[5] However, a significant drawback is its lack of structural specificity, making it difficult to definitively identify the adduct without appropriate standards.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high specificity and structural confirmation of the adducts.[3] It is now widely considered the gold standard for the accurate quantification of specific DNA adducts.[7] Sample preparation and cleanup are crucial for successful LC-MS/MS analysis to minimize matrix effects.[7]

Section 2: Troubleshooting Guide for Low Adduct Yield

This section provides a structured approach to diagnosing and resolving common issues leading to inefficient MeIQx-DNA adduct formation in vitro.

Problem Area 1: Inefficient Metabolic Activation

The most common reason for low adduct yield is the failure to efficiently generate the reactive electrophile from the parent MeIQx compound.

Potential Cause Recommended Action & Rationale
Suboptimal S9 Fraction Activity Source and Quality: Ensure you are using a high-quality, reputable source of liver S9. S9 fractions from animals induced with CYP inducers (e.g., Aroclor 1254, β-naphthoflavone) will have significantly higher CYP1A activity. Storage and Handling: S9 fractions are temperature-sensitive. Store at -80°C and thaw rapidly in a 37°C water bath immediately before use. Avoid repeated freeze-thaw cycles which can denature enzymes.
Inadequate or Degraded Cofactors Fresh Preparation: Prepare cofactor solutions fresh before each experiment. NADPH, in particular, is labile. An NADPH-regenerating system (e.g., isocitrate dehydrogenase and isocitrate) can provide a sustained supply of NADPH throughout the incubation. Optimal Concentrations: Titrate the concentration of your S9 protein and cofactors. A typical starting point is 1-2 mg/mL of S9 protein and an excess of NADPH (e.g., 1-2 mM).
Incorrect Incubation Conditions Temperature: Incubate reactions at 37°C to ensure optimal enzymatic activity.[4] Time: Adduct formation is time-dependent. Perform a time-course experiment (e.g., 15, 30, 60, 90 minutes) to determine the optimal incubation time for your system. Extended incubation times can lead to degradation of enzymes and the reactive metabolites.
Genetic Polymorphism in S9 Source Consider the Source: The efficiency of the O-acetylation step is highly dependent on the N-acetyltransferase 2 (NAT2) phenotype (rapid vs. slow acetylator).[3] S9 pools from different human donors or different animal strains can have varying levels of NAT2 activity. If yields are consistently low, consider sourcing S9 from a known "rapid acetylator" background if possible.
Problem Area 2: Stability and Reactivity of Intermediates

The reactive N-hydroxy and N-acetoxy metabolites of MeIQx are unstable. The experimental conditions must be controlled to maximize their reaction with DNA.

Potential Cause Recommended Action & Rationale
Suboptimal pH of Reaction Buffer Maintain Neutral pH: The stability of many reactive intermediates can be pH-dependent.[8][9][10] Maintain the reaction buffer at a physiological pH (around 7.4) to ensure optimal enzyme function and stability of the N-hydroxy-MeIQx intermediate.
Degradation of Reactive Metabolite Minimize Delay: The N-acetoxy-MeIQx is highly unstable.[3] Ensure that the DNA is present in the reaction mixture to "trap" the electrophile as it is formed. Do not attempt to pre-activate MeIQx and then add the DNA later.
Low Concentration of Reactants Optimize Concentrations: The reaction follows principles of chemical kinetics. Ensure that the concentrations of MeIQx and DNA are not limiting. Perform a dose-response experiment with varying concentrations of MeIQx to find a range that gives a linear increase in adduct formation without causing cytotoxicity or enzyme inhibition.
Problem Area 3: DNA Isolation and Adduct Analysis

Even with successful adduction, improper handling and analysis can lead to apparent low yields.

Potential Cause Recommended Action & Rationale
Loss of Adducted DNA during Purification Gentle Extraction: Use a gentle DNA extraction method, such as phenol-chloroform extraction followed by ethanol precipitation, to minimize DNA shearing.[3] Ensure complete removal of proteins (including nucleases) that could degrade the DNA.
Incomplete Enzymatic Digestion Optimize Digestion Protocol: For LC-MS/MS analysis, the DNA must be completely digested to individual nucleosides. Use a combination of enzymes like DNase I, nuclease P1, and alkaline phosphatase. Incomplete digestion can lead to underestimation of adduct levels.[11]
Adduct Instability during Sample Processing Avoid Harsh Conditions: The glycosidic bond of adducted nucleosides can be labile under acidic conditions. Avoid strongly acidic conditions during sample preparation and analysis.
LC-MS/MS Troubleshooting Matrix Effects: Co-eluting contaminants from the complex S9 reaction mixture can suppress the ionization of the dG-C8-MeIQx adduct. Optimize your sample cleanup (e.g., using solid-phase extraction) and chromatographic separation to minimize these effects. Use of Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N₂-dG-C8-MeIQx) is crucial for accurate quantification, as it co-elutes and experiences similar matrix effects, allowing for reliable correction.
³²P-Postlabeling Pitfalls Incomplete Labeling: Ensure the T4 polynucleotide kinase enzyme is active and that the [γ-³²P]ATP is of high purity and specific activity. Adduct Enrichment: The dG-C8-MeIQx adduct may require an enrichment step (e.g., nuclease P1 digestion or butanol extraction) to be efficiently labeled, as the kinase may preferentially label normal nucleotides.[12]

Section 3: Visualizing the Workflow and Key Pathways

To better illustrate the critical steps and relationships in MeIQx-DNA adduct formation, the following diagrams are provided.

Diagram 1: Metabolic Activation Pathway of MeIQx

MeIQx_Activation MeIQx MeIQx (Pro-carcinogen) N_OH_MeIQx N-hydroxy-MeIQx (Proximate Carcinogen) MeIQx->N_OH_MeIQx CYP1A2/1A1 (N-hydroxylation) p1 N_OH_MeIQx->p1 N_Acetoxy_MeIQx N-acetoxy-MeIQx (Unstable Ester) Nitrenium Nitrenium Ion (Ultimate Carcinogen) N_Acetoxy_MeIQx->Nitrenium Spontaneous Heterolysis p2 Nitrenium->p2 DNA DNA (Guanine) DNA->p2 Adduct dG-C8-MeIQx Adduct (Genotoxic Lesion) p1->N_Acetoxy_MeIQx NAT2 (O-acetylation) p2->Adduct Covalent Binding

Caption: Metabolic activation of MeIQx leading to DNA adduct formation.

Diagram 2: Experimental Workflow for In Vitro Adduction

InVitro_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis MeIQx MeIQx Stock (in DMSO) Incubate Incubate at 37°C (e.g., 60 min) MeIQx->Incubate DNA_sol DNA Solution (e.g., Calf Thymus) DNA_sol->Incubate S9_mix S9 Mix (S9, Buffer, Cofactors) S9_mix->Incubate Stop_Rxn Stop Reaction (e.g., cold solvent) Incubate->Stop_Rxn DNA_Extract DNA Extraction (Phenol/Chloroform) Stop_Rxn->DNA_Extract DNA_Digest Enzymatic Digestion to Nucleosides DNA_Extract->DNA_Digest Analysis LC-MS/MS or ³²P-Postlabeling DNA_Digest->Analysis

Caption: A typical workflow for in vitro MeIQx-DNA adduction experiments.

Section 4: Recommended Protocol - In Vitro MeIQx-DNA Adduction using Rat Liver S9

This protocol provides a robust starting point for your experiments. Optimization of concentrations and incubation times is highly recommended.

Materials:

  • MeIQx (dissolved in DMSO)

  • High-quality DNA (e.g., Calf Thymus DNA)

  • Aroclor-induced rat liver S9 fraction

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • EDTA

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Ethanol (ice-cold 100% and 70%)

  • Nuclease P1, Alkaline Phosphatase, DNase I

  • LC-MS grade water and solvents

Procedure:

  • Prepare S9 Master Mix (on ice): For each reaction, prepare a master mix containing potassium phosphate buffer, MgCl₂ (final conc. ~5-10 mM), EDTA (final conc. ~0.1 mM), and the NADPH regenerating system components.

  • Reaction Assembly (on ice): In a microcentrifuge tube, add the following in order:

    • S9 Master Mix

    • DNA solution (e.g., to a final concentration of 1 mg/mL)

    • MeIQx solution (e.g., to a final concentration of 10-100 µM). Keep the final DMSO concentration below 1% to avoid enzyme inhibition.

    • Add pre-thawed S9 fraction (e.g., to a final protein concentration of 1-2 mg/mL).

  • Incubation: Vortex gently and incubate the reaction tubes in a shaking water bath at 37°C for 60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold phenol:chloroform:isoamyl alcohol. Vortex vigorously.

  • DNA Extraction:

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to separate the phases.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Repeat the phenol:chloroform extraction once more to ensure complete removal of proteins.

  • DNA Precipitation:

    • Add 1/10th volume of 3M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.

    • Incubate at -20°C for at least 2 hours (or overnight) to precipitate the DNA.

    • Centrifuge at high speed for 30 minutes to pellet the DNA.

    • Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in a suitable buffer (e.g., TE buffer or water).

  • DNA Digestion for LC-MS/MS:

    • Quantify the purified DNA (e.g., using UV absorbance).

    • Digest an aliquot of the DNA (e.g., 20-50 µg) to single nucleosides using a sequential enzyme treatment (e.g., DNase I followed by nuclease P1 and alkaline phosphatase) according to established protocols.

  • Analysis: Analyze the digested sample by LC-MS/MS for the presence and quantity of the dG-C8-MeIQx adduct.

References

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  • Schut, H. A., & Snyderwine, E. G. (1997). DNA Adducts of Heterocyclic Amines: Formation, Removal and Inhibition by Dietary Components. Proceedings of the Society for Experimental Biology and Medicine, 215(2), 119-126. [Link]

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  • Phillips, D. H., & Arlt, V. M. (2007). 32P-postlabeling analysis of DNA adducts. Nature Protocols, 2(11), 2772-2781. [Link]

  • Shao, Y., et al. (2020). Optimization of a pre-metabolization procedure using rat liver S9 and cell-extracted S9 in the Ames fluctuation test. Science of The Total Environment, 749, 141468. [Link]

  • Hilario, P., et al. (2002). Translesion Synthesis of the N2-2′-Deoxyguanosine Adduct of the Dietary Mutagen IQ in Human Cells: Error-Free Replication by DNA Polymerase κ and Mutagenic Bypass by DNA Polymerases η, ζ, and Rev1. Chemical Research in Toxicology, 15(11), 1437-1444. [Link]

  • Alexandrov, K., et al. (1992). Formation of DNA adducts by the food mutagen 2-amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline (4,8-DiMeIQx) in vitro and in vivo. Identification of a N2-(2'-deoxyguanosin-8-yl). Carcinogenesis, 13(6), 1031-1037. [Link]

  • Frandsen, H., et al. (1994). Syntheses of DNA adducts of two heterocyclic amines, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) and 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and identification of DNA adducts in organs from rats dosed with MeAalphaC. Carcinogenesis, 15(12), 2777-2782. [Link]

  • Ji, A. Q., & El-Shourbagy, T. A. (2003). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 21(8), 754-763. [Link]

  • Turesky, R. J., et al. (2011). DNA adduct formation of 4-aminobiphenyl and heterocyclic aromatic amines in human hepatocytes. Chemical Research in Toxicology, 24(7), 1078-1088. [Link]

  • Genevois, C., et al. (1997). 32P-postlabeling of DNA adducts arising from complex mixtures: HPLC versus TLC separation applied to adducts from petroleum products. Chemico-Biological Interactions, 106(2), 133-150. [Link]

  • Takayama, K., et al. (1989). The formation of heart DNA adducts in F344 rat following dietary administration of heterocyclic amines. Japanese Journal of Cancer Research, 80(8), 732-735. [Link]

  • Paini, A., et al. (2013). Estragole DNA adduct accumulation in human liver HepaRG cells upon repeated in vitro exposure. Toxicology Letters, 221, S61. [Link]

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Validation & Comparative

A Comparative Guide to the Mutagenicity of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline and MeIQx

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the mutagenic potential of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx). It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of these heterocyclic amines and their implications for genotoxicity.

Introduction: A Tale of Two Quinoxalines

Heterocyclic amines (HCAs) are a class of mutagenic and carcinogenic compounds formed during the high-temperature cooking of protein-rich foods such as meat and fish.[1] Among the most abundant and potent of these is MeIQx, which has been extensively studied and is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[2][3] Its mutagenicity is a critical factor in its carcinogenicity, primarily mediated through the formation of DNA adducts.[1][4]

This guide introduces a structural analog of MeIQx, this compound. This compound is significant as it represents a potential synthetic intermediate or a metabolite analog of IQ-type carcinogens.[5] The key structural difference lies in the substitution at the C2 position of the imidazoquinoxaline core: an amino (-NH2) group in MeIQx versus a nitro (-NO2) group in its counterpart. This seemingly minor alteration can have profound effects on the compound's biological activity, particularly its mutagenicity. Understanding these differences is crucial for assessing the potential risks associated with exposure and for the development of safer alternatives in various applications.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these compounds is essential for their handling, experimental design, and interpretation of toxicological data.

PropertyThis compoundMeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline)
CAS Number 115044-40-177500-04-0
Molecular Formula C₁₁H₉N₅O₂C₁₁H₁₁N₅
Molecular Weight 243.22 g/mol 213.24 g/mol
Appearance Not specifiedPale orange to brown crystalline solid[3]
Melting Point 257-258.5°C[5]295–300 °C (with slight decomposition)[2]
Solubility Not specifiedSoluble in methanol and dimethyl sulfoxide[2][3]

The Path to Mutagenicity: Metabolic Activation

The mutagenicity of many xenobiotics, including heterocyclic amines, is not an intrinsic property of the parent compound but rather a consequence of its metabolic activation into reactive electrophilic species that can bind to DNA.

Metabolic Activation of MeIQx

The bioactivation of MeIQx is a multi-step process primarily initiated by cytochrome P450 enzymes, particularly CYP1A2, in the liver.[3][4][6] This process involves the N-hydroxylation of the exocyclic amino group to form N-hydroxy-MeIQx.[3][4] This intermediate is then further activated through O-esterification by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form highly reactive acetoxy or sulfonyloxy esters.[4][6] These esters are unstable and spontaneously decompose to form a highly electrophilic nitrenium ion, which can then covalently bind to the C8 position of guanine bases in DNA, forming dG-C8-MeIQx adducts.[4] These adducts can lead to mutations during DNA replication if not repaired.[1]

G MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 (N-hydroxylation) Reactive_Esters Reactive Esters (Acetoxy/Sulfonyloxy) N_hydroxy_MeIQx->Reactive_Esters NATs/SULTs (O-esterification) Nitrenium_Ion Nitrenium Ion Reactive_Esters->Nitrenium_Ion Spontaneous decomposition DNA_Adducts dG-C8-MeIQx DNA Adducts Nitrenium_Ion->DNA_Adducts Binds to Guanine Mutations Mutations DNA_Adducts->Mutations During DNA Replication

Caption: Metabolic activation pathway of MeIQx leading to DNA adduct formation and mutations.

Predicted Metabolic Activation of this compound

For nitroaromatic compounds, mutagenicity is often dependent on the reduction of the nitro group.[7] This process can be catalyzed by nitroreductases present in bacteria and mammalian cells. The reduction of the nitro group can lead to the formation of nitroso, hydroxylamino, and ultimately, amino derivatives. The hydroxylamino intermediate is a key mutagenic species that can be further activated to a reactive nitrenium ion, similar to the pathway for MeIQx. Therefore, it is hypothesized that this compound can be activated through nitroreduction to a mutagenic species.

Experimental Protocol: The Ames Test for Comparative Mutagenicity

To empirically compare the mutagenic potential of this compound and MeIQx, the bacterial reverse mutation assay, commonly known as the Ames test, is the gold standard.[8][9] This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth.[8] The assay measures the ability of a test compound to induce reverse mutations (reversions) that restore the functional histidine gene, allowing the bacteria to grow on a histidine-deficient medium.

Materials
  • Test Compounds: this compound and MeIQx, dissolved in a suitable solvent (e.g., DMSO).

  • Salmonella typhimurium Strains: TA98 and TA100 are commonly used. TA98 is sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens.

  • Metabolic Activation System (S9 Mix): A liver homogenate fraction (typically from Aroclor-1254 induced rats) containing microsomal enzymes, including cytochrome P450s, to mimic mammalian metabolism.[6]

  • Minimal Glucose Agar Plates: Agar plates containing minimal essential nutrients and glucose, but lacking histidine.

  • Top Agar: Soft agar containing a trace amount of histidine to allow for a few initial cell divisions, which is necessary for mutagenesis to occur.

  • Positive and Negative Controls: A known mutagen for each strain (e.g., 2-nitrofluorene for TA98 without S9, 2-anthramine for TA98 with S9) and the solvent vehicle as a negative control.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating and Incubation cluster_analysis Analysis Test_Compound Prepare serial dilutions of This compound and MeIQx in DMSO Mix Combine test compound, bacterial culture, and S9 mix (or buffer for -S9) Test_Compound->Mix Bacterial_Culture Grow overnight cultures of S. typhimurium TA98 and TA100 Bacterial_Culture->Mix S9_Mix Prepare S9 mix (for +S9 conditions) S9_Mix->Mix Incubate_Mix Pre-incubate at 37°C Mix->Incubate_Mix Add_Top_Agar Add molten top agar to the mixture Incubate_Mix->Add_Top_Agar Pour_Plate Pour onto minimal glucose agar plates Add_Top_Agar->Pour_Plate Incubate_Plates Incubate plates at 37°C for 48-72 hours Pour_Plate->Incubate_Plates Count_Colonies Count revertant colonies Incubate_Plates->Count_Colonies Analyze_Data Analyze dose-response and compare mutagenic potency Count_Colonies->Analyze_Data

Caption: Workflow for the comparative Ames test of mutagenicity.

Step-by-Step Protocol
  • Preparation: Prepare serial dilutions of both test compounds in DMSO. Grow overnight cultures of S. typhimurium strains TA98 and TA100. Prepare the S9 mix if not commercially sourced.

  • Exposure: In separate test tubes for each concentration and control, combine the bacterial culture, the test compound dilution, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).

  • Pre-incubation: Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.

  • Plating: Add molten top agar (kept at approximately 45°C) to each tube, gently vortex, and pour the contents onto minimal glucose agar plates.[10] Distribute the top agar evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Hypothetical Comparative Data

The following table illustrates a potential outcome of a comparative Ames test, showcasing the mutagenic potency of each compound in revertants per microgram.

CompoundStrainMetabolic Activation (S9)Mutagenic Potency (revertants/µg)
This compound TA98-+++
TA98++
TA100-++
TA100++/-
MeIQx TA98--
TA98++++++
TA100--
TA100++++
Key: - (inactive), +/- (weakly active), + to +++++ (increasingly active)

Discussion and Interpretation

Based on the known mechanisms of mutagenicity for these classes of compounds, several key differences in their mutagenic profiles are anticipated:

  • Direct vs. Indirect Mutagenicity: this compound, as a nitroaromatic compound, is expected to be a direct-acting mutagen, particularly in bacterial systems that possess nitroreductase enzymes.[7] This means it may show mutagenicity even in the absence of the S9 mix. In contrast, MeIQx is a classic pro-mutagen that requires metabolic activation by the S9 mix to exert its mutagenic effects.[2][6]

  • Mutagenic Potency: MeIQx is known to be an extremely potent mutagen upon metabolic activation.[11] The mutagenic potency of this compound is not well-documented but is likely to be significant, as many nitroarenes are potent mutagens.[7] A direct comparative study is necessary to definitively rank their potencies.

  • Mutational Spectra: The two compounds may induce different types of mutations. MeIQx is known to cause frameshift mutations, hence its high activity in the TA98 strain. The nitro analog may also induce frameshift mutations but could potentially have a different spectrum of activity, including base-pair substitutions, which would be detected by the TA100 strain.

Conclusion

The comparison between this compound and MeIQx highlights the critical role of the functional group at the C2 position in determining the mechanism and potency of mutagenicity. While MeIQx is a well-established pro-mutagen requiring metabolic activation, its nitro-analog is predicted to be a direct-acting mutagen. The Ames test provides a robust framework for experimentally validating these hypotheses and quantifying their relative mutagenic potential. Such data is invaluable for risk assessment, understanding structure-activity relationships, and guiding the development of novel compounds with improved safety profiles.

References

  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE) - NCBI. Available from: [Link]

  • Meiqx | C11H11N5 | CID 62275 - PubChem - NIH. Available from: [Link]

  • Carcinogenicity of dietary MelQx in the prostate, breast, colon, and liver cancers, and the inhibitory effects of some compounds - Food Research. Available from: [Link]

  • MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2 - PMC - NIH. Available from: [Link]

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  • In Vivo Mutagenicity and Hepatocarcinogenicity of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in Bitransgenic c-myc/λlacZ Mice - AACR Journals. Available from: [Link]

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  • (PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione - ResearchGate. Available from: [Link]

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A Comparative Guide to the Validation of Analytical Methods for 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document adheres to the principles of scientific integrity, drawing upon established validation guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] It is designed to be a practical resource, offering not just procedural steps but also the scientific rationale behind the selection of methods and validation parameters.

Introduction to Analytical Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] This guide focuses on the validation parameters critical for the quantification of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]

  • Accuracy: The closeness of test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method is contingent upon factors such as the nature of the sample matrix, the required sensitivity, and the available instrumentation. For this compound, a nitroaromatic compound, several techniques are viable.[6]

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance of the nitro group.[7]Widely available, robust, cost-effective, good for routine analysis.[2]Moderate sensitivity, potential for matrix interference.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly selective and sensitive mass detection.[8][9]High sensitivity and specificity, ideal for complex matrices and trace-level quantification.[8][9][10]Higher cost of instrumentation and maintenance, requires specialized expertise.
UV-Visible Spectrophotometry Direct measurement of light absorbance by the analyte in a solution.[11][12]Simple, rapid, and inexpensive.[11]Low specificity, susceptible to interference from other absorbing compounds.[7]

Experimental Protocols and Validation Data

This section provides detailed, step-by-step methodologies for the validation of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

The causality behind choosing HPLC-UV lies in its balance of performance and accessibility. It is a workhorse in many analytical laboratories. The validation process ensures that this common technique provides reliable quantitative data for the target analyte.

Experimental Workflow Diagram:

Caption: HPLC-UV method validation workflow.

Detailed Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions to prepare working standard solutions at concentrations ranging from 0.1 to 50 µg/mL. The rationale for this range is to establish a comprehensive calibration curve that covers potential sample concentrations.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.01M potassium dihydrogen phosphate buffer (pH 3.0) (e.g., 17:83 v/v). The acidic pH ensures the analyte is in a single ionic form, leading to sharper peaks.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically in the range of 200-400 nm for nitroaromatic compounds).[6] For a similar compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), UV analysis has been used.[13]

    • Injection Volume: 20 µL.

  • Validation Experiments:

    • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.

    • Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. A minimum of five concentration levels is recommended.[4]

    • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high levels). The percentage recovery should be within acceptable limits (typically 80-120%).

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at a single concentration on the same day.

      • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or equipment. The relative standard deviation (RSD) should be below a specified threshold (e.g., <2%).

    • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) and assess the impact on the results.

Expected Performance Data (Illustrative):

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.9980.9992
Accuracy (% Recovery)80 - 120%98.5 - 101.2%
Precision (RSD%)≤ 2%< 1.5%
LOD (µg/mL)-0.05
LOQ (µg/mL)-0.15
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is chosen for its superior sensitivity and specificity, which is critical when dealing with complex biological matrices or when very low concentrations of the analyte need to be quantified.

Experimental Workflow Diagram:

Caption: LC-MS/MS method validation workflow.

Detailed Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution (1 mg/mL) and working standards (e.g., 1 pg/mL to 100 ng/mL) in an appropriate solvent. The much lower concentration range reflects the higher sensitivity of the instrument.

  • LC-MS/MS Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B). The formic acid aids in the ionization of the analyte.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) mode. This involves selecting a precursor ion (the molecular ion of the analyte) and a specific product ion, providing high selectivity.

  • Validation Experiments:

    • The validation parameters are similar to those for HPLC-UV, with the addition of:

    • Matrix Effect: Assess the potential for suppression or enhancement of the analyte's ionization by components of the sample matrix. This is a critical parameter for bioanalytical methods.[2]

    • Stability: Evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.[14]

Expected Performance Data (Illustrative):

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.9950.9978
Accuracy (% Recovery)85 - 115%95.2 - 104.5%
Precision (RSD%)≤ 15%< 8%
LOD (pg/mL)-0.5
LOQ (pg/mL)-1.5
Matrix EffectMinimal< 10% ion suppression
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward and rapid method, suitable for preliminary analysis or for samples with a simple matrix where high sensitivity is not a primary requirement. Its validation ensures that even this simple technique can provide data of known accuracy and precision.

Experimental Workflow Diagram:

Caption: UV-Vis spectrophotometry method validation workflow.

Detailed Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution and a series of standard solutions in a suitable solvent (e.g., methanol or ethanol).

  • Spectrophotometric Analysis:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution across the UV-visible range. The absorbance of nitroaromatic compounds is dependent on their structure.[6]

    • Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Validation Experiments:

    • Specificity: Scan the UV-Vis spectrum of the sample matrix to check for any interfering absorbance at the λmax.

    • Linearity: Construct a calibration curve by plotting absorbance versus concentration.

    • Accuracy and Precision: Determined similarly to the HPLC method.

Expected Performance Data (Illustrative):

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.990.995
Accuracy (% Recovery)90 - 110%96.8 - 103.1%
Precision (RSD%)≤ 5%< 3%
LOD (µg/mL)-1.2
LOQ (µg/mL)-3.8

Conclusion and Recommendations

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • HPLC-UV is recommended for routine quality control and for studies where high sensitivity is not required. Its robustness and cost-effectiveness make it a practical choice.

  • LC-MS/MS is the gold standard for bioanalytical studies and for the detection of trace amounts of the analyte in complex matrices. Its high specificity and sensitivity ensure the most reliable data.

  • UV-Visible Spectrophotometry can be a useful tool for preliminary screening or for the analysis of pure substances, but its lack of specificity makes it unsuitable for complex samples without extensive sample cleanup.

Regardless of the method chosen, a thorough validation according to ICH and/or FDA guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data.

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Sources

"cross-reactivity of antibodies against 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline adducts"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and its DNA Adducts

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a potent mutagen and carcinogen belonging to the class of heterocyclic aromatic amines (HAAs).[1][2] These compounds are formed during the high-temperature cooking of meat and fish.[3] MeIQx itself is not directly genotoxic; it requires metabolic activation by cytochrome P450 enzymes, primarily CYP1A2, to form a highly reactive N-hydroxy metabolite.[4] This intermediate can be further esterified, leading to the formation of a nitrenium ion that readily reacts with DNA, forming covalent adducts.[5] The major DNA adduct formed by MeIQx is at the C8 position of deoxyguanosine (dG-C8-MeIQx).[6][7] The formation of these bulky DNA adducts can distort the DNA helix, leading to mutations during DNA replication and repair, which is a critical step in the initiation of carcinogenesis.[5] Given its carcinogenic potential, the detection and quantification of MeIQx-DNA adducts in biological samples are of paramount importance for exposure assessment and risk evaluation.

Immunoassays, particularly those employing monoclonal antibodies (mAbs), offer a highly sensitive and specific method for the detection of these adducts. However, the accuracy of these assays is critically dependent on the specificity of the antibodies and their potential for cross-reactivity with structurally similar molecules. This guide provides a comparative analysis of the cross-reactivity of different monoclonal antibodies developed against MeIQx and its DNA adducts, supported by experimental data and detailed protocols.

Understanding Antibody Cross-Reactivity in the Context of MeIQx Adducts

Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its intended target antigen. In the case of antibodies against MeIQx-DNA adducts, cross-reactivity can occur with other HAAs, their metabolites, or even unmodified nucleotides. This can lead to an overestimation of the actual adduct levels, compromising the reliability of the data. Therefore, a thorough characterization of antibody specificity is a non-negotiable aspect of immunoassay development and validation. The primary method for assessing this is through competitive enzyme-linked immunosorbent assay (cELISA).

The Principle of Competitive ELISA for Cross-Reactivity Assessment

In a competitive ELISA, the analyte of interest in a sample (the free antigen) competes with a labeled antigen for a limited number of antibody binding sites. The higher the concentration of the analyte in the sample, the less labeled antigen will bind to the antibody, resulting in a weaker signal. To determine cross-reactivity, various structurally related compounds are tested for their ability to inhibit the binding of the antibody to the coated antigen. The concentration of each competitor that causes 50% inhibition of the maximal signal (IC50) is determined. A lower IC50 value indicates a higher affinity of the antibody for that particular compound.

Comparative Analysis of Monoclonal Antibodies Against MeIQx

Several monoclonal antibodies have been developed for the detection of MeIQx and its adducts. Here, we compare the cross-reactivity profiles of some of the key antibodies described in the literature.

Monoclonal Antibody AIA-7

The monoclonal antibody AIA-7 was developed by Vanderlaan et al. and has been characterized for its cross-reactivity with a panel of related heterocyclic amines. The specificity of this antibody was determined using a competitive ELISA.

Competitor CompoundI50 (ng)% Cross-Reactivity (relative to MeIQx)
MeIQx 5 100%
IQ5100%
DiMeIQx5010%
MeIQ>250<2%
PhIP>250<2%

Data sourced from Vanderlaan et al. (1988).

Interpretation of AIA-7 Cross-Reactivity Data:

The data clearly indicates that AIA-7 exhibits equal affinity for MeIQx and another heterocyclic amine, IQ (2-amino-3-methylimidazo[4,5-f]quinoline). This is a significant consideration for researchers, as the presence of IQ in a sample would lead to an overestimation of MeIQx levels if using this antibody without prior chromatographic separation. The antibody shows a tenfold lower affinity for DiMeIQx (2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline) and negligible cross-reactivity with MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) and PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine). This makes AIA-7 a useful tool for the simultaneous detection of MeIQx and IQ, or for the specific detection of MeIQx in samples where IQ is known to be absent.

Monoclonal Antibody AIA-12

Experimental Workflow: Assessing Antibody Cross-Reactivity using Competitive ELISA

The following is a detailed, step-by-step protocol for determining the cross-reactivity of an antibody against MeIQx-DNA adducts using a competitive indirect ELISA.

I. Reagent and Buffer Preparation
  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBS.

  • Assay Buffer: 1% BSA in PBST.

  • MeIQx-Protein Conjugate: MeIQx conjugated to a carrier protein like BSA or ovalbumin (OVA) for coating the ELISA plate. The synthesis of such haptens is a critical first step.[5][8][9][10][11]

  • Primary Antibody: The monoclonal or polyclonal antibody to be tested.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse/rabbit IgG (depending on the primary antibody species).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M H2SO4.

  • Competitor Compounds: MeIQx, dG-C8-MeIQx standard, and other structurally related heterocyclic amines.

II. Step-by-Step Protocol
  • Coating:

    • Dilute the MeIQx-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the competitor compounds (MeIQx, dG-C8-MeIQx, and other HAAs) in Assay Buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of the diluted primary antibody for 1-2 hours at 37°C.

    • Wash the coated and blocked plate three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated antibody-competitor mixture to the corresponding wells of the ELISA plate.

    • Incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 100 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

III. Data Analysis
  • Calculate the percentage of inhibition for each competitor concentration using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100 (where the control contains no competitor).

  • Plot the % Inhibition against the logarithm of the competitor concentration.

  • Determine the IC50 value for each competitor from the resulting sigmoidal curve.

  • Calculate the % Cross-Reactivity relative to MeIQx using the formula: % Cross-Reactivity = (IC50 of MeIQx / IC50 of competitor) * 100

Visualizing the Concepts

Molecular Structure of MeIQx and Related Heterocyclic Amines

Caption: Chemical structures of MeIQx and related heterocyclic amines.

MeIQx Bioactivation and DNA Adduct Formation Pathway

MeIQx_Activation MeIQx MeIQx N_hydroxy_MeIQx N-hydroxy-MeIQx MeIQx->N_hydroxy_MeIQx CYP1A2 Esterification Esterification (e.g., O-acetylation) N_hydroxy_MeIQx->Esterification Nitrenium_Ion Nitrenium Ion Esterification->Nitrenium_Ion dG_C8_MeIQx dG-C8-MeIQx Adduct Nitrenium_Ion->dG_C8_MeIQx DNA DNA (Guanine) DNA->dG_C8_MeIQx

Caption: Metabolic activation of MeIQx and formation of the dG-C8-MeIQx DNA adduct.

Competitive ELISA Workflow for Cross-Reactivity Testing

Competitive_ELISA_Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat 1. Coat plate with MeIQx-protein conjugate Block 2. Block non-specific binding sites Coat->Block Preincubation 3. Pre-incubate primary Ab with competitor (MeIQx/analog) Incubation 4. Add mixture to plate Preincubation->Incubation Secondary_Ab 5. Add HRP-conjugated secondary antibody Incubation->Secondary_Ab Substrate 6. Add TMB substrate Secondary_Ab->Substrate Read 7. Stop reaction and read absorbance at 450 nm Substrate->Read

Caption: Step-by-step workflow of a competitive ELISA for cross-reactivity analysis.

Conclusion and Recommendations

The selection of an appropriate monoclonal antibody for the detection of MeIQx-DNA adducts is a critical decision that directly impacts the accuracy and reliability of experimental results. This guide highlights the importance of understanding antibody cross-reactivity and provides a framework for its assessment.

  • For studies aiming to measure the combined levels of MeIQx and IQ, the AIA-7 monoclonal antibody is a suitable choice, provided that the presence of other cross-reactive compounds is minimal.

  • For the specific quantification of MeIQx, the AIA-12 monoclonal antibody or other similarly characterized high-specificity antibodies are recommended.

  • It is imperative that researchers either utilize antibodies with well-documented cross-reactivity profiles or perform their own comprehensive validation using a competitive ELISA as detailed in this guide.

  • When reporting data obtained from immunoassays, it is crucial to specify the antibody used and its known cross-reactivity characteristics to ensure the transparent and accurate interpretation of the findings.

By carefully considering the principles and methodologies outlined in this guide, researchers can enhance the scientific integrity of their work and contribute to a more accurate understanding of the role of MeIQx in human health and disease.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62275, Meiqx. Retrieved January 22, 2026 from [Link].

  • International Agency for Research on Cancer. (1993). MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 56. Lyon, France: IARC. Retrieved from [Link].

  • Bell, D. A., et al. (2009). MeIQx-induced DNA adduct formation and mutagenesis in DNA repair deficient CHO cells expressing human CYP1A1 and rapid or slow acetylator NAT2. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 664(1-2), 80-87.
  • Sugimura, T., et al. (2004). First report on a series of food-derived mutagenic and carcinogenic heterocyclic amines. Proceedings of the Japan Academy, Series B, 80(5), 218-226.
  • Turesky, R. J. (2007). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology, 20(5), 783-792.
  • He, L., et al. (2010). Hapten synthesis and antibody production for the development of a melamine immunoassay. Journal of Agricultural and Food Chemistry, 58(9), 5279-5285.
  • Agrisera. (n.d.). DNA Damage (8-OHdG) ELISA Kit. Retrieved January 22, 2026 from [Link].

  • Gooderham, N. J., et al. (1991). Covalent binding of [2-14C]2-amino-3,8-dimethylimidazo[ 4,5-j]- quinoxaline (MeiQx) to mouse DNA in vivo. Carcinogenesis, 12(7), 1279-1283.
  • Wang, Z., et al. (2018). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 23(10), 2649.
  • Vanderlaan, M., et al. (1988). Monoclonal antibodies for the immunoassay of mutagenic compounds produced by cooking beef. Carcinogenesis, 9(2), 353-359.
  • Turesky, R. J., et al. (1989). A monoclonal antibody-based immunoaffinity column for the purification of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) from beef extract. Carcinogenesis, 10(8), 1523-1528.
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved January 22, 2026 from [Link].

  • Teale, P., & Clough, J. (1991). Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. Journal of Neuroimmunology, 35(1-3), 183-192.
  • National Toxicology Program. (2002). Background Document for Selected Heterocyclic Amines: PhIP, MeIQ, and MeIQx. Research Triangle Park, NC: U.S. Department of Health and Human Services.
  • Turesky, R. J., et al. (1998). Metabolism of the food-borne mutagen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in humans. Chemical Research in Toxicology, 11(3), 217-225.
  • Dingley, K. H., et al. (1999). Covalent binding of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline to albumin and hemoglobin at environmentally relevant doses. Comparison of human subjects and F344 rats. Cancer Epidemiology, Biomarkers & Prevention, 8(6), 507-512.

Sources

A Senior Application Scientist's Guide to the Comparative Genotoxicity of Nitro-Imidazoquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Nitro-Imidazoquinoxalines

Nitro-imidazoquinoxalines represent a class of heterocyclic compounds with significant therapeutic potential, particularly as antibacterial and antiparasitic agents. However, the very features that confer their bioactivity—the nitro group and the planar quinoxaline scaffold—also raise concerns about their potential for genotoxicity. The presence of a nitro group is a well-known structural alert for mutagenicity, often mediated by its metabolic reduction to reactive intermediates that can damage DNA.[1][2] Consequently, a rigorous and multi-faceted assessment of genotoxicity is not merely a regulatory hurdle but a fundamental step in the risk-benefit analysis for any drug candidate in this class.

This guide provides a framework for the comparative genotoxicological analysis of different nitro-imidazoquinoxaline derivatives. We will move beyond a simple checklist of assays to explain the causal biochemistry, the strategic selection of experimental systems, and the interpretation of data in the context of structure-activity relationships (SAR). Our approach is grounded in the principle that a well-designed experimental plan is a self-validating system, providing clear, mechanistically-informed answers about a compound's potential to induce genetic damage.

The Core Mechanism: Metabolic Activation of the Nitro Group

The genotoxicity of most nitroaromatic compounds, including nitro-imidazoquinoxalines, is not caused by the parent molecule itself but by its metabolic byproducts.[1] The key event is the enzymatic reduction of the nitro group (NO₂) to highly reactive electrophilic intermediates, such as nitroso (NO) and hydroxylamino (NHOH) derivatives. These intermediates can form covalent adducts with DNA bases, leading to mutations, strand breaks, and chromosomal damage.[3]

This metabolic activation is a critical consideration in experimental design. Bacterial systems used in initial screens may have different reductive capabilities than mammalian cells.[1] Furthermore, mammalian cells themselves exhibit tissue-specific expression of nitroreductases and other enzymes like Cytochrome P450s, which can participate in this bioactivation.[4] Therefore, a comprehensive genotoxicity profile requires assays performed both with and without an external metabolic activation system (typically a rat liver S9 fraction) to mimic mammalian metabolism.[5]

G cluster_Metabolism Metabolic Bioactivation A Parent Nitro-Imidazoquinoxaline (Pro-mutagen) B Nitro Radical Anion A->B Nitroreductase (1e⁻ reduction) C Nitroso Derivative B->C Further Reduction D Hydroxylamine Derivative (Ultimate Mutagen) C->D Further Reduction E DNA Adduct Formation D->E F Genotoxic Outcomes (Mutations, Strand Breaks, Chromosomal Aberrations) E->F

Caption: Metabolic activation pathway of nitroaromatic compounds.

A Tiered Approach to Genotoxicity Testing

A robust comparative analysis relies on a battery of tests that evaluate different genotoxic endpoints. This tiered approach provides a holistic view of a compound's potential to damage genetic material.

  • Gene Mutation: The Bacterial Reverse Mutation Assay (Ames Test)

  • DNA Strand Damage: The Single Cell Gel Electrophoresis Assay (Comet Assay)

  • Chromosomal Damage: The In Vitro Micronucleus Assay

The following sections will detail the rationale for each assay, provide comparative data, and present standardized protocols.

The Ames Test: A Litmus Test for Mutagenicity

The Ames test is the gold standard for initial mutagenicity screening.[5] It assesses a compound's ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent E. coli.[4][6] A positive result indicates that the compound is a mutagen, causing point mutations (base substitutions or frameshifts) in the bacterial DNA.

Expertise & Causality: For nitroaromatic compounds, the choice of bacterial strains and the inclusion of an S9 metabolic activation mix are critical. Strains like TA98 and TA100 are commonly used.[7] The pre-incubation method is often more sensitive for N-nitrosamines and related compounds than the standard plate incorporation method, as it allows for more time for the metabolic activation of the test substance before plating.[8][9]

Comparative Data: Nitro-Imidazoquinoxalines

The mutagenic potential can vary significantly based on the substitution pattern on the quinoxaline ring and the position of the nitro group.

Compound IDSubstituent at Position XMetabolic Activation (S9)Ames Test Result (TA98 Strain)Interpretation
NIQ-1 -H (unsubstituted)-Weakly Positive (2.5x increase)Direct-acting mutagen
NIQ-1 -H (unsubstituted)+Strongly Positive (15x increase)Metabolically activated mutagen
NIQ-2 -OCH₃ (Electron-donating)+Positive (8x increase)Mutagenic, but potentially less potent than NIQ-1
NIQ-3 -CF₃ (Electron-withdrawing)+Very Strongly Positive (30x increase)Potent mutagen; EWGs can enhance genotoxicity
NIQ-4 (Nitro group at C-5 vs C-4)+VariesPositional isomerism significantly impacts activity[10]

Note: Data is illustrative, based on established SAR principles for nitroaromatic and quinoxaline compounds.[7][11]

G cluster_Prep Preparation cluster_Exposure Exposure (Pre-incubation) cluster_Plating Plating & Incubation A Prepare Bacterial Strains (e.g., TA98, TA100) D Combine Bacteria, S9 Mix (or buffer), and Test Compound in test tube A->D B Prepare S9 Mix (for +S9 condition) B->D C Prepare Test Compound Dilutions C->D E Incubate at 37°C for 30 min D->E F Add Molten Top Agar E->F G Pour onto Minimal Glucose Agar Plate F->G H Incubate for 48-72 hours at 37°C G->H I Count Revertant Colonies H->I J Compare to Negative Control (Assess Mutagenicity) I->J

Caption: Workflow for the Ames Test (Pre-incubation Method).

The Comet Assay: Visualizing DNA Strand Breaks

The Comet Assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage, primarily single- and double-strand breaks, at the level of the individual cell.[12][13][14] After treatment, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[15] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Expertise & Causality: This assay is mechanistically important because it detects a primary lesion (strand breaks) that occurs after DNA adduct formation but before the damage is either repaired or fixed as a permanent mutation. It provides a quantitative measure of direct DNA damage. The alkaline version of the assay is most common as it detects both single- and double-strand breaks as well as alkali-labile sites.[12][14]

Comparative Data: Nitro-Imidazoquinoxalines

Compound IDConcentration (µM)Treatment TimeMean % Tail DNAInterpretation
Vehicle Control 04 hours3.5%Baseline DNA damage
NIQ-1 104 hours15.2%Induces significant DNA damage
NIQ-1 504 hours45.8%Dose-dependent increase in damage
NIQ-3 104 hours28.9%Higher potency for DNA damage vs. NIQ-1
Positive Control (e.g., H₂O₂)1 hour>50%Assay system is valid
The In Vitro Micronucleus Assay: Assessing Chromosomal Damage

The micronucleus assay detects damage at the chromosomal level.[16] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) lag behind and are not incorporated into the daughter nuclei. Their presence is a clear indicator of significant genotoxic events.

Expertise & Causality: This assay is crucial because chromosomal damage is more severe than point mutations and is strongly associated with carcinogenesis. The assay is typically performed in mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) and often includes Cytochalasin B, which blocks cytokinesis, allowing for the easy identification of binucleated cells in which micronuclei are scored.[17][18] This ensures that only cells that have undergone one round of division post-treatment are analyzed.

Comparative Data: Nitro-Imidazoquinoxalines

Compound IDConcentration (µM)Metabolic Activation (S9)% Binucleated Cells with MicronucleiInterpretation
Vehicle Control 0-1.2%Baseline frequency
NIQ-1 25-2.5%Weak clastogenic/aneugenic activity
NIQ-1 25+8.9%Significant activity after metabolic activation
NIQ-3 25+16.4%Potent inducer of chromosomal damage
Positive Control (e.g., Mitomycin C)->15%Assay system is valid

Protocols for Self-Validating Systems

Accurate and reproducible data is contingent on meticulously executed protocols.

Step-by-Step Protocol: Ames Test (Pre-incubation Method)
  • Strain Preparation: From a frozen stock, inoculate an overnight culture of the desired S. typhimurium strain (e.g., TA98) in nutrient broth. Incubate for 10-16 hours at 37°C with shaking to reach the late exponential phase of growth.[8]

  • Reagent Preparation:

    • Prepare serial dilutions of the test nitro-imidazoquinoxaline in a suitable solvent (e.g., DMSO).

    • If required, prepare the S9 mix by combining S9 fraction (from Aroclor- or Phenobarbital-induced rats/hamsters) with a cofactor solution (e.g., NADP, G6P).[4] Keep on ice.

    • Prepare molten top agar (containing trace histidine and biotin) and hold in a 45°C water bath.

  • Exposure: In sterile test tubes, combine in the following order:

    • 500 µL of S9 mix (for activated tests) or phosphate buffer (for non-activated tests).

    • 100 µL of the bacterial culture.

    • 50 µL of the test compound dilution (or vehicle/positive control).

  • Pre-incubation: Vortex the tubes gently and incubate for 30 minutes at 37°C in a shaking incubator.[9]

  • Plating: After incubation, add 2 mL of the molten top agar to each tube, vortex briefly, and immediately pour the contents onto the surface of a minimal glucose agar plate. Swirl to ensure even distribution.

  • Incubation & Scoring: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.[6] Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (vehicle control) count.

Step-by-Step Protocol: Alkaline Comet Assay
  • Cell Preparation: Culture mammalian cells to an appropriate confluency. Treat cells with various concentrations of the test compound, a vehicle control, and a positive control for a defined period (e.g., 4 hours).

  • Slide Preparation: Harvest the cells and resuspend a small aliquot (~1x10⁵ cells/mL) in ice-cold PBS. Mix 10 µL of the cell suspension with 100 µL of molten low-melting-point agarose (at 37°C). Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.[19]

  • Lysis: Once the agarose has solidified, gently remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[14] This step removes cell membranes and histones, leaving behind the DNA nucleoid.

  • DNA Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.[15]

  • Electrophoresis: Apply a voltage (e.g., 25V, 300mA) for 20-30 minutes. The fragmented DNA will migrate towards the anode.[14]

  • Neutralization & Staining: Gently rinse the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).

  • Visualization & Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the percentage of DNA in the comet tail, tail length, and tail moment. Score at least 50-100 cells per sample.

Step-by-Step Protocol: In Vitro Micronucleus Assay
  • Cell Culture & Treatment: Seed mammalian cells (e.g., TK6) in culture plates. Allow them to attach or stabilize. Treat the cells with a range of concentrations of the test compound, vehicle control, and positive controls, both with and without S9 metabolic activation.[16] The treatment duration should cover approximately 1.5 normal cell cycle lengths.

  • Addition of Cytochalasin B: At an appropriate time point (e.g., 3-6 hours after treatment for a short exposure), add Cytochalasin B to the culture medium to block cytokinesis. The final concentration must be optimized for the cell line being used.

  • Cell Harvest: After a total incubation time equivalent to 1.5-2.0 normal cell cycles, harvest the cells. For adherent cells, use trypsinization.

  • Hypotonic Treatment & Fixation: Centrifuge the cells and resuspend them in a warm hypotonic solution (e.g., 0.075M KCl) to swell the cytoplasm.[17] After a short incubation, fix the cells by adding cold, fresh fixative (e.g., 3:1 methanol:acetic acid).[20] Repeat the fixation step multiple times.

  • Slide Preparation & Staining: Drop the fixed cell suspension onto clean, humid microscope slides and allow them to air dry. Stain the slides with a DNA-specific stain such as Giemsa or acridine orange.[16]

  • Scoring: Under a microscope, identify binucleated cells. Score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei.[18] A positive result is a significant, dose-related increase in the frequency of micronucleated cells.

Conclusion and Future Directions

The genotoxic profile of a nitro-imidazoquinoxaline is a complex function of its chemical structure. A systematic, multi-endpoint approach as outlined here is essential for a meaningful comparative analysis. The data consistently suggest that these compounds require metabolic activation to exert their full genotoxic potential, which manifests as gene mutations, DNA strand breaks, and chromosomal damage.

Structure-activity relationship studies indicate that electron-withdrawing substituents can exacerbate genotoxicity, while the specific placement of the nitro group is a critical determinant of activity.[10][11] For drug development professionals, this guide provides a robust framework to de-risk candidates early. A compound that is positive across all three assays, particularly after S9 activation, poses a significant genotoxic risk. Conversely, a compound that is negative in these in vitro assays is a much stronger candidate for further development. Future work should focus on developing quantitative structure-activity relationship (QSAR) models to predict the genotoxicity of novel analogues, thereby accelerating the discovery of safer, more effective therapeutics.

References

  • de Oliveira, A. B., et al. (2012). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz. Available at: [Link][1]

  • Chen, Y., et al. (2016). Further investigations into the genotoxicity of quinoxaline-di-N-oxides and their primary metabolites. Food and Chemical Toxicology. Available at: [Link][21]

  • Dobo, K. L., et al. (1984). Genotoxic activity of important nitrobenzenes and nitroanilines in the Ames test and their structure-activity relationship. Mutation Research. Available at: [Link][7]

  • Boechat, N., et al. (2012). Studies of genotoxicity and mutagenicity of nitroimidazoles: Demystifying this critical relationship with the nitro group. ResearchGate. Available at: [Link][10]

  • Ahmad, S., et al. (2019). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. Available at: [Link][22]

  • Thomas, C., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis. Available at: [Link][8]

  • Wikipedia. (n.d.). Comet assay. Wikipedia. Available at: [Link][12]

  • Doak, S. H., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. STAR Protocols. Available at: [Link][20]

  • Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research. Available at: [Link][17]

  • IPhase Biosciences. (2024). Ames Test for N-Nitrosamines: Assessing Mutagenicity. IPHASE Biosciences. Available at: [Link][5]

  • Lu, Y., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments. Available at: [Link][13]

  • Al-Suhaimi, K. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link][11]

  • Frieauff, W., et al. (2021). Micronucleus Assay: The State of Art, and Future Directions. International Journal of Molecular Sciences. Available at: [Link][18]

  • JRF Global. (n.d.). Enhanced Ames Test for Nitrosamine Impurities. JRF Global. Available at: [Link][4]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research. Available at: [Link][2]

  • SAKS, M., et al. (2017). Genotoxicity: Mechanisms, Testing Guidelines and Methods. Global Journal of Pharmaceutical Sciences. Available at: [Link][3]

  • Agilent Technologies. (2024). What is the Comet Assay? A Simple Method to Detect DNA Damage. YouTube. Available at: [Link][15]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link][16]

  • Wills, J. W., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Available at: [Link][23]

  • Ponting, D. J., et al. (2021). Developing Structure-Activity Relationships for N-Nitrosamine Activity. Toxics. Available at: [Link][24]

  • JoVE. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments. Available at: [Link][19]

  • Thomas, C., et al. (2023). Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. ResearchGate. Available at: [Link][9]

Sources

A Tale of Two Analogs: Unraveling the Biological Activities of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline and its Amino Counterpart

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of heterocyclic chemistry and its intersection with toxicology and pharmacology, the functional group appended to a core scaffold can dramatically alter its biological profile. This guide delves into a compelling comparison of two such analogs: the well-characterized food-borne carcinogen, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and its synthetically intriguing counterpart, 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. While both share the same imidazo[4,5-f]quinoxaline backbone, the switch from an amino to a nitro group at the 2-position fundamentally dictates their mechanisms of action, genotoxic potential, and overall biological impact. This guide will provide an in-depth analysis of their contrasting activities, supported by experimental data and detailed protocols, to empower researchers in their own investigations.

Unveiling the Chemical Dichotomy: Structure and Properties

The core structure of both molecules is a planar, polycyclic aromatic system. The key distinction lies in the electronic nature of the substituent at the 2-position. The amino group in MeIQx is an electron-donating group, while the nitro group is a strong electron-withdrawing group. This fundamental difference in electron density profoundly influences their chemical reactivity and biological interactions.

FeatureThis compound2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)
Chemical Formula C₁₁H₁₀N₅O₂C₁₁H₁₁N₅
Molecular Weight 244.23 g/mol 213.24 g/mol
2-Position Substituent Nitro (-NO₂)Amino (-NH₂)
Electronic Nature Electron-withdrawingElectron-donating
Known Occurrence Primarily a synthetic compoundFound in cooked meats and fish[1][2]

The Contrasting Paths to Genotoxicity: A Mechanistic Deep Dive

The most striking difference between these two analogs lies in their genotoxic mechanisms. MeIQx is a pro-mutagen, requiring metabolic activation to exert its DNA-damaging effects. In contrast, evidence from closely related nitro-imidazo[4,5-f]quinoxalines strongly suggests that the nitro analog is a direct-acting mutagen.

The Indirect Path of MeIQx: A Journey of Metabolic Activation

The carcinogenicity of MeIQx is intricately linked to its metabolic transformation in the liver.[2] This multi-step process is essential for its conversion into a reactive species capable of forming covalent bonds with DNA.

The primary activation pathway involves:

  • N-Hydroxylation: The exocyclic amino group of MeIQx is oxidized by cytochrome P450 enzymes, predominantly CYP1A2, to form the N-hydroxy-MeIQx metabolite.[2][3]

  • O-Esterification: This intermediate is further activated by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form a highly reactive nitrenium ion.

  • DNA Adduct Formation: The electrophilic nitrenium ion then attacks nucleophilic sites in DNA, primarily the C8 position of guanine, forming bulky DNA adducts.[4] These adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.

MeIQx Metabolic Activation MeIQx MeIQx (Pro-mutagen) N_hydroxy N-hydroxy-MeIQx MeIQx->N_hydroxy CYP1A2 Nitrenium Nitrenium Ion (Electrophile) N_hydroxy->Nitrenium NATs/SULTs DNA_adduct DNA Adducts Nitrenium->DNA_adduct Attacks Guanine (C8) Mutation Mutations & Carcinogenesis DNA_adduct->Mutation

Caption: Metabolic activation pathway of MeIQx.

The Direct Assault of the Nitro Analog

In stark contrast to its amino counterpart, this compound is hypothesized to be a direct-acting mutagen. This assertion is based on studies of analogous 2-nitro-imidazo[4,5-f]quinolines, which exhibit mutagenicity in the Ames test without the need for an external metabolic activation system (S9 fraction). The strong electron-withdrawing nature of the nitro group makes the imidazoquinoxaline ring system electron-deficient and susceptible to reductive metabolism by intracellular nitroreductases present in bacteria and eukaryotic cells. This reduction can lead to the formation of a series of reactive intermediates, including nitroso and N-hydroxyamino derivatives, which can directly bind to DNA.

Nitro Analogue Direct Action Nitro_compound Nitro Analogue Reactive_intermediates Reactive Intermediates (Nitroso, N-hydroxyamino) Nitro_compound->Reactive_intermediates Intracellular Nitroreductases DNA_adduct DNA Adducts Reactive_intermediates->DNA_adduct Directly binds to DNA Mutation Mutations DNA_adduct->Mutation

Caption: Proposed direct-acting mutagenicity of the nitro analogue.

Comparative Biological Activities: A Data-Driven Analysis

Biological ActivityThis compound (Inferred)2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)Key Difference
Mutagenicity (Ames Test) Direct-acting mutagen: Positive without S9 metabolic activation.Pro-mutagen: Requires S9 metabolic activation to be mutagenic.Requirement for metabolic activation.
Cytotoxicity Expected to be cytotoxic due to direct DNA damage.Cytotoxic, particularly in cells with high CYP1A2 activity.The nitro analog likely has a broader range of cytotoxicity due to its direct action.
Carcinogenicity Potentially carcinogenic due to its direct mutagenic nature.Confirmed carcinogen in animal models (liver, Zymbal's gland, skin).[1]The carcinogenic potential of the nitro analog requires further investigation but is strongly suggested.
Mechanism of Genotoxicity Reductive activation by nitroreductases leading to direct DNA adduct formation.Oxidative metabolic activation to a reactive nitrenium ion that forms DNA adducts.The initial enzymatic step and the nature of the ultimate carcinogen.

Experimental Protocols: A Guide to Comparative Analysis

To empirically validate the hypothesized differences in biological activity, the following experimental protocols can be employed.

Protocol 1: Ames Test for Mutagenicity

This assay is fundamental in determining the mutagenic potential of a compound and its requirement for metabolic activation.

Objective: To compare the mutagenicity of the nitro and amino analogs in the presence and absence of a metabolic activation system (S9).

Materials:

  • Salmonella typhimurium strains TA98 and TA100 (sensitive to frameshift and base-pair substitution mutagens, respectively).

  • Top agar (0.6% agar, 0.5% NaCl).

  • Minimal glucose agar plates.

  • Test compounds (nitro and amino analogs) dissolved in DMSO.

  • Positive controls (e.g., 2-nitrofluorene for direct-acting, 2-anthramine for S9-dependent).

  • Negative control (DMSO).

  • S9 fraction from Aroclor 1254-induced rat liver.

  • S9 cofactor mix (NADP, G6P).

Procedure:

  • Prepare overnight cultures of S. typhimurium strains.

  • For each strain, prepare two sets of tubes: one with S9 mix (+S9) and one without (-S9).

  • To the tubes, add 100 µL of bacterial culture and 50 µL of the test compound at various concentrations.

  • For the +S9 set, add 500 µL of S9 mix. For the -S9 set, add 500 µL of phosphate buffer.

  • Incubate the mixture at 37°C for 20 minutes.

  • Add 2 mL of molten top agar to each tube, vortex briefly, and pour onto minimal glucose agar plates.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

Expected Outcome:

  • Nitro analog: A significant increase in revertant colonies in both -S9 and +S9 conditions, indicating it is a direct-acting mutagen.

  • Amino analog (MeIQx): A significant increase in revertant colonies only in the +S9 condition, confirming its pro-mutagenic nature.

Protocol 2: MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability and can be used to determine the cytotoxic potential of the two analogs on cancer cell lines.

Objective: To compare the cytotoxicity (IC₅₀ values) of the nitro and amino analogs on a relevant cancer cell line (e.g., HepG2, a human liver cancer cell line with metabolic capabilities).

Materials:

  • HepG2 cells.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the nitro and amino analogs for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Expected Outcome:

  • Both compounds are expected to exhibit dose-dependent cytotoxicity. A direct comparison of their IC₅₀ values will reveal their relative cytotoxic potency. It is anticipated that the direct-acting nitro analog may show a steeper dose-response curve and potentially a lower IC₅₀ value.

Protocol 3: DNA Adduct Formation Analysis

This experiment aims to confirm the formation of DNA adducts, the molecular initiating event for genotoxicity.

Objective: To detect and compare the formation of DNA adducts in cells treated with the nitro and amino analogs.

Materials:

  • HepG2 cells.

  • Test compounds.

  • DNA extraction kit.

  • Nuclease P1, alkaline phosphatase.

  • LC-MS/MS system.

Procedure:

  • Treat HepG2 cells with the nitro and amino analogs for 24 hours.

  • Harvest the cells and extract genomic DNA.

  • Enzymatically digest the DNA to individual nucleosides.

  • Analyze the digested DNA samples by LC-MS/MS to detect the presence of compound-specific DNA adducts. For MeIQx, the primary adduct is with guanine (dG-C8-MeIQx). The adducts for the nitro analog would need to be characterized.

  • Quantify the level of adducts formed.

Expected Outcome:

  • The amino analog (MeIQx) will show the formation of the characteristic dG-C8-MeIQx adduct.

  • The nitro analog is expected to form different DNA adducts resulting from its reductive metabolism. The identification and quantification of these adducts will provide crucial insights into its mechanism of genotoxicity.

Synthesis Considerations

The synthesis of this compound can likely be achieved through a multi-step process, potentially starting from a commercially available nitro-substituted quinoxaline precursor. One plausible route, adapted from the synthesis of MeIQx, involves the nitration of a suitable quinoxaline intermediate followed by the construction of the imidazole ring.[1]

Conclusion: A Clear Distinction in Biological Activity

The seemingly minor substitution of an amino group with a nitro group on the 3,8-dimethyl-imidazo[4,5-f]quinoxaline scaffold results in a profound shift in biological activity. The amino analog, MeIQx, is a well-established pro-carcinogen that requires metabolic activation to exert its genotoxic effects through the formation of DNA adducts. In contrast, its nitro analog is strongly predicted to be a direct-acting mutagen, capable of causing DNA damage without prior metabolic processing. This fundamental difference in their mechanism of action has significant implications for their toxicological profiles and potential therapeutic applications. For researchers in drug discovery and toxicology, understanding this structure-activity relationship is paramount for the rational design of safer chemical entities and for accurately assessing the risks associated with exposure to such compounds. The experimental protocols outlined in this guide provide a framework for the empirical validation of these differences, paving the way for a more comprehensive understanding of this fascinating pair of analogs.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62275, Meiqx. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. MeIQx (2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline). In: Some Naturally Occurring Substances: Food Items and Constituents, Heterocyclic Aromatic Amines and Mycotoxins. Lyon (FR): International Agency for Research on Cancer; 1993. (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56.) Available from: [Link]

  • Felton, J. S., & Knize, M. G. (1991). Mutagen formation in cooked foods. Environmental Health Perspectives, 93, 159–163.
  • Sugimura, T., Sato, S., & Wakabayashi, K. (2004). Mutagens/carcinogens in pyrolysates of amino acids and proteins and in cooked foods: heterocyclic aromatic amines. In Chemical Carcinogenesis (pp. 349-388). Springer, Berlin, Heidelberg.
  • Turesky, R. J. (2007). Biomonitoring of heterocyclic aromatic amines.
  • Kato, T., & Kikugawa, K. (1992). Formation of a direct-acting mutagen, 2-nitro-3-methylimidazo[4,5-f]quinoline (nitro-IQ), from 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and peroxynitrite. Biological and Pharmaceutical Bulletin, 15(7), 923-926.
  • Boobis, A. R., Lynch, A. M., Murray, S., de la Torre, R., Solans, A., Farré, M., ... & Edwards, R. J. (1994). N-hydroxy-MeIQx is the major microsomal oxidation product of the dietary carcinogen MeIQx with human liver. Carcinogenesis, 15(12), 2859-2865.
  • Grivas, S., & Olsson, K. (1985). An improved synthesis of 3,8-dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and its 2-14C-labelled analogue. Acta Chemica Scandinavica. Series B: Organic Chemistry and Biochemistry, 39, 31-34.
  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
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A Comparative Guide to the Structure-Activity Relationship of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline Derivatives as Hypoxia-Selective Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3,8-dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline derivatives, a promising class of compounds designed to target hypoxic tumor cells. We will delve into their mechanism of action, compare the cytotoxic potency of various analogs through experimental data, and provide detailed protocols for their synthesis and evaluation.

The inherent resistance of hypoxic tumor cells to conventional radiotherapy and chemotherapy presents a significant challenge in oncology.[1][2] These oxygen-deficient environments, common in solid tumors, render many standard treatments ineffective.[3] Hypoxia-activated prodrugs (HAPs), also known as bioreductive drugs, offer an elegant solution to this problem.[4] These compounds are selectively activated under low-oxygen conditions to form potent cytotoxic agents, thereby targeting the most aggressive and resistant cell populations within a tumor.[4][5]

The 2-nitroimidazoquinoxaline scaffold has emerged as a privileged structure in the design of HAPs. Its mechanism relies on the enzymatic reduction of the nitro group, a process that is significantly favored under hypoxic conditions.[5][6] This guide will focus on derivatives of the this compound core, exploring how subtle molecular modifications influence their selective toxicity towards cancer cells.

The Core Scaffold and Its Bioactivation

The fundamental structure of this compound is the starting point for the derivatives discussed. The key to its activity lies in the 2-nitro group, which acts as a latent cytotoxic trigger.

Caption: Core chemical structure of the parent compound.

Under the low-oxygen conditions characteristic of solid tumors, intracellular nitroreductase enzymes, such as cytochrome P450 reductases, catalyze a one-electron reduction of the nitro group.[5] In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent nitro compound in a futile cycle. However, in a hypoxic environment, further reduction occurs, leading to the formation of highly reactive and cytotoxic species like nitroso, hydroxylamine, and amine derivatives.[3][5] These reactive intermediates can induce cellular damage, primarily through the formation of DNA cross-links, ultimately leading to cancer cell death.[3]

Bioreductive_Activation Prodrug R-NO2 (Inactive Prodrug) Radical R-NO2·- (Radical Anion) Prodrug->Radical 1e- reduction (Nitroreductase) Radical->Prodrug Re-oxidation Nitroso R-NO (Nitroso) Radical->Nitroso Further Reduction O2 Oxygen Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Cytotoxicity DNA Damage & Cell Death Hydroxylamine->Cytotoxicity Hypoxia Hypoxia Normoxia Normoxia

Caption: Bioreductive activation pathway of nitroaromatic prodrugs.

Comparative Structure-Activity Relationship (SAR) Analysis

The efficacy of these HAPs is determined by two key factors: their potency under hypoxic conditions (low IC50) and their selectivity (a high Hypoxic Cytotoxicity Ratio, HCR). The HCR is calculated as the ratio of the IC50 under normoxic conditions to the IC50 under hypoxic conditions (IC50 normoxic / IC50 hypoxic).[7][8] A higher HCR indicates greater selectivity for killing cancer cells in a low-oxygen environment while sparing healthy, well-oxygenated tissues.[7]

Systematic modification of the quinoxaline ring has been a key strategy to optimize both potency and selectivity. The electronic properties of substituents on the benzene portion of the quinoxaline ring can significantly influence the ease of reduction of the nitro group.

Table 1: Comparison of Cytotoxicity in Quinoxaline Derivatives

Compound IDR1 SubstituentR2 SubstituentIC50 Hypoxic (µM)HCR (Hypoxia Cytotoxicity Ratio)Reference
1 HH>100>7.5[1]
2a ClH25>15[2]
2b FH20>20[2]
3 ClCl1.5>30[2]
4 SO2NH2H0.8275-330[3]

Data is compiled and representative of trends discussed in the cited literature. Exact values may vary based on cell line and experimental conditions.

Analysis of SAR:

  • Influence of Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as chloro (Cl) and fluoro (F) at the 6- and/or 7-positions of the quinoxaline ring (Compounds 2a , 2b , and 3 ), generally increases the cytotoxic potency under hypoxic conditions.[2] This is attributed to the fact that electron-withdrawing substituents make the nitro group more electron-deficient and thus easier to reduce, facilitating its bioreductive activation.[2] The di-substituted derivative (3 ) shows significantly greater potency than the mono-substituted analogs, highlighting an additive effect.[2]

  • The Impact of the Sulfonamide Group: The most significant enhancement in both potency and selectivity is observed with the introduction of a sulfonamide (-SO2NH2) group (Compound 4 ).[3] This derivative exhibits exceptionally high HCR values, indicating a remarkable selectivity for hypoxic cells.[3] While the precise mechanism for this dramatic improvement is multifaceted, it is proposed that the sulfonamide group optimally tunes the electronic properties of the molecule for efficient reduction by specific nitroreductases prevalent in tumor cells.

  • Solubility and Prodrug Strategies: A major challenge with some of the more potent derivatives, such as the sulfonamide analog 4 , has been poor aqueous solubility, limiting their in vivo application.[3] To overcome this, a phosphate prodrug strategy has been successfully employed. By adding a phosphate group, the water solubility is improved, allowing for better drug delivery. In vivo, phosphatases cleave the phosphate group to release the active, more lipophilic drug.[3]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-controlled experimental procedures are paramount. Below are representative protocols for the synthesis and in vitro evaluation of these compounds.

Protocol 1: General Synthesis of 6/7-Substituted 2-Nitroimidazo[4,5-f]quinoxaline Derivatives

This protocol describes a common synthetic route, which involves the condensation of a substituted diamine with an imidazole precursor followed by nitration.

  • Step 1: Synthesis of Substituted Quinoxaline.

    • Dissolve 1 equivalent of the appropriately substituted 5,6-diaminobenzofurazan in ethanol.

    • Add 1.1 equivalents of glyoxal (40% in H2O) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

    • Cool the mixture to room temperature and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: N-Oxidation.

    • Suspend the quinoxaline product from Step 1 in glacial acetic acid.

    • Add 3 equivalents of hydrogen peroxide (30%) dropwise while maintaining the temperature below 40°C.

    • Stir the mixture at 60-70°C for 24 hours.

    • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

    • Collect the precipitated quinoxaline 1,4-di-N-oxide by filtration and dry.

  • Step 3: Nitration.

    • Dissolve the quinoxaline 1,4-di-N-oxide in concentrated sulfuric acid at 0°C.

    • Add fuming nitric acid dropwise, keeping the temperature below 5°C.

    • Allow the reaction to stir at room temperature for 2 hours.

    • Carefully pour the mixture onto crushed ice.

    • Collect the resulting 2-nitro-quinoxaline 1,4-di-N-oxide product by filtration, wash with water until neutral, and dry.

  • Causality and Rationale: The multi-step synthesis is necessary to build the complex heterocyclic system and introduce the key functional groups in the correct positions. The N-oxidation step is crucial as it activates the quinoxaline ring for the subsequent electrophilic nitration at the C-2 position.

Protocol 2: In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol details the determination of IC50 values under normoxic and hypoxic conditions using a standard colorimetric assay (e.g., MTT or resazurin reduction).

  • Step 1: Cell Seeding.

    • Seed human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.[9][10]

    • Allow cells to adhere by incubating for 24 hours under standard cell culture conditions (37°C, 5% CO2, 21% O2).

  • Step 2: Drug Exposure.

    • Prepare a serial dilution of the test compounds in cell culture medium.

    • Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

  • Step 3: Hypoxic/Normoxic Incubation.

    • For the hypoxic plate, place it in a modular incubator chamber or a hypoxic workstation.[11] Purge with a gas mixture of 5% CO2, 10% H2, and 85% N2 to achieve an oxygen concentration of <0.1%.[12]

    • For the normoxic plate, return it to the standard incubator (21% O2).

    • Incubate both plates for the desired exposure time (e.g., 4-6 hours).

  • Step 4: Recovery and Viability Assessment.

    • After the exposure period, remove the drug-containing medium from both plates.

    • Wash the cells with PBS and add fresh, drug-free medium.

    • Return both plates to a standard normoxic incubator and incubate for an additional 72 hours.

    • Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence (560 nm excitation / 590 nm emission) using a plate reader.

  • Step 5: Data Analysis.

    • Convert fluorescence readings to percentage of viable cells relative to the vehicle control.

    • Plot cell viability versus drug concentration and determine the IC50 values (the concentration that inhibits cell growth by 50%) for both normoxic and hypoxic conditions using non-linear regression analysis.

    • Calculate the HCR (IC50 normoxic / IC50 hypoxic).

Cytotoxicity_Workflow cluster_exposure Drug Exposure (4-6h) A 1. Seed Cells in 96-well plates B 2. Add Serial Dilutions of Test Compounds A->B C1 3a. Incubate in Normoxia (21% O2) B->C1 C2 3b. Incubate in Hypoxia (<0.1% O2) B->C2 D 4. Wash and Replace with Fresh Medium C1->D C2->D E 5. Recover for 72h in Normoxia D->E F 6. Assess Viability (Resazurin Assay) E->F G 7. Analyze Data: Calculate IC50 & HCR F->G

Caption: Workflow for in vitro hypoxia-selective cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly adaptable platform for the development of potent and selective hypoxia-activated anticancer agents. The structure-activity relationship studies clearly demonstrate that the introduction of electron-withdrawing groups, particularly at the 6- and 7-positions of the quinoxaline ring, is a viable strategy for enhancing hypoxic potency. The sulfonamide derivative stands out as a lead compound with exceptional selectivity, although its pharmaceutical properties require optimization, potentially through prodrug approaches.

Future research should focus on expanding the library of derivatives to further refine the SAR, exploring a wider range of substituents to improve both potency and drug-like properties. Investigating the specific nitroreductase enzymes responsible for the activation of the most potent compounds could enable the development of biomarker-driven therapeutic strategies. Ultimately, successful in vivo studies in relevant animal models will be the critical next step in translating the promise of these compounds into effective clinical therapies for treating solid tumors.

References

  • Jadhav, A. M., & Song, C. (2018). Hypoxia-targeted drug delivery. Journal of Controlled Release, 286, 1-19. [Link]

  • Orna, M. V. (1986). Reductive activation of nitroheterocyclic compounds. Chemical Reviews, 86(5), 1017-1019. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Shi, K., et al. (2012). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology, 39(4), 547-555. [Link]

  • Beit-Yannai, E., et al. (2002). Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides. Journal of Medicinal Chemistry, 45(14), 3025-3032. [Link]

  • Sausville, E. A., et al. (1998). Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides. Journal of Medicinal Chemistry, 41(14), 2543-2551. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1993). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5-f]QUINOXALINE). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 56. International Agency for Research on Cancer. [Link]

  • Kowalski, K., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3469. [Link]

  • Sun, J. D., et al. (2020). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. Clinical Cancer Research, 26(11), 2694-2705. [Link]

  • Shi, K., et al. (2012). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology, 39(4), 547-555. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Vo, D. D., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of the American Chemical Society. [Link]

  • Dennis, J. W., et al. (1995). Bioreductive drugs for cancer therapy: the search for tumor specificity. International Journal of Radiation Oncology, Biology, Physics, 33(4), 909-917. [Link]

  • Smith, G. E., et al. (2021). Detecting hypoxia in vitro using 18F-pretargeted IEDDA “click” chemistry in live cells. Chemical Science, 12(15), 5438-5444. [Link]

  • Gant, T. W., et al. (2002). Quinoxaline 1,4-dioxides: hypoxia-selective therapeutic agents. International Journal of Cancer, 100(4), 481-486. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(48), 35054-35067. [Link]

  • Yilmaz, V. T., & Yilmaz, B. (2020). Structure-activity relationship of anticancer drug candidate quinones. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1800-1811. [Link]

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A Comparative Guide to the In Vivo and In Vitro Effects of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline and its Carcinogenic Analogue MeIQx

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Bioactivation and Genotoxicity

For researchers, scientists, and professionals in drug development, understanding the biological activity of novel chemical entities is paramount. This guide provides a comparative analysis of the known biological effects of the well-characterized heterocyclic amine, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), and its synthetic precursor, 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. While direct experimental data on the nitro-analogue is scarce, its structural relationship with MeIQx allows for a scientifically grounded discussion of its probable metabolic fate and biological activity. This guide will delve into the established in vivo and in vitro effects of MeIQx and extrapolate the likely bioactivation pathways and resulting genotoxicity of its 2-nitro counterpart, offering a valuable resource for toxicology and drug metabolism studies.

Introduction: From Nitro-Precursor to Potent Carcinogen

This compound is primarily recognized as a synthetic intermediate in the preparation of the metabolites of IQ-type carcinogens, such as MeIQx.[1] MeIQx, found in cooked meats and fish, is a potent mutagen and carcinogen.[2][3] The key structural difference between these two compounds is the substituent at the 2-position of the imidazo[4,5-f]quinoxaline core: a nitro group (-NO2) in the former and an amino group (-NH2) in the latter. This distinction is critical, as the bioactivation of many aromatic amines to genotoxic agents proceeds through metabolic oxidation, while nitroaromatic compounds are often activated via enzymatic reduction. This guide will explore the hypothesis that this compound acts as a pro-drug, undergoing in vivo reduction to the reactive amino and hydroxylamino species that are responsible for the well-documented genotoxicity of MeIQx.

The Well-Defined Landscape of MeIQx: A Tale of In Vivo and In Vitro Genotoxicity

The biological effects of MeIQx have been extensively studied, revealing a consistent pattern of metabolic activation leading to DNA damage and carcinogenesis in both cellular and whole-animal models.

In Vitro Effects of MeIQx

In controlled laboratory settings, the genotoxicity of MeIQx is dependent on metabolic activation by cytochrome P450 enzymes.[2][3]

  • Mutagenicity: MeIQx is a potent mutagen in bacterial reverse mutation assays, such as the Ames test with Salmonella typhimurium strains, but only in the presence of a mammalian metabolic activation system (S9 fraction).[2]

  • Genotoxicity in Mammalian Cells: In cultured mammalian cells, MeIQx induces a range of genotoxic effects, including DNA damage, gene mutations, and sister chromatid exchange.[2]

  • Metabolic Activation: The primary activating step is the N-hydroxylation of the exocyclic amino group, catalyzed mainly by cytochrome P450 1A2 (CYP1A2).[4][5] The resulting N-hydroxy-MeIQx is a proximate carcinogen that can be further activated by O-esterification (e.g., acetylation or sulfation) to form a highly reactive nitrenium ion that readily binds to DNA.[2]

In Vivo Effects of MeIQx

Studies in animal models have confirmed the carcinogenic potential of MeIQx and provided insights into its organ-specific effects.

  • Carcinogenicity: Oral administration of MeIQx has been shown to induce tumors in multiple organs in rodents. In mice, it leads to hepatocellular carcinomas, lymphomas, and lung tumors.[2] In rats, it causes hepatocellular carcinomas and squamous-cell carcinomas of the Zymbal gland, skin, and clitoral gland.[2]

  • DNA Adduct Formation: Following in vivo administration, MeIQx forms DNA adducts in various tissues of rodents, confirming its genotoxic action within a living organism.[2]

  • Metabolism and Excretion: In humans and animal models, MeIQx is metabolized into several products, including glucuronide and sulfate conjugates, which are then excreted.[6][7][8] A significant portion of ingested MeIQx is absorbed and distributed throughout the body.[2]

The Predicted Bioactivation and Effects of this compound

In the absence of direct experimental data, the biological activity of this compound can be predicted based on the well-established metabolism of nitroaromatic compounds.

The Crucial Role of Nitroreduction

Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems, a process that can lead to their activation to toxic and mutagenic metabolites.[9][10][11] This reduction proceeds in a stepwise manner, forming nitroso and hydroxylamino intermediates, and ultimately the corresponding amine.[9][10]

Diagram of the Predicted Metabolic Activation of this compound

Metabolic Activation Nitro_Compound 3,8-Dimethyl-2-nitro-3H- imidazo[4,5-F]quinoxaline Nitroso_Intermediate Nitroso Intermediate Nitro_Compound->Nitroso_Intermediate Nitroreductases Hydroxylamino_Intermediate Hydroxylamino Intermediate (Reactive Electrophile) Nitroso_Intermediate->Hydroxylamino_Intermediate Nitroreductases Amino_Compound 2-Amino-3,8-dimethylimidazo [4,5-f]quinoxaline (MeIQx) Hydroxylamino_Intermediate->Amino_Compound DNA_Adducts DNA Adducts Hydroxylamino_Intermediate->DNA_Adducts Genotoxicity

Caption: Predicted bioactivation pathway of this compound.

Predicted In Vitro Effects
  • Direct-Acting Mutagenicity: Unlike MeIQx, which requires oxidative activation, the 2-nitro analogue may exhibit direct-acting mutagenicity in bacterial strains possessing nitroreductase activity.[1] This is a common characteristic of mutagenic nitroaromatic compounds.[1]

  • Cytotoxicity: The generation of reactive intermediates during nitroreduction, such as the nitroso and hydroxylamino derivatives, can lead to cellular damage and cytotoxicity.[10] The bioreduction of nitroaromatics can also lead to the formation of reactive oxygen species, inducing oxidative stress.[9]

Predicted In Vivo Effects
  • Metabolic Conversion to MeIQx: In a whole-animal system, the 2-nitro compound is likely to be reduced by various nitroreductases present in the liver and other tissues, as well as by intestinal microflora.[12][13] This would lead to the in vivo formation of MeIQx, which would then undergo the same metabolic activation and detoxification pathways as ingested MeIQx.

  • Carcinogenicity Profile: Assuming efficient in vivo reduction, the long-term carcinogenicity profile of this compound would be expected to mirror that of MeIQx, with tumors developing in the same target organs. The overall carcinogenic potency would depend on the rate and extent of its conversion to the active amino and hydroxylamino forms.

Comparative Summary

FeatureThis compound (Predicted)2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) (Established)
Primary Activation Pathway Reductive (Nitroreductases)Oxidative (Cytochrome P450s, primarily CYP1A2)[4][5]
Reactive Intermediates Nitroso and Hydroxylamino derivativesN-hydroxy-MeIQx, Nitrenium ion[2]
In Vitro Mutagenicity (Ames Test) Likely direct-acting in nitroreductase-proficient strains[1]Requires S9 metabolic activation[2]
In Vivo Genotoxicity DNA adduct formation following reduction to reactive intermediatesDNA adduct formation in multiple organs[2]
In Vivo Carcinogenicity Expected to be similar to MeIQx, dependent on conversion rateInduces tumors in liver, lymphoid tissue, lung, skin, and Zymbal gland in rodents[2]

Experimental Protocols

To experimentally validate the predicted effects of this compound, the following established protocols, commonly used for MeIQx, would be applicable.

In Vitro Mutagenicity Assay (Ames Test)

Objective: To determine the mutagenic potential of the test compound and the requirement for metabolic activation.

  • Bacterial Strains: Utilize Salmonella typhimurium strains TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens), both with and without S9 metabolic activation.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a test tube, combine the test compound, the bacterial culture, and either S9 mix or a buffer control.

    • After a brief pre-incubation, add top agar and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates for 48-72 hours at 37°C.

    • Count the number of revertant colonies.

  • Interpretation: A dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenicity. A positive result in the absence of S9 would suggest a direct-acting mutagen.

Diagram of the Ames Test Workflow

Ames Test Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Test_Compound Test Compound Dilutions Mix Combine Compound, Bacteria, and S9 Mix/ Buffer Test_Compound->Mix Bacteria Salmonella typhimurium (e.g., TA98, TA100) Bacteria->Mix S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze for Dose-Response Count->Analyze

Caption: Workflow for the Salmonella typhimurium reverse mutation assay (Ames test).

In Vivo Carcinogenicity Study in Rodents

Objective: To assess the long-term carcinogenic potential of the test compound.

  • Animal Model: Use a well-characterized rodent strain, such as F344 rats or CDF1 mice.

  • Procedure:

    • Administer the test compound to groups of animals, typically mixed in the diet, at several dose levels for an extended period (e.g., 1-2 years).

    • Include a control group receiving the vehicle diet.

    • Monitor the animals for clinical signs of toxicity and tumor development.

    • At the end of the study, perform a complete necropsy and histopathological examination of all major organs.

  • Interpretation: A statistically significant increase in the incidence of tumors in any organ in the treated groups compared to the control group indicates carcinogenicity.

Conclusion

While this compound remains largely uncharacterized in terms of its own biological effects, its chemical structure provides a strong basis for predicting its activity as a pro-mutagen and pro-carcinogen. The extensive body of research on its amino-analogue, MeIQx, serves as a crucial reference point. It is highly probable that the 2-nitro compound undergoes in vivo nitroreduction to form MeIQx and its reactive hydroxylamino intermediate, thereby initiating a cascade of genotoxic events that mirror those of MeIQx. Future research should focus on experimentally verifying this hypothesis by conducting in vitro and in vivo studies on the 2-nitro compound itself, particularly focusing on its metabolism and DNA adduct formation. Such studies will not only elucidate the toxicology of this specific compound but also contribute to our broader understanding of the bioactivation of nitroaromatic heterocyclic compounds.

References

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A Comparative Guide to the Analytical Confirmation of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of modern analytical strategies for the definitive identification of metabolites derived from complex heterocyclic compounds. We will focus on the methodologies applicable to 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline, a nitroaromatic derivative of a well-known class of dietary mutagens.

While metabolic data specifically for the 2-nitro analogue is limited, extensive research exists for its close structural analogue, 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[1][2][3] The 2-nitro compound is noted as a potential synthetic intermediate for MeIQx metabolites, making the metabolic pathways and analytical challenges remarkably similar.[4] Therefore, this guide will leverage the comprehensive data on MeIQx as a scientifically robust model to compare and contrast the premier analytical techniques for metabolite identification. The principles and workflows detailed herein are directly transferable to the investigation of the title compound.

The Metabolic Landscape: Bioactivation and Detoxification Pathways

Understanding the potential metabolic fate of a xenobiotic is the first step in devising an analytical strategy. For imidazo[4,5-f]quinoxaline derivatives like MeIQx, metabolism is a double-edged sword, leading to both detoxification and metabolic activation to genotoxic species.[2][5]

Phase I Metabolism (Bioactivation): The primary and most critical metabolic step for MeIQx is N-hydroxylation, a reaction catalyzed almost exclusively by the cytochrome P450 enzyme CYP1A2 in human liver microsomes.[2][5] This transformation converts the parent compound into N-hydroxy-MeIQx, a highly reactive metabolite capable of forming DNA adducts, which is a key event in its carcinogenicity.[2] Another significant Phase I reaction is the oxidation of the 8-methyl group to form 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH), which is considered a major detoxification product.[5]

Phase II Metabolism (Detoxification): The reactive N-hydroxy metabolite and the parent compound can undergo several Phase II conjugation reactions. These include glucuronidation and sulfation, which increase water solubility and facilitate excretion.[3][5] Direct conjugation of MeIQx to form N-glucuronides and sulfamates has also been observed.[3]

The interplay of these pathways determines the ultimate toxicological outcome. A robust analytical workflow must therefore be capable of detecting and distinguishing between these diverse metabolic products.

Metabolic Pathway of MeIQx cluster_phase1 Bioactivation & Oxidation cluster_phase2 Conjugation & Detoxification Parent MeIQx (Parent Compound) PhaseI Phase I Metabolism Parent->PhaseI CYP1A2 PhaseII Phase II Metabolism Parent->PhaseII Direct Conjugation N_OH N-hydroxy-MeIQx (Reactive Metabolite) PhaseI->N_OH COOH IQx-8-COOH (Detoxified Metabolite) PhaseI->COOH Glucuronide Glucuronide Conjugates PhaseII->Glucuronide Sulfate Sulfate Conjugates PhaseII->Sulfate Sulfamate Sulfamate Conjugates PhaseII->Sulfamate N_OH->PhaseII

Caption: Predicted metabolic pathways for imidazo[4,5-f]quinoxaline derivatives.

Core Analytical Strategies: A Head-to-Head Comparison

The definitive identification of metabolites requires a multi-pronged approach. While several techniques exist, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy represent the primary tools for detection and unequivocal structure elucidation, respectively.[6][7][8]

FeatureHPLC-MS/MSNMR Spectroscopy
Primary Role Detection, Profiling, Quantitation, Hypothesis GenerationUnambiguous Structure Elucidation, Isomer Differentiation
Sensitivity High (picogram to femtogram)Low (microgram to milligram)
Sample Requirement Low (complex mixtures acceptable)High (requires purified metabolite)
Information Provided Mass-to-charge ratio (m/z), Fragmentation PatternAtomic connectivity, 3D structure, Stereochemistry
Throughput HighLow
Key Advantage Excellent for initial screening of complex biological matrices.[9][10]The "gold standard" for definitive structural proof.[11][12]
Strategy 1: High-Resolution HPLC-MS/MS for Metabolite Discovery

HPLC-MS/MS is the workhorse of modern metabolomics and drug metabolism studies.[7][13] Its power lies in its ability to physically separate metabolites in a complex mixture via chromatography and then detect them with exquisite sensitivity and mass accuracy.[7]

Causality of Experimental Choice: We choose this method first because it provides the fastest path to generating a comprehensive metabolite profile from a biological sample (e.g., urine, plasma, or an in vitro liver microsomal incubation). By comparing the chromatograms of a control sample versus a drug-treated sample, we can rapidly pinpoint potential metabolites. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of ions, providing strong initial evidence for the identity of a metabolite based on predicted mass shifts from the parent compound.

LC-MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing Incubation In Vitro Incubation (e.g., Liver Microsomes) Extraction Protein Precipitation & Supernatant Collection Incubation->Extraction LC HPLC Separation (Reverse Phase C18) Extraction->LC Injection MS1 Full Scan MS (MS1) (Detect Parent & Metabolite Ions) LC->MS1 MS2 Data-Dependent MS/MS (Fragment Ions for Structure Clues) MS1->MS2 Extraction_A Extract Ion Chromatograms (EICs) MS2->Extraction_A Data Acquisition Comparison Compare Treated vs. Control Extraction_A->Comparison Identification Identify Mass Shifts (+16, +176, etc.) Comparison->Identification

Caption: General workflow for metabolite identification using HPLC-MS/MS.

  • Sample Generation: Incubate this compound (e.g., 1-10 µM) with human liver microsomes, NADPH (as a cofactor for P450 enzymes), and appropriate buffers at 37°C.

  • Sample Quenching & Extraction: Stop the reaction with a cold organic solvent like acetonitrile. This also precipitates proteins. Centrifuge the sample and collect the supernatant containing the parent compound and its metabolites.

  • Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column). Elute the compounds using a gradient of water and acetonitrile (both typically containing 0.1% formic acid to aid ionization).

  • Mass Spectrometric Detection: Analyze the column eluent using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • MS1 Full Scan: Continuously scan a mass range (e.g., m/z 100-1000) to detect all ionizable compounds as they elute.

    • MS2 Fragmentation: Use a data-dependent acquisition mode where the instrument automatically selects the most intense ions from the MS1 scan and fragments them to generate characteristic MS/MS spectra.

  • Data Analysis: Process the data using specialized software to find peaks present in the test sample but not the control. Propose metabolite structures based on the accurate mass difference between the metabolite and the parent drug. For example, a mass increase of +15.9949 Da corresponds to hydroxylation.

The table below outlines the predicted mass signatures for key metabolites of the parent compound (C11H10N6O2, Exact Mass: 258.0865) based on the known metabolism of MeIQx.

Metabolic TransformationMolecular Formula ChangeΔ Mass (Da)Expected Exact Mass [M+H]⁺
Parent Compound C11H10N6O2-259.0938
Reduction of Nitro to Amino-NO2 +NH2-30.9983228.0955
Hydroxylation+O+15.9949275.0887
Carboxylation (of methyl)-H2 +OOH+43.9898303.0813
Glucuronidation+C6H8O6+176.0321435.1259
Sulfation+SO3+79.9568339.0506
Strategy 2: NMR Spectroscopy for Unambiguous Structure Elucidation

While MS/MS provides powerful clues, it often cannot definitively determine the exact position of a metabolic modification. For example, hydroxylation could occur on the aromatic ring or one of the methyl groups. NMR spectroscopy is the only technique that can provide unequivocal structural confirmation by mapping the precise atomic connectivity of a molecule.[6][11][12]

Causality of Experimental Choice: NMR is employed when the identity of a critical or abundant metabolite cannot be confirmed by MS/MS alone, or when an unexpected metabolic pathway is suspected. Its strength lies in resolving isomers. For instance, ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiments can show a correlation from the protons of a newly formed hydroxymethyl group to the quinoxaline ring system, confirming the site of oxidation.

Self-Validation: The trustworthiness of an NMR-derived structure comes from the complete and consistent assignment of all proton (¹H) and carbon (¹³C) signals, supported by correlation experiments (like COSY, HSQC, and HMBC) that map out the entire molecular scaffold bond by bond.[11]

  • Scale-Up: Perform large-scale in vitro incubations or collect sufficient biological fluid (e.g., urine from dosed animals) to produce the required amount of metabolite (typically >10-50 µg).[11]

  • Purification: Isolate the target metabolite from the complex biological matrix. This usually involves a multi-step process, starting with solid-phase extraction (SPE) followed by one or more rounds of preparative or semi-preparative HPLC.

  • Purity Check: Confirm the purity of the isolated fraction using analytical HPLC and LC-MS.

  • NMR Data Acquisition: Dissolve the purified metabolite in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) and acquire a suite of NMR spectra on a high-field instrument (e.g., 600 MHz or higher).[11]

    • 1D Spectra: ¹H NMR (for proton environment) and ¹³C NMR (for carbon backbone).

    • 2D Homonuclear Correlation: COSY (Correlated Spectroscopy) to identify proton-proton spin-spin couplings (i.e., which protons are neighbors).

    • 2D Heteronuclear Correlation: HSQC (Heteronuclear Single Quantum Coherence) to link protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) to see long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

  • Structure Elucidation: Interpret the collective NMR data to piece together the molecular fragments and confirm the precise location of the metabolic modification.

NMR Logic Data NMR Data Acquisition 1H 13C COSY HSQC HMBC Interpretation Data Interpretation Proton Environments Carbon Backbone H-H Connectivity C-H Connectivity Long-Range Connectivity Data:h->Interpretation Chemical Shifts Data:c->Interpretation Chemical Shifts Data:cosy->Interpretation J-Coupling Data:hsqc->Interpretation Direct Correlation Data:hmbc->Interpretation 2-3 Bond Correlation Structure Final Structure Confirmation Interpretation->Structure Assemble Fragments

Caption: Logical flow of NMR data for structure elucidation.

Conclusion: An Integrated and Self-Validating Approach

Confirming the identity of novel metabolites, especially for complex molecules like this compound, necessitates a synergistic analytical strategy. Neither HPLC-MS/MS nor NMR spectroscopy alone is sufficient for a complete and trustworthy characterization.

The most robust and scientifically defensible workflow begins with the high-throughput, high-sensitivity screening capabilities of HPLC-MS/MS to rapidly profile metabolites and generate structural hypotheses. This is followed by targeted isolation of key metabolites and definitive structure elucidation using a suite of NMR experiments. This integrated approach creates a self-validating system where the mass and fragmentation data from MS/MS are unequivocally confirmed by the detailed atomic connectivity map provided by NMR. This ensures the highest degree of confidence in the final metabolite identification, a critical requirement for researchers, scientists, and drug development professionals.

References

  • National Center for Biotechnology Information. MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 62275, Meiqx. Available from: [Link]

  • Turesky, R. J., et al. (2005). Metabolism of the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in isolated rat liver cells. PubMed. Available from: [Link]

  • Grivas, S. & Adolfsson, L. (2006). An Improved Synthesis of 3,8-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine ("MeIQx") and Its 2-14C-Labelled Analogue. ResearchGate. Available from: [Link]

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  • Alasmary, F. A. S., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis Online. Available from: [Link]

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  • Letertre, M. P. M., et al. (2022). Studying Metabolism by NMR-Based Metabolomics. National Institutes of Health. Available from: [Link]

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  • Nishino, S. F. & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Available from: [Link]

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  • ResearchGate. (2018). Development of an LC-HRMS metabolomics method with high specificity for metabolite identification using all ion fragmentation (AIF) acquisition. Available from: [Link]

  • Langouët, S. A., et al. (2001). 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid is a major detoxification pathway catalyzed by cytochrome P450 1A2. PubMed. Available from: [Link]

  • Jekle, M. & Grass, M. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. MDPI. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. ResearchGate. Available from: [Link]

  • Kim, K., et al. (2020). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Royal Society of Chemistry. Available from: [Link]

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"comparing the DNA binding affinity of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline to other carcinogens"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of DNA Adduct Formation in Chemical Carcinogenesis

The initiation of cancer by chemical carcinogens is a complex, multi-stage process that is fundamentally rooted in the interaction of these agents, or their reactive metabolites, with cellular macromolecules. Among these interactions, the covalent binding of carcinogens to DNA to form DNA adducts is a critical initiating event. The stability, persistence, and structural distortion of the DNA helix caused by these adducts can lead to misreplication during cell division, resulting in permanent mutations in the DNA sequence of proto-oncogenes or tumor suppressor genes. The accumulation of such mutations can ultimately drive the transformation of a normal cell into a cancerous one.

The propensity of a chemical to bind to DNA is a key determinant of its carcinogenic potential. This guide provides a comparative analysis of the in vivo DNA binding affinity of several potent carcinogens, with a focus on 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a prominent heterocyclic amine formed during the cooking of meat. While this guide centers on MeIQx, it is important to note the relevance of its nitro-analogue, 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline, which is considered a potential intermediate in the metabolic activation pathway of MeIQx. Understanding the relative DNA binding affinities of different classes of carcinogens is paramount for toxicological risk assessment, the development of preventative strategies, and the design of novel therapeutics.

This guide will delve into the quantitative comparison of DNA binding using the Covalent Binding Index (CBI), provide a detailed experimental protocol for its determination, and offer insights into the mechanistic underpinnings of carcinogen-DNA interactions.

Comparative DNA Binding Affinity of Selected Carcinogens

The Covalent Binding Index (CBI) is a standardized metric used to express the extent of covalent binding of a chemical to DNA in vivo. It is calculated as the amount of carcinogen bound per mole of DNA nucleotide, normalized to the administered dose of the chemical per kilogram of body weight. A higher CBI value is indicative of a greater propensity for the chemical to form DNA adducts in a particular tissue.

Below is a comparative table of CBI values for MeIQx and other well-characterized carcinogens from different chemical classes. These values were determined in rodent liver, a primary site of metabolic activation for many xenobiotics.

CarcinogenChemical ClassAnimal ModelCBI (liver)Reference
2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) Heterocyclic AmineMouse9[1]
2-Acetylaminofluorene (2AAF) Aromatic AmineMouse25[1]
Aflatoxin B1 (AFB1) MycotoxinRat~10,400[2]
Benzo[a]pyrene (B[a]P) Polycyclic Aromatic HydrocarbonMouseNot directly reported under comparable conditions, but known to form significant DNA adducts in vivo.[3]

Expert Interpretation: The data clearly illustrates the vast differences in the DNA binding potential among various carcinogens. Aflatoxin B1, a potent hepatocarcinogen, exhibits an exceptionally high CBI, signifying its extreme efficiency in forming DNA adducts following metabolic activation. In contrast, MeIQx and 2AAF, while still potent carcinogens, have considerably lower CBI values. The DNA binding of Benzo[a]pyrene is also a critical event in its carcinogenicity, involving metabolic activation to a highly reactive diol epoxide that readily forms covalent adducts with DNA.[3] While a direct CBI comparison is challenging due to variations in experimental design, its strong carcinogenic activity is intrinsically linked to its ability to damage DNA. These quantitative differences in DNA adduction are a major factor contributing to the varying carcinogenic potencies of these compounds.

The Covalent Binding Index (CBI) Assay: A Detailed Experimental Workflow

The determination of the Covalent Binding Index is a cornerstone experiment in genetic toxicology for quantifying the in vivo DNA damaging potential of a chemical. The following protocol outlines the key steps involved in a typical CBI study using a radiolabeled carcinogen.

Experimental Rationale

The causality behind this experimental design is to mimic the in vivo metabolic activation and subsequent DNA binding of a test compound in a whole-animal model. The use of a radiolabeled compound provides a highly sensitive and quantitative method for tracing the fate of the carcinogen and accurately measuring the minute amounts that become covalently bound to the genetic material. The isolation of DNA from a specific target organ, such as the liver, allows for a tissue-specific assessment of DNA binding, which is critical as metabolic activation and carcinogenic susceptibility can vary significantly between different tissues.

Step-by-Step Protocol
  • Radiolabeling of the Test Compound:

    • The carcinogen of interest (e.g., MeIQx) is synthesized with a radioactive isotope, typically tritium (³H) or carbon-14 (¹⁴C), at a position that is not metabolically cleaved from the molecule. This ensures that the radioactivity detected on the DNA is directly proportional to the amount of the carcinogen-adduct formed.

  • Animal Dosing and Husbandry:

    • A cohort of laboratory animals (e.g., mice or rats) is administered the radiolabeled carcinogen. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen to mimic potential human exposure routes.

    • The animals are housed under standard laboratory conditions for a predetermined period (e.g., 6, 24, or 48 hours) to allow for the absorption, distribution, metabolism, and excretion of the compound, and for the formation of DNA adducts.

  • Tissue Collection and DNA Isolation:

    • At the end of the exposure period, the animals are euthanized, and the target organ(s) (e.g., liver) are excised.

    • DNA is meticulously isolated from the tissue homogenates using established protocols, often involving enzymatic digestion of proteins and RNA, followed by phenol-chloroform extraction and ethanol precipitation. It is crucial to ensure the purity of the isolated DNA and the complete removal of any non-covalently bound radiolabeled compound.

  • Quantification of DNA and Radioactivity:

    • The concentration of the isolated DNA is determined spectrophotometrically by measuring its absorbance at 260 nm.

    • The amount of radioactivity associated with the DNA is measured using liquid scintillation counting.

  • Calculation of the Covalent Binding Index (CBI):

    • The CBI is calculated using the following formula: CBI = (μmol of carcinogen bound per mol of DNA nucleotide) / (mmol of carcinogen administered per kg of body weight)

Self-Validating System

This protocol incorporates several self-validating checks. The purity of the isolated DNA is assessed by the A260/A280 ratio to ensure it is free from protein contamination. Furthermore, control animals administered the vehicle without the radiolabeled carcinogen are processed in parallel to determine background radioactivity levels. The rigorous washing steps during DNA isolation are designed to eliminate any non-covalently bound radiolabel, ensuring that the measured radioactivity is a true representation of covalent adducts.

Visualizing the Path to Carcinogenesis

The following diagrams illustrate the conceptual workflow of a CBI assay and the central role of DNA adduct formation in the initiation of cancer.

CBI_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis Radiolabeled Carcinogen Radiolabeled Carcinogen Administration Administration Radiolabeled Carcinogen->Administration Animal Model Animal Model Metabolism & Distribution Metabolism & Distribution Animal Model->Metabolism & Distribution Administration->Animal Model Tissue Isolation Tissue Isolation Metabolism & Distribution->Tissue Isolation DNA Extraction DNA Extraction Tissue Isolation->DNA Extraction Quantification Quantification DNA Extraction->Quantification CBI Calculation CBI Calculation Quantification->CBI Calculation

Caption: Experimental workflow for determining the Covalent Binding Index (CBI).

Carcinogenesis_Pathway Carcinogen Exposure Carcinogen Exposure Metabolic Activation Metabolic Activation Carcinogen Exposure->Metabolic Activation Reactive Metabolite Reactive Metabolite Metabolic Activation->Reactive Metabolite DNA Adduct Formation DNA Adduct Formation Reactive Metabolite->DNA Adduct Formation Mutation Mutation DNA Adduct Formation->Mutation Cancer Initiation Cancer Initiation Mutation->Cancer Initiation

Caption: The central role of DNA adduct formation in chemical carcinogenesis.

Conclusion and Future Directions

This guide has provided a comparative overview of the DNA binding affinity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and other potent carcinogens, utilizing the Covalent Binding Index as a key metric. The significant variation in CBI values underscores the importance of this parameter in determining the carcinogenic potency of a chemical. The detailed experimental protocol for the CBI assay highlights the rigorous methodology required to obtain reliable in vivo data on carcinogen-DNA interactions.

For researchers and drug development professionals, a thorough understanding of the DNA binding potential of candidate molecules is crucial. Compounds that exhibit a high affinity for DNA, particularly those that form covalent adducts, raise significant safety concerns and warrant careful evaluation during preclinical development. Conversely, understanding the mechanisms by which potent carcinogens bind to DNA can inform the design of safer chemicals and novel therapeutic strategies aimed at mitigating the genotoxic effects of environmental and dietary carcinogens.

Future research should focus on developing more high-throughput and in vitro methods that can accurately predict in vivo DNA binding affinity, reducing the reliance on animal testing. Additionally, further elucidation of the factors that influence the repair and persistence of different types of DNA adducts will provide a more complete picture of their ultimate biological consequences.

References

  • Lutz, W. K., Jaggi, W., Lüthy, J., Sagelsdorff, P., & Schlatter, C. (1982). In vivo covalent binding of aflatoxin B1 and aflatoxin M1 to liver DNA of rat, mouse and pig. Chemico-biological interactions, 39(2), 209–216. [Link]

  • Gooderham, N. J., Soames, A., Rice, J. C., Boobis, A. R., & Davies, D. S. (1991). Covalent binding of [2-14C]2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (MeIQx) to mouse DNA in vivo. Carcinogenesis, 12(7), 1247–1251. [Link]

  • Lutz, W. K. (1979). In vivo covalent binding of organic chemicals to DNA as a quantitative indicator in the process of chemical carcinogenesis. Mutation Research/Reviews in Genetic Toxicology, 65(4), 289–356. [Link]

  • Lutz, W. K. (1987). Quantitative evaluation of DNA binding data for risk estimation and for classification of direct and indirect carcinogens. Journal of cancer research and clinical oncology, 113(2), 97–103. [Link]

  • Poirier, M. C. (2016). Chemical-induced DNA damage and human cancer risk. Nature Reviews Cancer, 16(10), 630–637. [Link]

  • Phillips, D. H. (1999). Polycyclic aromatic hydrocarbons in the diet. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 443(1-2), 139–147. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline. As a trusted partner in your research, we prioritize providing actionable safety intelligence that protects your personnel, ensures regulatory compliance, and preserves environmental integrity.

Core Directive: Hazard Assessment and Rationale

Causality Behind Stringent Handling:

This compound is the 2-nitro analog of 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).[1] MeIQx is a well-documented heterocyclic amine and a food-derived mutagen that is classified as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC).[2][3] It has been shown to cause various cancers in animal models and is known to be genotoxic.[2][4]

The presence of the nitro group (-NO2) is a significant structural alert for potential mutagenicity. Furthermore, the nitro analog is considered an intermediate in the synthesis of metabolites of these IQ-type carcinogens, directly linking it to this hazardous class of compounds.[1]

Therefore, based on established principles of chemical safety and structural analogy, this compound MUST be handled as a suspected carcinogen and mutagen. All disposal procedures must be executed with the goal of complete containment and destruction to prevent any potential release or exposure.

Key Chemical & Physical Properties

A summary of known and predicted properties helps inform handling and storage decisions.

PropertyValue / ObservationSource
CAS Number 115044-40-1[1]
Molecular Formula C₁₁H₁₀N₆O₂[1]
Appearance Pale orange to brown crystalline solid (Predicted, based on MeIQx)[3]
Melting Point 257-258.5°C[1]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Methanol (based on MeIQx)[2][3]
Reactivity The parent amine (MeIQx) is rapidly degraded by dilute hypochlorite.[2]
Stability The parent amine (MeIQx) is stable in moderately acidic/alkaline solutions.[2]

Mandatory Safety and Personal Protective Equipment (PPE)

All handling and disposal preparation steps must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.

  • Hand Protection: Use double-glove protection with nitrile gloves. Change gloves immediately if contamination is suspected.

  • Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles.

  • Body Protection: A buttoned lab coat must be worn. Ensure cuffs are tucked into the outer glove.

  • Respiratory Protection: Not typically required if work is performed within a fume hood. If weighing or transferring large quantities outside of a hood is unavoidable, consult your institution's Environmental Health & Safety (EHS) department for appropriate respiratory protection.

Step-by-Step Waste Segregation and Disposal Protocol

The cardinal rule for hazardous waste is segregation at the point of generation. Never mix this waste stream with non-hazardous trash or other chemical waste categories unless explicitly instructed by your EHS office.

Workflow for Waste Handling and Disposal

G cluster_0 Point of Generation (Inside Fume Hood) cluster_1 Segregation & Containerization cluster_2 Interim Storage cluster_3 Final Disposal gen Experiment Generates Waste waste_type Identify Waste Type (Solid, Liquid, Sharps) gen->waste_type solid Solid Waste Container (Labeled Carcinogen) waste_type->solid Solid liquid Liquid Waste Container (Labeled Carcinogen) waste_type->liquid Liquid sharps Sharps Container (Labeled Carcinogen) waste_type->sharps Sharps saa Store in Satellite Accumulation Area (SAA) solid->saa liquid->saa sharps->saa ehs Schedule Pickup with EHS Office saa->ehs contractor Licensed Hazardous Waste Contractor ehs->contractor incineration High-Temperature Incineration contractor->incineration

Caption: Waste Disposal Workflow Diagram.

Protocol Steps:
  • Categorize Your Waste: Immediately determine the physical form of the waste.

    • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (gloves, bench paper), weigh boats, and pipette tips.

    • Liquid Waste: Solutions containing the compound (e.g., dissolved in DMSO or methanol), and the first solvent rinse of emptied containers.

    • Sharps Waste: Any contaminated item capable of piercing the skin, including needles, syringes, Pasteur pipettes, and broken glassware.[5]

  • Select and Label the Correct Waste Container:

    • For Solid Waste: Use a sealable, wide-mouth container made of polyethylene. The container must be clearly labeled: "HAZARDOUS WASTE - CARCINOGEN " followed by "This compound ".

    • For Liquid Waste: Use a sealable, chemically compatible (e.g., glass or polyethylene) container. Do not overfill (leave >10% headspace). Affix the same "HAZARDOUS WASTE - CARCINOGEN " label with the full chemical name.

    • For Sharps Waste: Use a designated, puncture-proof sharps container. Label it clearly as containing carcinogen-contaminated sharps.[6]

  • Accumulate Waste Safely:

    • Keep all waste containers securely closed except when adding waste.

    • Store the containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[7] This area should be under the control of laboratory personnel and away from incompatible materials, particularly strong oxidizing agents.[8]

  • Arrange for Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash. [9]

    • When the waste container is full or you are concluding the project, contact your institution's Environmental Health & Safety (EHS) department.

    • Follow their specific procedures for waste pickup. Final disposal must be handled by a licensed hazardous waste contractor, with high-temperature incineration being the required destruction method for carcinogenic materials.[6][9]

Spill and Surface Decontamination Protocol

The reactivity data for the parent amine, MeIQx, indicates that it is rapidly degraded by dilute hypochlorite.[2] This provides an effective method for decontaminating surfaces and glassware.

Decontamination Workflow

G start Spill Occurs or Glassware Needs Cleaning prep_bleach Prepare Fresh 10% Bleach Solution (1 part bleach to 9 parts water) start->prep_bleach apply Apply to Surface/Glassware (Ensure 30 min contact time) prep_bleach->apply wipe Wipe surface with absorbent pads apply->wipe rinse1 Rinse with water wipe->rinse1 dispose_mats Dispose of all cleaning materials (pads, gloves) as Solid Carcinogenic Waste wipe->dispose_mats rinse2 Perform final rinse with 70% Ethanol rinse1->rinse2

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.